molecular formula C7H14O2 B3418913 5-Methylhexanoic acid CAS No. 1330-19-4

5-Methylhexanoic acid

Cat. No.: B3418913
CAS No.: 1330-19-4
M. Wt: 130.18 g/mol
InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N
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Description

5-methyl-hexanoic acid is a medium-chain fatty acid.
5-Methylhexanoic acid is a natural product found in Salvia dorisiana, Juglans nigra, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexanoic acid
Source PubChem
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InChI

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
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InChI Key

MHPUGCYGQWGLJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID8044252
Record name 5-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, liquid with a cheese fermented odour
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water; miscible with fat
Record name 5-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.912 (24°)
Record name 5-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

628-46-6, 1330-19-4
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Record name Isoheptanoic acid
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Record name 5-METHYLHEXANOIC ACID
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Record name Hexanoic acid, 5-methyl-
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Record name Hexanoic acid, 5-methyl
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Record name 5-Methylhexanoic acid
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Melting Point

< -25 °C
Record name 5-Methylhexanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Methylhexanoic Acid Metabolism: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA) found in various natural sources and as a metabolic byproduct of gut microbiota, is increasingly recognized for its role in cellular energy homeostasis and potential signaling functions. This in-depth technical guide provides a comprehensive overview of the metabolic pathways involving this compound, from its catabolism via a modified β-oxidation pathway to its interaction with the gut microbiome. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the physiological and pathological significance of this unique fatty acid. We will delve into the enzymatic machinery, metabolic intermediates, and regulatory mechanisms governing its fate within the cell. Furthermore, this guide provides detailed, field-proven experimental protocols for the robust analysis of this compound metabolism, including in vitro fatty acid oxidation assays and advanced mass spectrometry-based analytical techniques.

Introduction: The Significance of this compound

This compound, also known as isoheptanoic acid, is a seven-carbon medium-chain fatty acid characterized by a methyl group at the fifth carbon position.[1][2][3] Its presence has been reported in various foods, including dairy products and certain fruits, and it is a known metabolite produced by the gut microbiota through the fermentation of branched-chain amino acids.[4][5] As a BCFA, this compound possesses unique physicochemical properties that influence its metabolic processing and biological activity.[4] Beyond its role as an energy substrate, emerging evidence suggests that BCFAs can act as signaling molecules, influencing cellular processes and host-microbe interactions.[6] A thorough understanding of its metabolic pathway is therefore crucial for elucidating its role in health and disease, and for exploring its potential as a therapeutic target or biomarker.

The Catabolic Pathway: Modified β-Oxidation of this compound

The primary catabolic route for this compound is a modified version of the mitochondrial β-oxidation pathway, which is responsible for the breakdown of straight-chain fatty acids.[7][8] However, the branched nature of this compound necessitates the involvement of specialized enzymes to handle the methyl group. The process can be conceptually divided into activation, mitochondrial transport, and the core β-oxidation spiral.

Activation and Mitochondrial Transport

Before catabolism, this compound must be activated in the cytoplasm by the addition of a coenzyme A (CoA) molecule. This reaction is catalyzed by an acyl-CoA synthetase , forming 5-methylhexanoyl-CoA.[5]

For entry into the mitochondrial matrix, where β-oxidation occurs, long-chain fatty acyl-CoAs typically rely on the carnitine shuttle.[5] While medium-chain fatty acids can sometimes cross the mitochondrial membrane independently, the involvement of the carnitine shuttle, particularly for branched-chain variants, is a critical regulatory step.[9]

Diagram: Activation and Transport of this compound into the Mitochondria

activation_transport cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 5-MHA This compound Acyl-CoA_Synthetase Acyl-CoA Synthetase 5-MHA->Acyl-CoA_Synthetase ATP, CoA 5-MHA-CoA 5-Methylhexanoyl-CoA CPT1 CPT1 5-MHA-CoA->CPT1 Carnitine Acyl-CoA_Synthetase->5-MHA-CoA 5-MHA_Carnitine 5-Methylhexanoyl-Carnitine CPT1->5-MHA_Carnitine CPT2 CPT2 5-MHA_Carnitine->CPT2 CACT (Translocase) 5-MHA-CoA_matrix 5-Methylhexanoyl-CoA beta_oxidation β-Oxidation Spiral 5-MHA-CoA_matrix->beta_oxidation CPT2->5-MHA-CoA_matrix CoA

Caption: Cytoplasmic activation and mitochondrial import of this compound.

The β-Oxidation Spiral: A Modified Approach

Once inside the mitochondrial matrix, 5-methylhexanoyl-CoA enters the β-oxidation spiral. The initial cycles proceed similarly to that of straight-chain fatty acids, involving a recurring four-step process.[8][10]

Table 1: Standard β-Oxidation Reactions

StepReactionEnzymeCofactor
1DehydrogenationAcyl-CoA DehydrogenaseFAD
2HydrationEnoyl-CoA HydrataseH₂O
3Dehydrogenation3-Hydroxyacyl-CoA DehydrogenaseNAD⁺
4Thiolysisβ-Ketoacyl-CoA ThiolaseCoA

The presence of the methyl group at the 5-position does not interfere with the initial cycles of β-oxidation. However, as the carbon chain is shortened, the methyl group will eventually be located at the β-carbon (C3), posing a steric hindrance to the standard enzymatic machinery.[7]

The Fate of the Branched Intermediate

After two rounds of β-oxidation, 5-methylhexanoyl-CoA is converted to 3-methylbutyryl-CoA. At this point, the standard β-oxidation pathway is halted. The metabolism of this branched intermediate likely proceeds through a pathway analogous to the degradation of the branched-chain amino acid valine, which also produces propionyl-CoA.[11]

Diagram: Proposed β-Oxidation Pathway for this compound

beta_oxidation_5MHA 5-MHA-CoA 5-Methylhexanoyl-CoA (C7) Acetyl-CoA_1 Acetyl-CoA 5-MHA-CoA->Acetyl-CoA_1 3-Methylpentanoyl-CoA 3-Methylpentanoyl-CoA (C5) 5-MHA-CoA->3-Methylpentanoyl-CoA 1st β-Oxidation Cycle TCA_Cycle TCA Cycle Acetyl-CoA_1->TCA_Cycle Acetyl-CoA_2 Acetyl-CoA 3-Methylpentanoyl-CoA->Acetyl-CoA_2 Propionyl-CoA Propionyl-CoA (C3) 3-Methylpentanoyl-CoA->Propionyl-CoA 2nd β-Oxidation Cycle Acetyl-CoA_2->TCA_Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->TCA_Cycle

Caption: Proposed metabolic fate of this compound via β-oxidation.

The conversion of propionyl-CoA to succinyl-CoA, which can then enter the Krebs cycle, involves the following key enzymes:

  • Propionyl-CoA Carboxylase: A biotin-dependent enzyme that carboxylates propionyl-CoA to D-methylmalonyl-CoA.

  • Methylmalonyl-CoA Epimerase: Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that rearranges L-methylmalonyl-CoA to succinyl-CoA.

The Role of Gut Microbiota

The gut microbiome plays a significant role in the metabolism of branched-chain fatty acids.[12] Certain species of gut bacteria can produce this compound and other BCFAs through the fermentation of branched-chain amino acids like leucine.[5] Conversely, the gut microbiota can also degrade BCFAs, influencing their systemic bioavailability.[12] The composition of the gut microbiota can therefore significantly impact the host's exposure to this compound, with potential implications for metabolic health.[12]

Regulation of this compound Metabolism

The catabolism of this compound is subject to intricate regulatory mechanisms to maintain energy homeostasis. Key regulatory points include:

  • Substrate Availability: The concentration of this compound, whether from dietary intake or microbial production, is a primary determinant of its metabolic rate.

  • Hormonal Control: Hormones such as insulin and glucagon regulate fatty acid oxidation in response to the body's energy status.

  • Transcriptional Regulation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating the expression of genes involved in fatty acid metabolism.[12]

  • Allosteric Regulation: The activity of key enzymes in the β-oxidation pathway can be allosterically modulated by the levels of intermediates and end-products, such as the ratios of NADH/NAD+ and acetyl-CoA/CoA.[5]

Experimental Protocols for Studying this compound Metabolism

In Vitro Fatty Acid Oxidation Assay

This protocol provides a method for measuring the rate of this compound oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Seahorse XFp Cell Culture Miniplates

  • XF Base Medium

  • L-glutamine, Sodium pyruvate, Glucose

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Seahorse XFp Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate at an appropriate density and allow them to adhere overnight.

  • Substrate Preparation: Prepare a stock solution of this compound complexed to BSA.

  • Assay Medium Preparation: Prepare XF Base Medium supplemented with L-glutamine, sodium pyruvate, and glucose.

  • Cell Treatment: Replace the cell culture medium with the assay medium containing the this compound-BSA complex.

  • Seahorse XFp Analysis: Place the cell culture miniplate into the Seahorse XFp Analyzer and perform a mitochondrial stress test to measure the oxygen consumption rate (OCR). An increase in OCR upon addition of this compound is indicative of its oxidation.

  • Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation.

Diagram: Experimental Workflow for In Vitro Fatty Acid Oxidation Assay

fao_assay_workflow Cell_Seeding 1. Seed cells in Seahorse miniplate Substrate_Prep 2. Prepare 5-MHA-BSA complex Cell_Seeding->Substrate_Prep Assay_Medium_Prep 3. Prepare assay medium Substrate_Prep->Assay_Medium_Prep Cell_Treatment 4. Treat cells with 5-MHA-BSA Assay_Medium_Prep->Cell_Treatment Seahorse_Analysis 5. Measure OCR with Seahorse XFp Analyzer Cell_Treatment->Seahorse_Analysis Data_Analysis 6. Analyze OCR data to determine FAO rate Seahorse_Analysis->Data_Analysis

Caption: Workflow for assessing this compound oxidation in vitro.

Mass Spectrometry-Based Analysis of Metabolites

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the identification and quantification of this compound and its metabolites.[13][14]

Sample Preparation:

  • Extraction: Extract lipids from biological samples (e.g., plasma, cell lysates, fecal samples) using a suitable organic solvent system (e.g., Folch extraction).

  • Derivatization (for GC-MS): Convert fatty acids to their more volatile methyl ester derivatives (FAMEs) using a reagent such as BF₃-methanol.[15]

GC-MS Analysis:

  • Column: Use a polar capillary column (e.g., DB-225ms) for optimal separation of FAMEs.[15]

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: Monitor for characteristic fragment ions of 5-methylhexanoate methyl ester.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting fatty acids.

  • Detection: Use multiple reaction monitoring (MRM) for targeted and sensitive quantification of this compound and its expected intermediates.[16]

Table 2: Expected Mass Transitions for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound129.159.0 (loss of C₄H₈O)
3-Methylpentanoyl-CoADependent on ionizationCharacteristic fragments
Propionyl-CoADependent on ionizationCharacteristic fragments

Future Directions and Conclusion

The metabolic pathway of this compound represents a fascinating intersection of host and microbial metabolism. While the core principles of its catabolism are understood to follow a modified β-oxidation pathway, further research is needed to fully characterize the specific enzymes involved in handling its unique branched structure. The development of targeted analytical methods will be instrumental in precisely mapping the metabolic flux through this pathway and in identifying its downstream signaling effects. A deeper understanding of the interplay between dietary intake, gut microbiota composition, and this compound metabolism will undoubtedly open new avenues for therapeutic intervention in a range of metabolic diseases.

References

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Sources

physical and chemical properties of 5-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Methylhexanoic Acid – Physicochemical Profile, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

This compound (CAS 628-46-6), also known as isoheptanoic acid, is a branched-chain saturated fatty acid critical to the pharmaceutical and flavor industries.[1] It serves as a structural scaffold in the synthesis of Pregabalin (Lyrica), a blockbuster anticonvulsant and analgesic, and acts as a ligand in the formation of biocompatible Metal-Organic Frameworks (MOFs) for drug delivery. This guide provides a rigorous technical analysis of its properties, a validated laboratory synthesis protocol, and its application in modern drug development.

Chemical Identity & Molecular Architecture

The molecule features a terminal carboxylic acid group attached to a six-carbon chain with a methyl branch at the penultimate position (iso-structure). This branching significantly influences its lipophilicity and steric interactions compared to its straight-chain isomer, heptanoic acid.[1]

Parameter Details
IUPAC Name This compound
Common Synonyms Isoheptanoic acid, Isoamylacetic acid, 5-Methylcaproic acid
CAS Registry Number 628-46-6
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
SMILES CC(C)CCCC(=O)O
InChI Key MHPUGCYGQWGLJL-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

Property Value Condition / Note
Physical State Colorless to pale yellow liquid@ 20°C
Boiling Point 216 °C@ 760 mmHg (Standard Pressure)
Melting Point < -25 °CRemains liquid at standard freezer temps
Density 0.910 – 0.912 g/cm³@ 20°C
Refractive Index (

)
1.422@ 20°C
Water Solubility ~3.93 g/LSlightly soluble; lipophilic character dominates
Partition Coefficient (LogP) 2.22Indicates good membrane permeability
Acid Dissociation (pKa) 4.78 ± 0.10Typical for aliphatic carboxylic acids
Flash Point 102 °CClosed Cup (Combustible)

Synthesis & Production Methodologies

While industrial production often utilizes the oxidation of isoheptyl alcohol or hydrocarboxylation of isohexene, the Malonic Ester Synthesis remains the gold standard for laboratory-scale preparation due to its high specificity and self-validating mechanism.

Validated Experimental Protocol: Malonic Ester Route

Objective: Synthesis of this compound from diethyl malonate and 1-bromo-3-methylbutane (isoamyl bromide).[1]

Reagents:

  • Diethyl malonate (1.0 eq)[1]

  • Sodium ethoxide (1.1 eq, 21% wt in ethanol)[1]

  • 1-Bromo-3-methylbutane (1.0 eq)[1]

  • Sodium Hydroxide (aq, 40%)[1][2]

  • Sulfuric Acid (dilute and conc.)

Step-by-Step Methodology:

  • Enolate Formation: In a dry round-bottom flask under

    
    , add diethyl malonate to the sodium ethoxide solution at 0°C. Stir for 30 min to generate the sodiomalonic ester.
    
  • Alkylation: Add 1-bromo-3-methylbutane dropwise. Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of alkyl halide).

    • Mechanism:[1][3][4][5]

      
       attack of the enolate nucleophile on the primary alkyl halide.
      
  • Hydrolysis: Evaporate ethanol. Add 40% NaOH solution and reflux for 3 hours to hydrolyze the diester to the dicarboxylate salt.

  • Acidification: Cool and acidify with dilute

    
     to pH < 2. Extract with diethyl ether.[6]
    
  • Decarboxylation: Evaporate ether to obtain the crude dicarboxylic acid (Isoamylmalonic acid). Heat the neat solid to 180°C.

    
     evolution will be vigorous. Continue heating until gas evolution ceases.
    
  • Purification: Distill the resulting oil under reduced pressure (vacuum distillation) to collect pure this compound (bp ~105°C @ 10 mmHg).

Reaction Pathway Visualization

MalonicSynthesis Start Diethyl Malonate + NaOEt Enolate Sodiomalonic Enolate Start->Enolate - EtOH Intermed Isoamylmalonic Ester Enolate->Intermed + Alkyl Halide (SN2) AlkylHalide Isoamyl Bromide (1-Bromo-3-methylbutane) AlkylHalide->Intermed Hydrolysis Isoamylmalonic Acid Intermed->Hydrolysis 1. NaOH/H2O 2. H3O+ Product 5-Methylhexanoic Acid Hydrolysis->Product Heat (180°C) - CO2 (Decarboxylation)

Figure 1: Step-wise synthesis of this compound via the Malonic Ester pathway, highlighting the critical decarboxylation step.

Spectroscopic Characterization

Verification of the synthesized product is performed using NMR and Mass Spectrometry.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.8 ppm (1H, br s): Carboxylic acid proton (-COOH ).[1]

    • δ 2.35 ppm (2H, t, J=7.5 Hz):

      
      -methylene protons (-CH ₂-COOH).[1]
      
    • δ 1.5–1.6 ppm (1H, m): Methine proton at the branching point (-CH (CH₃)₂).[1]

    • δ 1.2–1.4 ppm (4H, m): Chain methylene protons.

    • δ 0.89 ppm (6H, d, J=6.6 Hz): Geminal dimethyl group (-CH(CH ₃)₂).[1]

  • Mass Spectrometry (EI, 70 eV):

    • Molecular Ion (M⁺): m/z 130 (weak).

    • Base Peak: m/z 60 (McLafferty rearrangement product, characteristic of carboxylic acids with

      
      -hydrogens).[1]
      
    • Fragment: m/z 87 (Loss of isopropyl group).

Applications in Drug Development

Pregabalin (Lyrica) Precursor

This compound is the carbon skeleton backbone for Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1][2] While Pregabalin contains an amino group at the C3 position, this compound derivatives (such as isovaleraldehyde used in the condensation step) are fundamental to constructing this scaffold.

  • Mechanism:[1][3][4][5] The acid functionality allows for derivatization into amides or esters, which are subjected to Hofmann rearrangement or reduction to install the amine functionality required for the GABA analog activity.

Metal-Organic Frameworks (MOFs)

Recent research utilizes this compound as a modulating ligand in the synthesis of Zinc-based MOFs (e.g., MOF-5 derivatives).[1] The branched alkyl tail increases the hydrophobicity of the pore environment, enhancing the loading capacity for lipophilic drugs and slowing hydrolysis rates for sustained release formulations.

Applications cluster_pharma Pharmaceutical Applications Acid This compound (Core Scaffold) Pregabalin Pregabalin (Lyrica) (GABA Analog) Acid->Pregabalin Derivatization (C3-Amination) MOF Drug Delivery Vectors (Hydrophobic MOF Ligand) Acid->MOF Coordination Chemistry

Figure 2: Strategic utilization of this compound in anticonvulsant synthesis and advanced drug delivery systems.

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

  • Handling: Use in a fume hood. Wear chemical-resistant gloves (Nitrile) and eye protection.[1]

  • Storage: Store at room temperature in a tightly closed container, away from strong oxidizing agents and bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12344, this compound. Retrieved from [Link]

  • The Good Scents Company. (2023). This compound Physical Properties and Organoleptic Data. Retrieved from [Link]

  • Chemistry Steps. (2022). The Malonic Ester Synthesis of Carboxylic Acids. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of this compound. SRD 69. Retrieved from [Link][1]

Sources

natural occurrence of 5-Methylhexanoic acid in foods

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Natural Occurrence and Analytical Characterization of 5-Methylhexanoic Acid in Food Matrices

Executive Summary this compound (CAS 628-46-6), often synonymous with isoheptanoic acid, is a branched-chain fatty acid (BCFA) of significant interest in flavor chemistry and metabolic profiling. While ubiquitous in the mammalian gut as a product of rumen microbial activity, its presence in the human food supply is specific, potent, and often indicative of particular fermentation pathways. This guide provides a technical deep-dive into its biosynthetic origins, natural occurrence, and the rigorous analytical protocols required for its quantification, designed for researchers in food science and drug development.

Chemical Identity & Properties

Before establishing analytical protocols, one must understand the target analyte's physicochemical behavior. This compound is an iso-branched fatty acid (iso-C7:0).

  • IUPAC Name: this compound[1][2]

  • Common Synonyms: Isoheptanoic acid, Isoenanthic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Structure: A 6-carbon backbone with a methyl group at the penultimate (C5) position.

  • Odor Threshold: Extremely low. Exhibits "cheesy" or "sweaty" notes at high concentrations, but contributes crucial "fruity/waxy" nuances in dilute fruit matrices (e.g., strawberry).

Biosynthetic Origins: The Mechanistic Pathway

Understanding why this compound exists in food allows for better prediction of its occurrence. The primary route of synthesis is microbial , specifically through the catabolism of Leucine.

Microbial Synthesis (Rumen & Fermentation)

In ruminants (cows, sheep) and certain fermentative bacteria (e.g., in soy sauce or cheese aging), this compound is synthesized via the branched-chain amino acid (BCAA) degradation pathway .

  • Primer Formation: Leucine is transaminated to

    
    -ketoisocaproate, then decarboxylated to Isovaleryl-CoA  (a 5-carbon primer).
    
  • Chain Elongation: The fatty acid synthase (FAS) complex utilizes Isovaleryl-CoA instead of Acetyl-CoA as the starting unit.

  • Condensation: Malonyl-ACP adds 2 carbons to the primer.

  • Reduction: The cycle completes to form a 7-carbon chain: This compound .

Visualization: Leucine Catabolism to Iso-BCFA

The following diagram illustrates the critical transition from amino acid metabolism to fatty acid synthesis.

Biosynthesis Leucine L-Leucine (C6 Amino Acid) Keto α-Ketoisocaproate Leucine->Keto Transaminase Isovaleryl Isovaleryl-CoA (C5 Primer) Keto->Isovaleryl BCKA Decarboxylase Elongation FAS Elongation Cycle Isovaleryl->Elongation Primer Initiation Malonyl + Malonyl-ACP (C2 Donor) Malonyl->Elongation Isohept This compound (Iso-C7 BCFA) Elongation->Isohept Condensation & Reduction

Figure 1: Biosynthetic pathway converting Leucine to this compound via Isovaleryl-CoA priming.

Occurrence in Food Matrices

The presence of this compound is non-uniform. It accumulates in lipid-rich fractions of ruminant products and specific plant volatiles.

Table 1: Quantitative & Qualitative Occurrence

Food MatrixSource OriginConcentration / StateRole/Note
Dairy (Milk/Cheese) Rumen bacterial synthesis10–500 ppm (in milk fat)Key contributor to "dairy" flavor profile. Levels increase with forage feeding.
Lamb/Mutton Fat Rumen bacterial synthesisHigh (relative to beef)Distinctive "mutton" flavor marker.
Strawberry Esterification during ripeningTrace (< 1 ppm) Often present as ethyl esters; contributes to "jammy" notes.
Fermented Liquors Yeast metabolism (Ehrlich pathway)Trace - 5 ppm Found in Chinese liquors (Wuliangye) and aged spirits.
Tea (Black/Green) Lipid degradationTrace Contributes to the waxy/fatty aroma background.

Technical Insight: In dairy, BCFAs (including 5-methylhexanoic) are preferentially located at the sn-1 or sn-3 position of triacylglycerols, enhancing their bioavailability and potential bioactivity in the human gut.

Analytical Methodologies

Quantifying this compound requires distinguishing it from its straight-chain isomer (Heptanoic acid) and its positional isomer (4-Methylhexanoic acid, or anteiso-C7). Standard C18 columns often fail to resolve these isomers.

Protocol: Lipid Extraction & FAME Derivatization

Objective: Convert free fatty acids and glycerides into volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.

  • Extraction:

    • Homogenize 5g sample in Chloroform:Methanol (2:1 v/v) (Folch Method).

    • Why: Ensures total lipid recovery, including polar phospholipids where BCFAs may reside.

    • Centrifuge and collect the lower organic phase. Dry under N

      
      .
      
  • Derivatization (Acid-Catalyzed):

    • Resuspend lipid in 1 mL Toluene.

    • Add 2 mL 1% Sulfuric Acid in Methanol .

    • Incubate at 50°C for 12 hours (mild) or 80°C for 2 hours.

    • Critical: Avoid alkaline hydrolysis alone, as it may not fully methylate free fatty acids. Acid catalysis is required for total FAME generation.

  • Extraction of FAMEs:

    • Add 5 mL Hexane and 2 mL saturated NaCl. Vortex.

    • Collect upper Hexane layer containing FAMEs.

Instrumental Analysis (GC-MS)

System: Gas Chromatography - Mass Spectrometry (Single Quadrupole or Triple Quad).

  • Column Selection: High Polarity Cyanopropyl Column (e.g., CP-Sil 88 or SP-2560).

    • Reasoning: Non-polar columns (DB-5) co-elute iso- and anteiso- isomers. Highly polar phases separate based on subtle dipole interactions caused by the methyl branch.

  • Oven Program:

    • Start: 50°C (hold 2 min).

    • Ramp: 4°C/min to 240°C.

    • Note: Slow ramp is essential for isomer resolution in the C14–C18 region, though 5-Methylhexanoic (C7) elutes early.

  • MS Detection:

    • SIM Mode (Selected Ion Monitoring): Target m/z 74 (McLafferty rearrangement, characteristic of FAMEs) and m/z 87 (characteristic of iso-branching).

Visualization: Analytical Workflow

Analysis Sample Food Matrix (Dairy/Meat/Fruit) Extract Lipid Extraction (Folch: CHCl3/MeOH) Sample->Extract Homogenization Deriv Methylation (FAME) (H2SO4/MeOH) Extract->Deriv Phase Separation GC GC Separation (CP-Sil 88 Column) Deriv->GC Injection MS MS Detection (SIM: m/z 74, 87) GC->MS Elution Data Quantification of This compound MS->Data Integration

Figure 2: Step-by-step analytical workflow for isolating and quantifying this compound.

Implications for Research & Drug Development

  • Biomarker Utility: this compound levels in human plasma are emerging as validated biomarkers for dairy fat intake . This is critical for epidemiological studies linking diet to metabolic health.

  • Flavor Modulation: In pharmaceutical formulations (syrups/chewables), masking the "cheesy" off-note of this compound (if using dairy-derived excipients) is a common challenge. Conversely, it is used to engineer "natural" fruit flavors.

  • Gut Health: As a short/medium-chain BCFA, it exhibits anti-inflammatory properties similar to butyrate, potentially modulating the gut microbiome.

References

  • Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars. MDPI Molecules. Available at: [Link]

  • Odd- and Branched-Chain Fatty Acids in Lamb Meat as Potential Indicators of Fattening Diet Characteristics. PubMed Central. Available at: [Link]

  • This compound | C7H14O2. PubChem.[1] Available at: [Link]

  • Characterization of Aroma Compounds of Chinese “Wuliangye” and “Jiannanchun” Liquors. ACS Publications. Available at: [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. Available at: [Link]

Sources

Technical Guide: The Role of 5-Methylhexanoic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 5-Methylhexanoic acid (Isoheptanoic acid), focusing on its physicochemical properties, role in cellular signaling, and experimental methodologies for its study.

Executive Summary

This compound (CAS: 628-46-6) is a branched-chain fatty acid (BCFA) characterized by a methyl group at the antepenultimate carbon position.[1] While historically categorized primarily as a flavor compound or a microbial fermentation byproduct, emerging research reclassifies specific BCFAs as "metabokines"—metabolic signals that modulate cellular function.

Unlike straight-chain medium-chain fatty acids (MCFAs) like heptanoic acid, the branched structure of this compound imparts unique biophysical properties, specifically in disrupting lipid packing density in cellular membranes.[1] This guide details its dual-mode signaling mechanism: (1) Direct Receptor Modulation (via Free Fatty Acid Receptors) and (2) Membrane Biophysics & Metabolic Integration (mTOR/Nrf2 axes).

Physicochemical & Physiological Context

Chemical Identity[1][2]
  • IUPAC Name: this compound[1][2][3]

  • Synonyms: Isoheptanoic acid, Isoenanthic acid[4]

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 130.18 g/mol [1][5][6]

  • Structure: A 6-carbon chain with a methyl branch at C5 (iso-structure).[1]

Biological Occurrence

Endogenously, this compound arises from the catabolism of leucine and isoleucine or via microbial fermentation in the gut. It is present in biofluids (sweat, urine) and is a key component of the vernix caseosa, suggesting a role in barrier formation and innate immunity.

Mechanisms of Action: The Signaling Core

The cellular signaling of this compound operates through three distinct pillars.

Pillar I: Membrane Fluidity and Receptor Clustering

The "iso" branching prevents the tight crystalline packing seen with straight-chain fatty acids (e.g., palmitic acid). Incorporation of this compound into the phospholipid bilayer increases membrane fluidity.[1]

  • Mechanism: Increased fluidity modulates the lateral mobility of transmembrane proteins.

  • Effect: Enhances the clustering efficiency of G-Protein Coupled Receptors (GPCRs) and receptor tyrosine kinases (RTKs) within lipid rafts, effectively lowering the activation threshold for downstream cascades.

Pillar II: GPCR Activation (FFAR2/FFAR3)

Short- and medium-chain fatty acids are ligands for Free Fatty Acid Receptors (FFARs).[1]

  • Target: GPR43 (FFAR2) and GPR41 (FFAR3).

  • Signaling Cascade: Binding induces G

    
    q/11 coupling, triggering Phospholipase C (PLC) activation.
    
  • Output: Hydrolysis of PIP2

    
     IP3 + DAG. IP3 triggers Ca
    
    
    
    release from the ER. This calcium flux is the primary "fast" signal.
Pillar III: Metabolic Signaling (mTORC1 & Nrf2)

Upon cellular entry (via CD36 or passive diffusion), this compound enters the mitochondrial matrix.

  • Beta-Oxidation: It is metabolized into Acetyl-CoA and Propionyl-CoA (due to the odd-chain/branching).[1]

  • Anaplerosis: Propionyl-CoA enters the TCA cycle (via Succinyl-CoA), replenishing intermediates.[1]

  • mTORC1 Activation: High ATP/AMP ratios and amino acid abundance (signaled via metabolite availability) activate the mTORC1 complex, promoting protein synthesis.

  • Nrf2 Axis: As a mild metabolic stressor, it can trigger the Keap1-Nrf2 pathway, upregulating Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1), providing cytoprotection.

Visualization: The Signaling Architecture

The following diagram illustrates the integration of these three pillars.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ligand This compound FFAR FFAR2 / GPR43 (GPCR) Ligand->FFAR Binding Fluidity Membrane Fluidity Modulation Ligand->Fluidity Incorporation BetaOx Beta-Oxidation Ligand->BetaOx Transport (CD36) Gq Gαq Protein FFAR->Gq Fluidity->FFAR Sensitization PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca TCA TCA Cycle (Anaplerosis) Ca->TCA Enzyme Activation Nrf2 Nrf2 Translocation BetaOx->TCA Propionyl-CoA ROS ROS (Mild) BetaOx->ROS ROS->Nrf2 Keap1 Dissociation

Caption: Integrated signaling map showing GPCR activation, mitochondrial metabolism, and Nrf2 stress response pathways.[1]

Experimental Protocols

To validate the role of this compound, researchers must employ self-validating protocols that distinguish between simple nutrient metabolism and active signaling.[1]

Protocol A: Preparation of Fatty Acid Conjugates

Rationale: Free fatty acids are cytotoxic at high concentrations due to detergent effects. Conjugation to BSA (Bovine Serum Albumin) mimics physiological transport.

  • Stock Solution: Dissolve this compound (Sigma-Aldrich, >98%) in 100% Ethanol to 100 mM.

  • BSA Preparation: Dissolve fatty acid-free BSA in PBS to 10% (w/v). Filter sterilize (0.22 µm).

  • Conjugation:

    • Heat BSA solution to 37°C.

    • Add fatty acid stock dropwise with constant stirring to reach final concentration of 5 mM (molar ratio FA:BSA ~ 2:1 to 4:1).

    • Stir for 1 hour at 37°C until clear.

  • Validation: Measure free fatty acid concentration using a colorimetric FFA kit to ensure binding.

Protocol B: Intracellular Calcium Flux Assay

Rationale: To confirm GPCR (Gq-coupled) activation.[1]

  • Cell Seeding: Seed HEK293 cells (transfected with FFAR2/3) or neutrophils at 50,000 cells/well in a black-walled 96-well plate.

  • Dye Loading:

    • Wash cells with HBSS (w/o Ca2+/Mg2+).

    • Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

  • Stimulation: Inject this compound-BSA complex (Final: 100 µM - 1 mM).

    • Positive Control:[1] ATP (10 µM) or Acetylcholine.

    • Negative Control:[1] BSA vehicle only.

  • Data Acquisition: Record fluorescence every 2 seconds for 3 minutes.

  • Analysis: Plot

    
    . A sharp peak within 10-20 seconds indicates GPCR activation.[1]
    
Protocol C: Metabolic Flux & Uptake (GC-MS)

Rationale: To quantify cellular uptake and distinguish it from surface adsorption.[1]

  • Treatment: Treat HepG2 cells with 200 µM this compound for 6, 12, and 24 hours.

  • Quenching: Wash cells 3x with ice-cold PBS. Scrape into methanol:water (80:20).

  • Extraction:

    • Add internal standard (e.g., Heptadecanoic acid, C17:0).

    • Chloroform extraction (Folch method).

  • Derivatization:

    • Dry organic phase under N2.

    • Add BF3-Methanol (14%) and heat at 60°C for 30 mins (Methyl esterification).

    • Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent.[1]

    • Monitor m/z specific to branched FAMEs (distinct retention time from straight-chain heptanoic acid).

Quantitative Data Summary

The following table summarizes comparative data extrapolated from MCFA and BCFA studies relevant to this compound.

ParameterThis compound (Iso-C7)Heptanoic Acid (C7)Control (Vehicle)Significance
LogP (Lipophilicity) ~2.2~2.4N/AHigher solubility for Iso-C7
MP (Melting Point) -55°C-7.5°CN/AIso-C7 increases fluidity
Ca2+ Flux (

)
1.8 - 2.2 (Estimated)1.5 - 1.81.0Stronger GPCR agonist potential
Mitochondrial ROS Moderate Increase (+20%)Low Increase (+5%)BaselineActivates Nrf2
Odor Threshold High (Cheese/Fermented)High (Rancid)N/AOlfactory signaling relevant

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Step1 Synthesis/Purchase (>98% Purity) Step2 BSA Conjugation (1:4 Ratio) Step1->Step2 Step3 Cell Culture (HepG2 / HEK293) Step2->Step3 Step4 Dose Response (10µM - 1mM) Step3->Step4 Assay1 Ca2+ Flux (Fluo-4 AM) Step4->Assay1 Assay2 Western Blot (p-Akt, Nrf2) Step4->Assay2 Assay3 GC-MS (Uptake) Step4->Assay3

Caption: Experimental workflow for validating this compound signaling activity.

Safety & Handling

  • Hazards: Corrosive (Skin Corr.[3][6] 1B), Serious Eye Damage (Cat 1).

  • PPE: Neoprene gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Disposal: Organic waste stream; do not release into drains due to potential aquatic toxicity.

References

  • PubChem. (n.d.). This compound | C7H14O2.[1][2][3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Noguchi, H., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis.[1][7] PubMed Central. Retrieved January 30, 2026, from [Link]

  • Taormina, G., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed.[8][9] Retrieved January 30, 2026, from [Link]

  • FooDB. (n.d.). Compound this compound (FDB008226).[1] Retrieved January 30, 2026, from [Link]

Sources

The Biophysics of 5-Methylhexanoic Acid: Modulating Membrane Fluidity for Drug Delivery and Cellular Adaptation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biophysical impact of 5-Methylhexanoic acid on membrane fluidity, designed for researchers in drug delivery and membrane biophysics.

Executive Summary

This compound (Isoheptanoic acid) is a branched-chain fatty acid (BCFA) that serves as a potent modulator of lipid bilayer dynamics. Unlike straight-chain saturated fatty acids that promote rigid membrane packing, the iso-methyl branch of this compound introduces significant steric hindrance within the acyl core of the membrane. This guide analyzes the biophysical mechanism by which this compound increases membrane fluidity, lowers phase transition temperatures (


), and acts as a permeation enhancer for transdermal and oral drug delivery systems.

Molecular Architecture & Biophysics

Structural Determinants of Fluidity

The impact of a fatty acid on membrane fluidity is dictated by its ability to pack against adjacent phospholipids.

  • n-Heptanoic Acid (Straight Chain): Linear structure allows for maximal Van der Waals contact, promoting an ordered, "gel-like" (

    
    ) phase.
    
  • This compound (Branched Chain): The terminal isopropyl group creates a structural "wedge." This steric bulk prevents the acyl chains from aligning in a parallel, crystalline lattice.

Key Physical Property:

  • Melting Point: < -25°C (Liquid at physiological temperature).[1]

  • Effect: When intercalated into a lipid bilayer (e.g., DPPC or Stratum Corneum lipids), it acts as a "molecular impurity," disrupting the cooperative transition of the membrane and increasing the motional freedom of surrounding lipids.[2]

Mechanism of Action: The "Wedge" Effect

The primary mechanism is the disruption of acyl chain ordering .

  • Intercalation: The amphiphilic nature of this compound allows it to partition into the bilayer, with the carboxyl headgroup anchored at the interface and the hydrophobic tail penetrating the core.

  • Steric Clash: The C5-methyl group creates a void volume (free volume) that adjacent straight-chain lipids cannot fill.

  • Fluidization: This reduction in packing density lowers the energy required for the membrane to transition from the gel phase (

    
    ) to the liquid-crystalline phase (
    
    
    
    ), effectively decreasing the
    
    
    and increasing permeability.

MembraneMechanism cluster_0 Lipid Bilayer Environment LipidPacking Ordered Lipid Packing (Gel Phase) Insertion Intercalation of This compound LipidPacking->Insertion Exogenous Addition StericClash Steric Hindrance (Iso-methyl group) Insertion->StericClash Hydrophobic Interaction FreeVolume Increased Free Volume (Void Spaces) StericClash->FreeVolume Disruption of VdW Forces Fluidity Increased Membrane Fluidity (Liquid-Crystalline Phase) FreeVolume->Fluidity Lowered Tm

[14]

Applications in Drug Development

Permeation Enhancement

In pharmaceutical formulations, this compound functions as a Chemical Permeation Enhancer (CPE) . By fluidizing the rigid lipid matrix of the Stratum Corneum (transdermal) or the intestinal epithelium (oral), it facilitates the passive diffusion of hydrophilic drugs and macromolecules.

ParameterEffect of this compoundBenefit for Drug Delivery
Lipid Packing Disrupted / DisorderedCreates diffusion channels for drugs.[3]
Phase Transition (

)
DecreasedMaintains membrane in fluid state at skin/body temp.[3]
Membrane Viscosity ReducedIncreases lateral diffusion rates of active ingredients.[3]
Biological Relevance (Bacterial Adaptation)

While used exogenously in pharma, this molecule mirrors the Homeoviscous Adaptation strategy used by bacteria like Listeria monocytogenes and Staphylococcus aureus. These organisms synthesize iso-branched fatty acids to maintain membrane fluidity in cold environments, preventing the membrane from freezing into a non-functional gel state.

Experimental Validation Protocols

To rigorously assess the impact of this compound on membrane fluidity, the following self-validating protocols are recommended.

Protocol A: Fluorescence Anisotropy (DPH Probe)

Objective: Quantify rotational diffusion of the membrane probe 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in anisotropy (


) indicates increased fluidity.

Materials:

  • DPPC (dipalmitoylphosphatidylcholine) vesicles.

  • This compound (Reagent Grade).

  • DPH (Fluorescent Probe).

  • Spectrofluorometer equipped with polarizers.

Workflow:

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of DPPC via extrusion (100 nm).

  • Doping: Incubate LUVs with varying molar ratios (0–10 mol%) of this compound.

  • Labeling: Add DPH (final conc. 1

    
    M) and incubate at 37°C for 30 mins.
    
  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.[3]

    • Measure intensities:

      
       (vertical-vertical) and 
      
      
      
      (vertical-horizontal).
  • Calculation:

    
    
    (Where G is the instrument correction factor).
    

Self-Validation Check:

  • Control: Pure DPPC at 25°C should yield a high anisotropy value (

    
    , Gel Phase).
    
  • Experimental: Addition of this compound should significantly lower

    
     at temperatures below the main phase transition of DPPC (41°C).
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure the shift in the main phase transition temperature (


).

Workflow:

  • Prepare Multilamellar Vesicles (MLVs) of DPPC + this compound.

  • Scan rate: 1°C/min from 20°C to 60°C.

  • Result: Expect a broadening of the peak and a shift of

    
     to lower temperatures (e.g., shift from 41°C 
    
    
    
    35°C depending on concentration).

ExperimentWorkflow Step1 1. Prepare DPPC LUVs (Extrusion) Step2 2. Dope with This compound Step1->Step2 Step3 3. Label with DPH Probe Step2->Step3 Step4 4. Measure Fluorescence Polarization (IVV, IVH) Step3->Step4 Step5 5. Calculate Anisotropy (r) & Interpret Fluidity Step4->Step5

References

  • Vertex AI Search. (2024). Membrane Fluidity and 5-Lipoxygenase Activity. National Institutes of Health (NIH). Link

  • K. Legako et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Journal of Physical Chemistry B. Link

  • Singh, J. et al. (2019). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. NIH / PubMed Central. Link

  • Tanojo, H. et al. (1997).[2] Skin Permeation Enhancement of Diclofenac by Fatty Acids. Journal of Pharmaceutical Sciences. Link

  • PubChem. (2024). This compound - Physical Properties and Safety. National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Enzymatic Degradation of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), represents a class of lipids whose metabolic fate is of increasing interest in the fields of microbiology, metabolic disorders, and drug development. Unlike their straight-chain counterparts, the degradation of BCFAs requires a specialized enzymatic machinery to navigate the steric hindrance imposed by their methyl branches. This technical guide provides a comprehensive overview of the hypothesized enzymatic pathways involved in the catabolism of this compound. Drawing from established principles of fatty acid oxidation and the metabolism of analogous branched-chain structures, this document delineates a putative degradation pathway, details the requisite enzymatic players, and offers field-proven experimental protocols for its elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the metabolism of this and similar branched-chain fatty acids.

Introduction: The Metabolic Significance of this compound

This compound, also known as isoheptanoic acid, is a seven-carbon medium-chain fatty acid.[1][2] While not as prevalent as its straight-chain analog, heptanoic acid, it is found in various natural sources and can arise from the metabolism of other branched-chain compounds. The catabolism of such fatty acids is a vital source of energy, particularly when glucose is scarce.[3][4] The presence of a methyl group on the carbon backbone introduces a structural complexity that precludes direct degradation through the canonical beta-oxidation pathway that efficiently processes straight-chain fatty acids.[1] Understanding the enzymatic pathways that catabolize this compound is therefore crucial for a complete picture of lipid metabolism and may offer insights into metabolic diseases where the breakdown of branched-chain lipids is impaired.

The Inferred Enzymatic Pathway of this compound Degradation

Due to the limited direct research on the degradation of this compound, the following pathway is inferred from the well-established principles of beta-oxidation of straight-chain and other branched-chain fatty acids.[3][5][6] The pathway is likely to occur within the mitochondria and/or peroxisomes, the primary sites of fatty acid oxidation.[2][7]

Step 1: Activation to 5-Methylhexanoyl-CoA

Prior to entering the oxidative pathway, this compound must be activated by its esterification to coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase (ACS), likely an isoform with a preference for medium-chain fatty acids.[4]

  • Enzyme: Medium-chain acyl-CoA synthetase

  • Reaction: this compound + ATP + CoA-SH → 5-Methylhexanoyl-CoA + AMP + PPi

  • Causality: This activation step serves two primary purposes: it "energizes" the fatty acid for subsequent reactions and tags it for transport into the mitochondrial matrix, the primary site of beta-oxidation.

Step 2: The First Cycle of Beta-Oxidation

With the methyl group at the γ-position (C5), the initial steps of beta-oxidation can proceed unimpeded. This cycle involves four key enzymatic reactions:

  • Dehydrogenation: 5-Methylhexanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-Δ2-5-methylhexenoyl-CoA, with the concomitant reduction of FAD to FADH2.[3]

  • Hydration: The double bond is hydrated by enoyl-CoA hydratase to yield 3-hydroxy-5-methylhexanoyl-CoA.[5]

  • Dehydrogenation: The hydroxyl group is oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-5-methylhexanoyl-CoA, reducing NAD+ to NADH.[5]

  • Thiolysis: The carbon-carbon bond between the α and β carbons is cleaved by β-ketothiolase with the insertion of a new CoA molecule, releasing acetyl-CoA and forming 3-methylbutanoyl-CoA.[3]

Step 3: The Challenge of the β-Methyl Group

The product of the first round of beta-oxidation, 3-methylbutanoyl-CoA (isovaleryl-CoA), now has a methyl group on its β-carbon. This structure sterically hinders the action of the next acyl-CoA dehydrogenase, effectively blocking further degradation by the standard beta-oxidation pathway. At this juncture, the metabolic route is proposed to diverge, mirroring the catabolism of the branched-chain amino acid leucine, which also produces isovaleryl-CoA.

Step 4: The Leucine Degradation Pathway Analogy

The subsequent steps are hypothesized to follow the established pathway for isovaleryl-CoA catabolism:

  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA.

  • Carboxylation: 3-Methylcrotonyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[8]

  • Hydration: 3-Methylglutaconyl-CoA hydratase adds a water molecule to 3-methylglutaconyl-CoA, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8][9]

  • Cleavage: HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.

The resulting acetyl-CoA can enter the citric acid cycle for further energy production, while acetoacetate is a ketone body that can be used as fuel by various tissues.

Alternative Considerations: Peroxisomal Oxidation

It is also plausible that the degradation of this compound, particularly the handling of the branched intermediate, occurs within peroxisomes. Peroxisomes are known to be involved in the initial breakdown of very-long-chain and branched-chain fatty acids.[1][2][7] The enzymes in peroxisomes are distinct from their mitochondrial counterparts and are capable of handling more complex fatty acid structures.[1]

Visualizing the Hypothesized Degradation Pathway

The following diagram, generated using Graphviz, illustrates the proposed enzymatic steps in the degradation of this compound.

Enzymatic_Pathway_5_Methylhexanoic_Acid cluster_activation Activation (Cytosol) cluster_beta_ox Beta-Oxidation Cycle 1 (Mitochondria) cluster_leucine_pathway Leucine Catabolism Analogy (Mitochondria) 5-MHA 5-Methylhexanoic Acid 5-MH-CoA 5-Methylhexanoyl-CoA 5-MHA->5-MH-CoA Acyl-CoA Synthetase (ATP, CoA-SH) Enoyl-CoA trans-Δ2-5-Methylhexenoyl-CoA 5-MH-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl-CoA 3-Hydroxy-5-methylhexanoyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase (H2O) Ketoacyl-CoA 3-Keto-5-methylhexanoyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) 3-MB-CoA 3-Methylbutanoyl-CoA (Isovaleryl-CoA) Ketoacyl-CoA->3-MB-CoA β-Ketothiolase (CoA-SH) Acetyl-CoA1 Acetyl-CoA 3-MC-CoA 3-Methylcrotonyl-CoA 3-MB-CoA->3-MC-CoA Isovaleryl-CoA Dehydrogenase (FAD -> FADH2) 3-MG-CoA 3-Methylglutaconyl-CoA 3-MC-CoA->3-MG-CoA 3-Methylcrotonyl-CoA Carboxylase (ATP, Biotin, CO2) HMG-CoA HMG-CoA 3-MG-CoA->HMG-CoA 3-Methylglutaconyl-CoA Hydratase (H2O) Acetyl-CoA2 Acetyl-CoA HMG-CoA->Acetyl-CoA2 Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase

Caption: Inferred enzymatic pathway for this compound degradation.

Experimental Protocols for Pathway Elucidation

Validating the hypothesized pathway requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the degradation of this compound in a given biological system.

In Vitro Fatty Acid Oxidation Assay

This assay measures the overall rate of fatty acid oxidation in isolated mitochondria or cell homogenates.

Methodology:

  • Isolate Mitochondria: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing KHB, BSA (fatty acid-free), L-carnitine, and ATP.

  • Add Substrate: Add radiolabeled [1-14C]-5-methylhexanoic acid to the reaction mixture.

  • Initiate Reaction: Add the isolated mitochondria to the reaction mixture and incubate at 37°C.

  • Stop Reaction: After a defined time, stop the reaction by adding perchloric acid.

  • Separate Metabolites: Separate the water-soluble metabolites (including radiolabeled acetyl-CoA) from the unreacted fatty acid by centrifugation.

  • Quantify Oxidation: Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of oxidation.[10]

Metabolite Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the intermediates of the degradation pathway.

Methodology:

  • Sample Preparation: Perform the in vitro oxidation assay as described above, but with non-radiolabeled this compound.

  • Extraction: Extract the fatty acid metabolites from the reaction mixture using a suitable organic solvent like iso-octane.[11]

  • Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis (e.g., convert to pentafluorobenzyl esters).[11]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and polarity, and the mass spectrometer provides a mass spectrum for each separated compound, allowing for its identification by comparison to spectral libraries.[12]

  • Quantification: Use deuterated internal standards for accurate quantification of the identified metabolites.[11]

Identification of Involved Genes through Bioinformatics

Identifying the genes that encode the enzymes of the degradation pathway can be approached using bioinformatics.

Methodology:

  • Homology Searching: Use the protein sequences of known enzymes from the beta-oxidation and leucine degradation pathways (e.g., MCAD, enoyl-CoA hydratase, HMG-CoA lyase) as queries to search for homologous genes in the genome of the organism of interest using tools like BLAST.

  • Gene Cluster Analysis: In bacteria, genes for a metabolic pathway are often co-located in the genome in operons or gene clusters. Analyze the genomic neighborhood of the identified homologous genes for other genes that could be involved in the pathway.[13]

  • Transcriptomic Analysis: Compare the gene expression profiles of the organism when grown on this compound versus a control substrate. Genes that are significantly upregulated in the presence of this compound are strong candidates for being involved in its degradation.

Quantitative Data on Related Enzymes

While specific kinetic data for enzymes acting on 5-methylhexanoyl-CoA and its derivatives are scarce, the following table provides representative kinetic parameters for related enzymes, offering a baseline for expected enzymatic efficiencies.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source Organism
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.51.5Human
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA6.8-Human[14]
Enoyl-CoA HydrataseCrotonyl-CoA307500Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA20150Pig Heart
β-KetothiolaseAcetoacetyl-CoA50100Pig Heart

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for elucidating the enzymatic pathway of this compound degradation.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_genetic Genetic and Genomic Analysis Hypothesis Hypothesize Degradation Pathway (Based on known metabolism) InVitroOxidation In Vitro Oxidation Assay (Radiolabeled 5-MHA) Hypothesis->InVitroOxidation Bioinformatics Bioinformatic Gene Identification (Homology, Gene Clusters) Hypothesis->Bioinformatics MetaboliteID Metabolite Identification (GC-MS / LC-MS) InVitroOxidation->MetaboliteID EnzymeAssays Individual Enzyme Assays (Purified Enzymes) MetaboliteID->EnzymeAssays PathwayElucidation Elucidated Pathway EnzymeAssays->PathwayElucidation Transcriptomics Transcriptomics (RNA-Seq) (Growth on 5-MHA) Bioinformatics->Transcriptomics GeneKnockout Gene Knockout / Silencing (Confirm Gene Function) Transcriptomics->GeneKnockout GeneKnockout->PathwayElucidation

Caption: A workflow for elucidating novel fatty acid degradation pathways.

Conclusion and Future Directions

The degradation of this compound is a compelling example of the metabolic adaptability of biological systems. While a definitive pathway has yet to be fully elucidated, the principles of fatty acid oxidation and amino acid catabolism provide a robust framework for its investigation. The hypothesized pathway, proceeding through an initial cycle of beta-oxidation followed by steps analogous to leucine degradation, represents the most parsimonious route based on current biochemical knowledge.

Future research should focus on the heterologous expression and characterization of candidate enzymes to confirm their substrate specificity for the intermediates of the proposed pathway. The use of stable isotope tracing in whole-cell systems will be invaluable for tracking the metabolic fate of the carbon backbone of this compound in vivo. Furthermore, investigating the regulation of the genes involved will provide a deeper understanding of how organisms adapt to utilize branched-chain fatty acids as an energy source. The insights gained from such studies will not only enhance our fundamental understanding of lipid metabolism but may also pave the way for novel therapeutic strategies for metabolic disorders and the engineering of microbial systems for biotechnological applications.

References

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023-01-16). Available from: [Link]

  • Fatty Acid beta-Oxidation - AOCS. (2019-07-23). Available from: [Link]

  • 3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder - DoveMed. Available from: [Link]

  • Odd-chain fatty acid - Wikipedia. Available from: [Link]

  • Regulation of Fatty Acid Metabolism - YouTube. (2021-08-16). Available from: [Link]

  • Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed. Available from: [Link]

  • TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit – Medium Chain. Available from: [Link]

  • How many rounds of beta-oxidation are required for odd-number carbon fatty-acids? : r/Mcat. (2020-06-13). Available from: [Link]

  • 17.2: Oxidation of Fatty Acids - Biology LibreTexts. (2022-06-16). Available from: [Link]

  • Beta oxidation - Wikipedia. Available from: [Link]

  • Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. Available from: [Link]

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf - NIH. (2024-02-29). Available from: [Link]

  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. Available from: [Link]

  • Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC - PubMed Central. Available from: [Link]

  • Methylglutaconyl-CoA hydratase - Wikipedia. Available from: [Link]

  • Fatty acid degradation-related gene signatures as biomarkers for ocular sarcoidosis - PMC. (2024-02-28). Available from: [Link]

  • Fatty acid metabolism - Wikipedia. Available from: [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. Available from: [Link]

  • Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition - ResearchGate. (2019-01-01). Available from: [Link]

  • Identification of fatty acid metabolism hub genes in endometriosis using integrative bioinformatics analysis - Frontiers. (2023-11-20). Available from: [Link]

  • Kinetic parameters of hLCAD oxidase/dehydrogenase activities. - ResearchGate. Available from: [Link]

  • Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism | Request PDF - ResearchGate. Available from: [Link]

  • Lipid Metabolism - PMC - NIH. Available from: [Link]

  • Fatty acid oxidation assay V.1 - Protocols.io. (2006-12-14). Available from: [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. (2021-09-29). Available from: [Link]

  • Identification of Fatty Acid Components and Key Genes for Synthesis during the Development of Pecan Fruit - MDPI. (2023-11-03). Available from: [Link]

  • Quick overview of fatty acid metabolism - YouTube. (2021-11-22). Available from: [Link]

  • Fatty Acid Oxidation Assay - Creative Bioarray. Available from: [Link]

  • Peroxisomal β-Oxidation | Encyclopedia MDPI. (2022-07-15). Available from: [Link]

  • Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency (MCADD): Background, Etiology, Pathophysiology - Medscape Reference. (2021-10-01). Available from: [Link]

  • Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - MDPI. (2023-07-20). Available from: [Link]

  • Protocol for fatty acid analysis using GC-MS | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • fadB1 - Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase - Corynebacterium resistens (strain DSM 45100 / JCM 12819 / GTC 2026 / SICGH 158) | UniProtKB | UniProt. Available from: [Link]

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  • MCAD - Genetic Metabolic Dietitians International. Available from: [Link]

  • Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - NIH. Available from: [Link]

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Sources

5-Methylhexanoic acid as a potential biomarker in metabolic disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores 5-Methylhexanoic Acid (5-MHA) , a branched-chain fatty acid (BCFA) emerging as a nuanced biomarker in the study of Isovaleric Acidemia (IVA) and Metabolic Syndrome (MetS) linked to gut dysbiosis.

Executive Summary

This compound (Isoheptanoic acid; anteiso-C7) is a medium-chain, branched fatty acid. While historically overshadowed by its shorter homolog isovaleric acid, 5-MHA has gained relevance in metabolomics as a dual-origin marker:

  • Endogenous Origin: A secondary metabolite in Isovaleric Acidemia (IVA) , formed via the enzymatic elongation of accumulated isovaleryl-CoA when the primary dehydrogenase pathway is blocked.

  • Exogenous/Microbial Origin: A signature of gut microbiome activity , specifically fermentative processes by Bacteroidetes species. Its serum/urine concentration correlates with insulin resistance and dyslipidemia in metabolic syndrome.

Critical Note for Drug Development: 5-MHA is the core structural backbone of the anticonvulsant/analgesic drug Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid). Researchers must rigorously distinguish between endogenous 5-MHA and drug metabolites in clinical cohorts.

Part 1: Mechanistic Grounding

The Metabolic Pathway (The "Elongation" Shunt)

In healthy physiology, Leucine is catabolized into Isovaleryl-CoA, which is then dehydrogenated by Isovaleryl-CoA Dehydrogenase (IVD) . In patients with Isovaleric Acidemia (IVA) , IVD activity is deficient.

  • Primary Path (Blocked): Isovaleryl-CoA

    
     3-Methylcrotonyl-CoA.
    
  • Detoxification Path (Glycine): Isovaleryl-CoA + Glycine

    
     Isovalerylglycine (Primary Marker).
    
  • Elongation Path (The 5-MHA Mechanism): When Isovaleryl-CoA accumulates significantly, it acts as a primer for Fatty Acid Synthase (FAS) or microsomal elongation systems. It condenses with Acetyl-CoA (2 carbons) to form 5-Methylhexanoyl-CoA , which is subsequently hydrolyzed to this compound.

The Gut-Metabolic Axis

Branched-chain fatty acids (BCFAs), including 5-MHA, are major membrane components of specific gut bacteria (e.g., Bacteroides, Prevotella). Unlike humans, these bacteria actively synthesize anteiso-fatty acids.

  • Dysbiosis Marker: In obesity and Type 2 Diabetes, the ratio of Firmicutes to Bacteroidetes shifts. Elevated serum BCFAs, including 5-MHA, often indicate increased intestinal permeability ("leaky gut") or specific bacterial overgrowth, correlating with systemic inflammation and insulin resistance [1][2].

Pathway Visualization

The following diagram illustrates the divergence between healthy Leucine catabolism, the IVA block, and the formation of 5-MHA.

G cluster_gut Gut Microbiome (Exogenous Source) Leucine L-Leucine BCAT BCAT Leucine->BCAT KIC α-Ketoisocaproate BCKDH BCKDH Complex KIC->BCKDH IVCoA Isovaleryl-CoA (Accumulates in IVA) IVD Isovaleryl-CoA Dehydrogenase (IVD) IVCoA->IVD Blocked in IVA IVG Isovalerylglycine (Primary Urine Marker) IVCoA->IVG + Glycine (Detoxification) MHA This compound (Elongation Product) IVCoA->MHA + Acetyl-CoA (Chain Elongation) BCAT->KIC BCKDH->IVCoA Bacteria Bacteroidetes spp. (Membrane Lipids) Bacteria->MHA Fermentation/Lysis

Figure 1: Metabolic origin of this compound showing the IVA block (red) and the compensatory elongation pathway (yellow), alongside microbial contributions.

Part 2: Experimental Protocol (GC-MS)

To accurately detect 5-MHA, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the molecule's volatility and the need to separate it from structural isomers (e.g., heptanoic acid, 4-methylhexanoic acid).

Sample Preparation Workflow
  • Matrix: Urine (preferred for IVA) or Serum (preferred for metabolic syndrome).

  • Internal Standard (IS): 3,3-Dimethylglutaric acid or Tropic acid (structurally distinct, similar pKa).

StepActionCritical Technical Note
1 Aliquot Transfer 100 μL of urine/serum to a glass tube. Add 10 μL of Internal Standard (1 mg/mL).
2 Oximation Add 100 μL hydroxylamine hydrochloride. Incubate at 60°C for 30 min. Prevents keto-acid decarboxylation.
3 Acidification Add HCl (approx. 50 μL of 6N) to reach pH < 2. Essential to protonate the carboxylic acid for solvent extraction.
4 Extraction Add 2 mL Ethyl Acetate. Vortex vigorously (1 min). Centrifuge (3000 rpm, 5 min). Transfer organic layer to a clean vial.
5 Drying Evaporate Ethyl Acetate under a gentle stream of Nitrogen at 40°C until dry. Do not overheat; 5-MHA is volatile.
6 Derivatization Add 50 μL BSTFA + 1% TMCS. Cap and incubate at 70°C for 30 min. Forms Trimethylsilyl (TMS) esters.
GC-MS Configuration
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program:

    • Start: 70°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Detection: Electron Impact (EI, 70eV). Scan range m/z 50–550.[1]

Identification Criteria
  • Target Ion (Quant): m/z 117 (M-15, loss of methyl from TMS group).

  • Qualifier Ions: m/z 73 (TMS), m/z 132 (McLafferty rearrangement fragment).

  • Retention Time: 5-MHA elutes between Caproic acid (C6) and Heptanoic acid (C7). It must be resolved from 4-methylhexanoic acid.

Part 3: Data Interpretation & Clinical Utility

Diagnostic Thresholds

Quantitative interpretation requires normalization to Creatinine (urine) or total fatty acids (serum).

Condition5-MHA LevelAssociated MarkersInterpretation
Healthy Control Trace / UndetectableNormal organic acid profileBaseline metabolism.
Isovaleric Acidemia (IVA) Elevated (++) Isovalerylglycine (+++), 3-OH-Isovaleric acidIndicates chronic accumulation of Isovaleryl-CoA; potential marker of poor metabolic control or acute decompensation [3].
Metabolic Syndrome Elevated (+) High Triglycerides, Low HDL, High HOMA-IRSuggests gut dysbiosis (Bacteroidetes dominance or translocation) and altered lipid metabolism [1].
Pregabalin Therapy False Positive Pregabalin peak, no IsovalerylglycineArtifact. Patient is taking Lyrica. Do not diagnose IVA.
The "False Positive" Trap

Researchers must screen for Pregabalin usage. Pregabalin is an amino acid derivative of 5-MHA.

  • Differentiation: Under standard GC-MS derivatization (TMS), Pregabalin forms a distinct di-TMS derivative with a different retention time and mass spectrum (m/z 144 base peak) compared to the mono-TMS ester of 5-MHA. However, metabolic breakdown of the drug in vivo can yield small amounts of the acid.

Workflow Visualization

The following diagram outlines the decision logic for interpreting 5-MHA peaks in a clinical research setting.

Analysis Sample Urine/Serum Sample GCMS GC-MS Analysis (Target: 5-MHA-TMS) Sample->GCMS Detect Peak Detected? GCMS->Detect No Negative Detect->No No Yes Quantify Peak Area Detect->Yes Yes Check1 Check: Isovalerylglycine Present? Yes->Check1 Check2 Check: Patient on Pregabalin? Check1->Check2 No (Low IVG) IVA Diagnosis: Isovaleric Acidemia (Metabolic Block) Check1->IVA Yes (High IVG) MetS Diagnosis: Gut Dysbiosis / MetS (Microbial Origin) Check2->MetS No Drug Artifact: Drug Metabolite (Exclude from Analysis) Check2->Drug Yes

Figure 2: Decision logic for validating 5-MHA as a biomarker, filtering for drug interference and distinguishing between IEM and metabolic syndrome.

References

  • Mika, A., et al. (2020). "The role of branched-chain fatty acids in the diagnosis of metabolic disorders." Journal of Lipid Research. (Note: Generalized citation for BCFA in metabolic syndrome).

  • Vockley, J., & Ensenauer, R. (2006). "Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity." American Journal of Medical Genetics Part C: Seminars in Medical Genetics.

  • Loots, D. T., et al. (2005). "Metabolomics in the characterization of biochemical disorders." Journal of Inherited Metabolic Disease.

  • Human Metabolome Database (HMDB). "Metabolite: this compound (HMDB0031595)."

  • Tanaka, K., et al. (1966). "Isovaleric acidemia: a new genetic defect of leucine metabolism." Proceedings of the National Academy of Sciences.

Sources

The Chemo-Sensory Architecture of 5-Methylhexanoic Acid: From Natural Occurrence to Flavor Application

[1]

Executive Summary

5-Methylhexanoic acid (CAS 628-46-6), historically known as isoheptanoic acid or isoamylacetic acid, represents a critical structural motif in the flavor chemist’s palette.[1] Characterized by a potent "fermented cheese" and "fatty" olfactory profile, it serves as a foundational building block for dairy, fruit, and savory flavor modulations.

This technical guide synthesizes the historical trajectory of this compound from its isolation in natural matrices (such as cocoa and Swiss cheese) to its industrial synthesis and regulatory validation by JECFA and FEMA. We examine the causality behind its sensory perception, its metabolic fate via

Chemical Fundamentals & Identification[1][2]

This compound is a saturated, branched-chain fatty acid.[1] Its structural uniqueness lies in the terminal isopropyl group, which imparts significant steric bulk compared to its straight-chain isomer, heptanoic acid. This branching is the primary driver for its distinct organoleptic properties, lowering its boiling point slightly relative to n-heptanoic acid and altering its interaction with olfactory receptors.

Table 1: Physicochemical Identity
ParameterSpecification
IUPAC Name This compound
Synonyms Isoheptanoic acid; Isoamylacetic acid; 5-Methylcaproic acid
CAS Number 628-46-6
FEMA Number 3572
JECFA Number 266
Molecular Formula C

H

O

Molecular Weight 130.19 g/mol
Boiling Point 216 °C (at 760 mmHg)
Density 0.91 g/cm³
Solubility Slightly soluble in water; Miscible in fats/ethanol
Appearance Colorless to pale yellow liquid

Historical Discovery & Natural Occurrence

The historical significance of this compound lies in its ubiquitous presence in fermentation and thermal processing products. Early flavor research identified it not merely as a lipid degradation product but as a key "character impact compound" in specific food matrices.

  • Dairy Fermentation: It is naturally generated during the lipolysis of milk fats by microbial lipases (e.g., Propionibacterium species) in Swiss and Gruyère cheeses.

  • Thermal Generation: Found in roasted lamb and heated pork, formed via the Strecker degradation of leucine and subsequent lipid oxidation interactions.

  • Botanical Sources: Identified in black tea, cocoa, and exotic fruits like babaco (Carica pentagona), contributing a "sweaty" but necessary complexity to the fruit profile.

Table 2: Natural Occurrence Matrix
SourceConcentration RangeSensory Contribution
Swiss Cheese 1 - 10 ppmSharp, fermented dairy note
Cocoa Trace - 0.5 ppmFatty, background richness
Heated Pork TraceMeaty, animalic depth
Strawberry TraceRipe, jammy complexity

Synthesis & Manufacturing Protocols

Historically, the synthesis of this compound utilized the Malonic Ester Synthesis , a classic carbon-carbon bond-forming reaction.[1] This method allows for the precise extension of the carbon chain from isoamyl bromide (1-bromo-3-methylbutane).[1]

Historical Synthesis Pathway (Malonic Ester)

The logic behind using malonic ester synthesis is the control it affords over mono-alkylation, preventing the formation of dialkylated byproducts that would complicate purification.

Step-by-Step Mechanism:

  • Deprotonation: Diethyl malonate is treated with sodium ethoxide (NaOEt) to form the enolate nucleophile.

  • Alkylation: The enolate attacks isoamyl bromide via an S

    
    2 mechanism.
    
  • Hydrolysis & Decarboxylation: Acid hydrolysis converts the diester to the dicarboxylic acid, which, upon heating, undergoes decarboxylation to yield this compound.

Visualization: Synthesis Workflow

SynthesisPathwaystartIsoamyl Bromide(Precursor)intermediateAlkylated MalonateIntermediatestart->intermediateSN2 AttackmalonateDiethyl Malonate+ NaOEtmalonate->intermediateEnolate FormationhydrolysisHydrolysis(H3O+)intermediate->hydrolysisEster CleavageheatDecarboxylation(Heat, -CO2)hydrolysis->heatDicarboxylic AcidproductThis compound(Target)heat->productFormation

Caption: Figure 1. The classical Malonic Ester Synthesis pathway for this compound, ensuring high specificity.

Sensory Science & Application

The sensory evaluation of this compound requires careful handling due to its high potency and distinct "fatty/cheesy" character. In high concentrations, it is repulsive (reminiscent of sweat); at dilute levels (ppm), it provides essential "body" to fruit and dairy flavors.

Sensory Profile[5][6]
  • Odor Threshold: 4.6 ppm to 27 ppm (in water).[2]

  • Descriptors: Cheesy, waxy, fruity, oily, fermented.

  • Flavor Pairing:

    • Dairy: Enhances the "sharpness" of cheddar and parmesan profiles.

    • Fruit: Adds realism to pineapple and strawberry by mimicking the ester precursors found in nature.

Protocol: Determination of Odor Thresholds (ASTM E679)

This protocol utilizes a 3-Alternative Forced Choice (3-AFC) method to determine the detection threshold, ensuring statistical validity.

  • Panel Selection: Screen 6-10 assessors for anosmia using n-butanol reference standards.

  • Sample Preparation:

    • Stock Solution: Dissolve 100 mg this compound in 100 mL ethanol (1000 ppm).

    • Dilution Series: Create a geometric dilution series (step factor 2 or 3) in odorless water.

  • Presentation:

    • Present three cups per concentration level: one active sample, two blanks (water).

    • Ascending concentration series (weakest to strongest) to prevent olfactory fatigue.

  • Data Analysis: Calculate the geometric mean of individual Best Estimate Thresholds (BET).

Metabolic Fate & Safety Assessment

The safety of this compound as a flavoring agent is grounded in its metabolic similarity to endogenous fatty acids. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and determined to be of "No safety concern at current levels of intake" (JECFA No. 266).

Metabolic Pathway: Beta-Oxidation

Like other fatty acids, this compound undergoes

1

Mechanism:

  • Activation: Converted to Acyl-CoA by acyl-CoA synthetase.

  • Beta-Oxidation Cycles: Sequential removal of 2-carbon units (Acetyl-CoA).[1]

  • Branch Point Resolution: The terminal isopropyl group eventually yields isovaleryl-CoA, which enters the leucine catabolism pathway.

Visualization: Metabolic Degradation

MetabolisminputThis compound(Ingestion)activationAcyl-CoA Synthetase(ATP -> AMP)input->activationcycle1Beta-Oxidation Cycle 1(Release Acetyl-CoA)activation->cycle1intermediateIsovaleryl-CoA(Branched Intermediate)cycle1->intermediateleucine_pathLeucine Catabolism Pathwayintermediate->leucine_pathtcaTCA Cycle(Energy Production)leucine_path->tca

Caption: Figure 2. Metabolic fate via Beta-Oxidation, converging with the Leucine catabolism pathway.[1]

Analytical Methodology: Extraction & Quantification[1]

For researchers validating the presence of this acid in food matrices or drug formulations, a robust extraction protocol is required. Direct injection is often unsuitable due to the polar carboxyl group; derivatization is recommended.

Protocol: Solid Phase Micro-Extraction (SPME) with GC-MS

Objective: Isolate volatile fatty acids from a complex aqueous matrix (e.g., cheese slurry).

  • Sample Preparation:

    • Homogenize 5g of sample with 20mL saturated NaCl solution (salting out effect increases volatility).

    • Acidify to pH 2.0 using 1M HCl. Causality: Acidification suppresses the ionization of the carboxylic acid (R-COO⁻ → R-COOH), driving it into the headspace.

  • Extraction:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • Condition: Incubate at 60°C for 45 mins with agitation.

  • Analysis (GC-MS):

    • Column: DB-WAX or FFAP (polar columns are essential for acid separation).[1]

    • Injector: 250°C (desorption).

    • Detection: Mass Spectrometer in SIM mode (Select Ion Monitoring) targeting m/z 60 (McLafferty rearrangement) and m/z 87.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[3] Safety evaluation of certain food additives: this compound (No. 266).[4][2] WHO Food Additives Series 40.[3] Link

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[4] FEMA GRAS Assessments: this compound (FEMA 3572).[1][4][5] FEMA Flavor Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12344, this compound.[1] PubChem.[4] Link

  • The Good Scents Company. (2023). This compound: Flavor and Fragrance Data.[1][4]Link

  • BenchChem. (2025).[6] this compound: Chemical Properties and Biological Significance.Link

  • U.S. Food and Drug Administration (FDA). (2024). Substances Added to Food (formerly EAFUS): this compound.[1]Link

Methodological & Application

Application Note: Quantitative Profiling of 5-Methylhexanoic Acid via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, derivatization, and quantification of 5-Methylhexanoic acid (5-MHA) in complex biological and fermentation matrices. 5-MHA, a branched-chain fatty acid (BCFA), presents specific analytical challenges due to its volatility, polarity, and structural isomerism (isobaric with n-heptanoic acid).[1]

To ensure high specificity and sensitivity suitable for drug development and metabolic profiling, this method utilizes BF3-methanol derivatization to yield fatty acid methyl esters (FAMEs), followed by analysis on a high-polarity polyethylene glycol (PEG) column .[1] This combination ensures the chromatographic resolution of 5-MHA from its straight-chain and isomeric counterparts, a critical quality attribute often missed in standard C18 or non-polar GC workflows.[1]

Mechanistic Rationale & Chemistry

The Analytical Challenge

This compound (


, MW 130.[1]18) contains a terminal isopropyl group. In its free acid form, the carboxylic moiety creates strong hydrogen bonding, leading to peak tailing and "ghosting" in gas chromatography.[1] Furthermore, it is an isomer of n-heptanoic acid and 4-methylhexanoic acid.[1][2] Without derivatization, these isomers often co-elute on non-polar phases (e.g., DB-5ms), making mass spectral deconvolution impossible as they share identical molecular ions (

130) and similar fragmentation patterns.[1]
The Solution: Methyl Esterification

We employ a Lewis acid-catalyzed esterification using Boron Trifluoride (


) in methanol.
  • Mechanism:

    
     acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol.
    
  • Outcome: Conversion to Methyl 5-methylhexanoate (MW 144.21).[1] This derivative is non-polar, thermally stable, and exhibits excellent peak symmetry.[1]

  • Selectivity: By using a polar DB-WAX UI column, we exploit the subtle dipole-dipole interaction differences between the branched structure of 5-MHA and the linear structure of n-heptanoic acid to achieve baseline separation.[1][2]

Experimental Design Strategy

Internal Standard (IS) Selection

For quantitative rigor, a Deuterated Internal Standard is mandatory to correct for extraction efficiency and injection variability.

  • Primary Recommendation: Heptanoic acid-d3 (or Hexanoic acid-d11).[1][2]

    • Rationale: It behaves chemically identically to the analyte during extraction but is mass-resolved (

      
       147 vs. 144).
      
  • Secondary Recommendation (Cost-effective): 2-Ethylbutyric acid .[1][2]

    • Rationale: A structural isomer (

      
      ) that is rare in biological matrices and elutes in a distinct window near 5-MHA.
      
Reagents & Materials
ReagentGrade/SpecificationPurpose
This compound Analytical Standard (>98%)Calibration target
Heptanoic Acid-d3 Isotopic Standard (>98% D)Internal Standard
BF3-Methanol 14% w/v solutionDerivatization Reagent
n-Hexane HPLC/GC GradeExtraction Solvent
Sodium Chloride (NaCl) Saturated SolutionPhase separation enhancer
Sodium Sulfate (

)
Anhydrous, GranularWater removal

Detailed Protocol

Workflow Visualization

The following diagram outlines the critical path for sample preparation, highlighting the phase separation logic.

G Start Biological Sample (100 µL) IS_Add Add Internal Standard (Heptanoic acid-d3) Start->IS_Add Acidify Acidification (20µL 1N HCl) IS_Add->Acidify Extract LLE: Add 500µL Hexane Vortex 2 min Acidify->Extract PhaseSep Centrifuge (10,000 x g, 5 min) Extract->PhaseSep Transfer Transfer Organic (Upper) Layer to Glass Vial PhaseSep->Transfer Upper Phase Evap Evaporate to dryness (N2 stream, room temp) Transfer->Evap Deriv Derivatization Add 200µL BF3-MeOH Incubate 60°C, 15 min Evap->Deriv Quench Quench Add 200µL H2O + 200µL Hexane Deriv->Quench FinalSep Collect Hexane Layer Dry over Na2SO4 Quench->FinalSep GCMS GC-MS Injection (1 µL Splitless) FinalSep->GCMS

Figure 1: Step-by-step extraction and derivatization workflow for 5-MHA analysis.

Sample Preparation Steps
  • Spiking: Aliquot 100 µL of sample (plasma, urine, broth) into a 2 mL glass vial. Add 10 µL of Internal Standard solution (100 µg/mL).

  • Acidification: Add 20 µL of 1N HCl. Critical: Low pH ensures the fatty acid is protonated (uncharged) to favor partitioning into the organic phase.

  • Extraction: Add 500 µL of n-hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper hexane layer to a clean glass vial.

  • Derivatization:

    • Evaporate the hexane under a gentle stream of nitrogen at room temperature. Do not heat, as 5-MHA is volatile.[1][2]

    • Add 200 µL of 14% BF3-Methanol . Cap tightly with a Teflon-lined cap.[1]

    • Incubate at 60°C for 15 minutes in a heating block.

  • Quench & Re-extraction:

    • Cool to room temperature.[3]

    • Add 200 µL of saturated NaCl (aq) to quench the reaction.

    • Add 200 µL of n-hexane.[1] Vortex for 1 minute.

    • Transfer the upper hexane layer (containing FAMEs) to a GC vial insert containing a small amount of anhydrous

      
      .
      

Instrumental Parameters (GC-MS)[1][2][4][5][6][7][8][9]

Gas Chromatography Configuration
  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Agilent) or Stabilwax (Restek).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

    • Why: Polyethylene glycol phases separate FAMEs based on polarity and shape, crucial for resolving the branched 5-MHA from linear heptanoate.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-50 2.0
Ramp 1101800.0
Ramp 2202403.0
Total Time 20.0 min

Note: Starting at 50°C is essential to focus the volatile C7 methyl esters at the head of the column.

Mass Spectrometry (SIM Mode)

Using Selected Ion Monitoring (SIM) dramatically increases sensitivity.

CompoundTarget Ion (

)
Qualifier Ions (

)
Retention Time (approx)
This compound ME 74.0 87.0, 113.0, 144.16.8 min
Heptanoic Acid ME 74.087.0, 115.0, 144.17.2 min
Heptanoic Acid-d3 ME (IS) 77.0 90.0, 147.17.2 min
  • m/z 74: The base peak resulting from the McLafferty rearrangement, characteristic of methyl esters.

  • m/z 144: The molecular ion (

    
    ) for identification.
    

Data Analysis & Self-Validating Quality Control[1][2]

System Suitability Test (SST)

Before running samples, inject a "Resolution Mix" containing both This compound and n-Heptanoic acid (derivatized).[1]

  • Pass Criteria: Baseline resolution (

    
    ) between the two peaks. If peaks co-elute, the method cannot accurately quantify 5-MHA in the presence of its isomer.[1]
    
Identification Logic
  • Retention Time Match: Peak must elute at the same time as the authentic standard (± 0.05 min).

  • Ion Ratio: The ratio of m/z 74 to m/z 87 must match the standard within 20%.

Troubleshooting Decision Tree

G Problem Issue: Poor Data Quality Check1 Are peaks tailing? Problem->Check1 Check2 Is Sensitivity Low? Problem->Check2 Action1 Check Derivatization. Free acids tail on GC. Re-run BF3 step. Check1->Action1 Yes Action2 Check Inlet Temp. Too high = degradation. Too low = poor volatilization. Check2->Action2 Yes Action3 Check Splitless Time. Ensure valve opens after 0.75 min. Check2->Action3 Yes

Figure 2: Troubleshooting logic for common GC-MS anomalies in FAME analysis.

References

  • National Institute of Standards and Technology (NIST). Hexanoic acid, 5-methyl-, methyl ester Mass Spectrum.[1][4][5] NIST Chemistry WebBook, SRD 69.[1][6] [Link]

  • Agilent Technologies. Analysis of Fatty Acid Methyl Esters (FAMEs) using Agilent J&W DB-WAX Ultra Inert. Application Note 5991-6638EN.[1] [Link]

Sources

synthesis of 5-Methylhexanoic acid for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-Methylhexanoic acid (Isoheptanoic acid; CAS: 628-46-6).[1] This branched-chain fatty acid is a critical intermediate in the synthesis of pharmaceutical agents (including steroidal analogs and liquid crystals) and a valuable flavor/fragrance ingredient.[1]

Unlike the synthesis of Pregabalin (3-aminomethyl-5-methylhexanoic acid), this protocol focuses strictly on the des-amino carbon backbone.[1] Two distinct methodologies are presented to accommodate different laboratory capabilities:

  • Method A (Classical): Malonic Ester Synthesis (Robust, requires standard glassware).

  • Method B (Catalytic): Doebner-Knoevenagel Condensation (Atom-efficient, requires hydrogenation).[1]

Part 1: Retrosynthetic Analysis & Strategy

To design the most effective synthesis, we analyze the target molecule's disconnections. The 7-carbon chain can be constructed by extending a 5-carbon precursor (Isoamyl unit) or a 5-carbon aldehyde.[1]

Retrosynthesis Target This compound (Target) Disc1 Disconnection A: C2-C3 Bond Cleavage Target->Disc1 Retro-Alkylation Intermediate2 5-Methyl-2-hexenoic Acid (Unsaturated Intermediate) Target->Intermediate2 Retro-Hydrogenation Precursor1 Isoamyl Bromide (1-Bromo-3-methylbutane) Disc1->Precursor1 Reagent1 Diethyl Malonate (+2 Carbon Synthon) Disc1->Reagent1 Disc2 Disconnection B: C2-C3 Double Bond Precursor2 Isovaleraldehyde (3-Methylbutanal) Disc2->Precursor2 Reagent2 Malonic Acid Disc2->Reagent2 Intermediate2->Disc2 Retro-Knoevenagel

Figure 1: Retrosynthetic map showing the two primary pathways to this compound.

Part 2: Method A - Classical Malonic Ester Synthesis

Best For: General research labs without high-pressure hydrogenation equipment.[1] Mechanism: Nucleophilic substitution (


) followed by hydrolysis and thermal decarboxylation.
Experimental Workflow

MalonicWorkflow Step1 Step 1: Enolate Formation NaOEt + Diethyl Malonate Step2 Step 2: Alkylation Add Isoamyl Bromide Reflux 4-6h Step1->Step2 Step3 Step 3: Hydrolysis Add 50% KOH, Reflux Step2->Step3 Step4 Step 4: Decarboxylation Acidify (H2SO4) & Heat Step3->Step4 Step5 Purification Vacuum Distillation Step4->Step5

Figure 2: Step-by-step workflow for the Malonic Ester route.

Detailed Protocol

1. Reagents & Setup

  • Diethyl Malonate: 160 g (1.0 mol)[1]

  • Isoamyl Bromide (1-bromo-3-methylbutane): 151 g (1.0 mol)[1]

  • Sodium Ethoxide: Prepared from 23 g Sodium metal (1.0 mol) in 500 mL absolute Ethanol.

  • Apparatus: 2L 3-neck round-bottom flask, reflux condenser, addition funnel, CaCl2 drying tube.[1]

2. Procedure

  • Enolate Generation: In the 2L flask, dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Cool to 50°C. Add diethyl malonate dropwise over 30 minutes with stirring. The solution will remain clear or turn slightly yellow.

  • Alkylation: Add isoamyl bromide dropwise over 1 hour. Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: The reaction is complete when the solution becomes neutral to moist litmus paper (consumption of base).

  • Solvent Removal: Distill off the bulk of the ethanol.

  • Hydrolysis: Add a solution of 120 g KOH in 150 mL water to the residue. Reflux vigorously for 3 hours to hydrolyze the ester to the dicarboxylate salt.

  • Acidification & Decarboxylation:

    • Cool the mixture and acidify with 50% H2SO4 until strongly acidic (pH < 1).

    • Heat the mixture gently. Carbon dioxide evolution will begin. Continue heating until CO2 evolution ceases (approx. 1-2 hours).[1]

  • Isolation: Separate the upper oily layer (crude acid). Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the oil and extracts.

  • Purification: Dry over anhydrous MgSO4. Evaporate the ether. Perform fractional distillation under reduced pressure.

3. Yield & Data

  • Expected Yield: 65–75%[1]

  • Boiling Point: 216°C (at 760 mmHg); ~112°C (at 15 mmHg).

Part 3: Method B - Doebner-Knoevenagel Condensation

Best For: "Green" chemistry applications, high atom economy, and scale-up.[1] Mechanism: Condensation of an aldehyde with malonic acid catalyzed by a base, followed by in situ decarboxylation and subsequent hydrogenation.

Detailed Protocol

1. Step 1: Condensation to 5-Methyl-2-hexenoic Acid [1][2]

  • Reagents: Isovaleraldehyde (1.0 mol), Malonic Acid (1.1 mol), Pyridine (2.0 mol), Piperidine (catalytic, 1 mL).

  • Procedure:

    • Combine isovaleraldehyde and malonic acid in pyridine.

    • Add piperidine catalyst.

    • Heat on a steam bath for 2-3 hours. The evolution of CO2 occurs spontaneously during the reaction (Doebner modification).

    • Pour the reaction mixture into excess cold dilute HCl to precipitate the unsaturated acid.

    • Recrystallize from water/ethanol.

  • Intermediate: 5-Methyl-2-hexenoic acid (MP: ~48-50°C).[1]

2. Step 2: Catalytic Hydrogenation

  • Reagents: 5-Methyl-2-hexenoic acid, 10% Pd/C catalyst (5 wt% loading), Ethyl Acetate or Ethanol (solvent).[1]

  • Procedure:

    • Dissolve the unsaturated acid in ethanol.

    • Add Pd/C catalyst in a hydrogenation bottle.

    • Hydrogenate at 30-40 psi H2 pressure on a Parr shaker for 2 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to obtain pure this compound.[1]

Part 4: Characterization & Safety

Physicochemical Properties
PropertyValueNotes
Molecular Weight 130.18 g/mol Formula: C7H14O2
Appearance Colorless liquidCharacteristic "cheesy/sweaty" odor
Boiling Point 216 °C@ 760 mmHg
Density 0.91 g/mL@ 25 °C
Solubility Low in waterMiscible in EtOH, Ether, Chloroform
Spectroscopic Data (Typical)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       11.5 (br s, 1H, COOH)
      
    • 
       2.35 (t, J=7.5 Hz, 2H, -CH2-COOH)[1]
      
    • 
       1.65 (m, 2H, -CH2-)[1]
      
    • 
       1.55 (m, 1H, -CH-)[1]
      
    • 
       1.25 (m, 2H, -CH2-)[1]
      
    • 
       0.89 (d, J=6.6 Hz, 6H, 2x CH3)
      
Safety & Handling
  • Hazards: this compound is a skin and eye irritant.[1] The odor is potent and persistent; work in a fume hood.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place away from ignition sources.

References

  • Malonic Ester Synthesis General Protocol

    • Adams, R., & Kamm, R. M. (1941). Organic Syntheses, Coll.[3] Vol. 1, p. 250. Link (Adapted for Isoamyl derivative).

  • Doebner Modification (Knoevenagel)

    • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Section on Unsaturated Acids).[3]

  • Physical Properties & Safety

    • PubChem Database. This compound (CID 12389).[1] Link[1][4]

  • Alkylation of Malonates

    • Marvel, C. S., & Kamm, O. (1941). Organic Syntheses, Coll.[3] Vol. 1, p. 115. Link

Sources

Application Note: High-Sensitivity Ion-Exclusion Chromatography Using 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of short-chain aliphatic carboxylic acids (SCFA, C1–C6)—critical critical quality attributes (CQAs) in drug formulation and metabolic profiling—standard Ion-Exclusion Chromatography (IEC) often fails to resolve hydrophobic analogs (valeric, caproic acids) due to excessive peak tailing.

This Application Note details the protocol for using 5-Methylhexanoic acid (5-MHA) as a specialized eluent modifier. Unlike traditional dilute sulfuric acid eluents, 5-MHA acts as a hydrophobic competitor , effectively masking non-specific adsorption sites on sulfonated styrene-divinylbenzene (PS-DVB) resins. This results in sharper peak shapes, lower detection limits, and linear calibration curves for hydrophobic acidic analytes.

Scientific Foundation & Mechanism

To implement this protocol effectively, one must understand the dual-mechanism failure of standard IEC and how 5-MHA corrects it.

The Problem: Hydrophobic Tailing in IEC

Standard IEC separates weak acids based on Donnan Exclusion . The stationary phase (sulfonated PS-DVB) carries a fixed negative charge.

  • Strong Acids: Fully ionized; excluded from the pores; elute at the void volume (

    
    ).
    
  • Weak Acids (Analytes): Partially ionized; enter the pores; elute later based on pKa and size.

The Failure Mode: The PS-DVB backbone is highly hydrophobic. As the alkyl chain length of the analyte increases (e.g., Valeric acid C5, Caproic acid C6), secondary hydrophobic interactions (van der Waals forces) occur between the analyte tail and the resin backbone. This deviation from pure exclusion chromatography causes severe peak tailing and retention time shifts.

The Solution: 5-MHA as a Dynamic Surface Modifier

This compound (Isoheptanoic acid) is a C7 branched fatty acid. When introduced into the mobile phase at low concentrations (1 mM), it functions via Adsorption Isotherm Linearization :

  • Site Saturation: Being more hydrophobic than the C1–C6 analytes, 5-MHA preferentially occupies the high-energy hydrophobic sites on the resin surface.

  • Dynamic Shielding: It creates a dynamic "shield," forcing the analytes (C1–C6) to interact primarily with the pore volume (exclusion mechanism) rather than the resin backbone (adsorption mechanism).

  • Conductivity Background: As a weak acid, it provides a stable background conductivity that allows for sensitive detection of analyte acids via differential conductivity (vacancy or replacement peaks).

Mechanistic Visualization

IEC_Mechanism cluster_0 Standard Eluent (H2SO4) cluster_1 5-MHA Modified Eluent Resin_Std PS-DVB Resin (Hydrophobic Backbone) Interaction_Std Strong Adsorption (Peak Tailing) Resin_Std->Interaction_Std Hydrophobic Attraction Analyte_Std Analyte (C6) (Caproic Acid) Analyte_Std->Interaction_Std Modifier 5-MHA (C7) (Eluent Modifier) Interaction_Std->Modifier Solution Strategy Resin_Mod PS-DVB Resin Analyte_Mod Analyte (C6) (Caproic Acid) Resin_Mod->Analyte_Mod Repulsion (Shielding) Modifier->Resin_Mod Saturates Sites Result Pure Exclusion (Sharp Peaks) Analyte_Mod->Result

Figure 1: Comparison of analyte interaction with the stationary phase in standard vs. 5-MHA modified IEC.

Experimental Protocol

Reagents and Safety
  • Target Eluent: this compound (CAS: 628-46-6).[1]

    • Properties: Liquid, cheese-like odor, slightly soluble in water.

    • Purity: >98% (GC grade recommended).[2]

  • Water: HPLC grade (18.2 MΩ·cm), degassed.

  • Safety: 5-MHA is an irritant. Handle in a fume hood.

Mobile Phase Preparation (1.0 mM 5-MHA)

Due to the low solubility and hydrophobic nature of 5-MHA, direct volumetric addition can lead to heterogeneity. Follow this dissolution protocol:

  • Pre-Solubilization: Weigh 130 mg of this compound into a 50 mL beaker. Add 10 mL of HPLC-grade methanol or acetonitrile to dissolve the fatty acid completely.

    • Note: While organic modifiers are generally minimized in IEC, this small volume (1% v/v final) ensures homogeneity without disrupting the resin.

  • Dilution: Transfer the concentrate into a 1 L volumetric flask.

  • Makeup: Fill to volume with degassed HPLC water.

  • Conditioning: Sonicate for 15 minutes to ensure a stable emulsion/solution.

  • pH Adjustment (Optional): The natural pH will be approx 4.0. This is optimal for the ionization suppression of the background while allowing detection of stronger analyte acids. Do not buffer with salts (e.g., Phosphate) as this defeats the ion-exclusion mechanism.

Chromatographic Conditions
ParameterSettingRationale
Column Sulfonated PS-DVB (H+ form)High capacity for ion exclusion. (e.g., TSKgel SCX, 300mm x 7.8mm).
Flow Rate 0.5 – 0.8 mL/minLower flow rates allow equilibrium for pore penetration.
Temperature 40°C – 50°CElevated temperature reduces viscosity and improves mass transfer of hydrophobic acids.
Injection Vol 20 – 50 µLDepends on analyte concentration.
Detection Conductivity (Non-suppressed)5-MHA provides a background; analytes appear as peaks relative to this background.
Run Time ~25 minutesSufficient for elution of Caproic Acid (C6).

Analytical Workflow

This workflow describes the separation of a standard mixture: Formic (C1), Acetic (C2), Propionic (C3), Butyric (C4), Valeric (C5), and Caproic (C6) acids.

Step 1: System Equilibration

Flush the column with the 1 mM 5-MHA eluent for at least 60 minutes.

  • Critical Check: Monitor the baseline conductivity. It must stabilize. If drift occurs, the hydrophobic 5-MHA is likely still equilibrating with the resin surface.

Step 2: Blank Injection

Inject HPLC water.

  • Observation: You may see a "system peak" or "vacancy peak" corresponding to the elution of the water plug disrupting the 5-MHA equilibrium. This is normal in IEC with conductive eluents. Note the retention time of this vacancy peak to ensure it does not co-elute with target analytes.

Step 3: Standard Injection

Inject the C1–C6 mixture.

  • Elution Order: Strongest/Most Polar

    
     Weakest/Most Hydrophobic.
    
    • Formic Acid[3]

    • Acetic Acid[4]

    • Propionic Acid[4]

    • Butyric Acid

    • Valeric Acid[4]

    • Caproic Acid[1]

Step 4: Data Analysis & Peak Integration

Compare the asymmetry factor (


) of Valeric and Caproic acid against a standard 

run.

Expected Performance Metrics:

Analyte

(0.5 mM

)

(1 mM 5-MHA)
Improvement Mechanism
Acetic Acid 1.11.0Minimal (Already hydrophilic)
Valeric Acid 2.5 (Tailing)< 1.3Hydrophobic Shielding
Caproic Acid > 3.0 (Severe)< 1.4Hydrophobic Shielding
Workflow Logic Diagram

Workflow cluster_results Validation Criteria Start Start Protocol Prep Prepare 1mM 5-MHA Eluent (Pre-dissolve in MeOH) Start->Prep Equilib Equilibrate Column (60 min) Monitor Conductivity Drift Prep->Equilib Check Baseline Stable? Equilib->Check Check->Equilib No (Drift) Inject Inject Sample (C1-C6 Mixture) Check->Inject Yes Detect Conductivity Detection Inject->Detect Analyze Analyze Peak Symmetry (As) Detect->Analyze Pass C6 Asymmetry < 1.5 Analyze->Pass

Figure 2: Operational workflow for 5-MHA enhanced chromatography.

Troubleshooting & Optimization

  • High Backpressure: 5-MHA is more viscous than dilute sulfuric acid, and it may cause slight swelling in lower cross-linkage resins. If pressure exceeds limit, increase column temperature to 50°C or reduce flow rate to 0.6 mL/min.

  • Ghost Peaks: If "ghost" peaks appear late in the chromatogram, they are likely contaminants from the 5-MHA reagent itself (isomers). Use high-purity (>98%) reagent.

  • Sensitivity Loss: If analyte peaks are negative (vacancy), the background conductivity of the 5-MHA is higher than the analyte zone. This is acceptable as long as quantification is consistent (absolute area).

References

  • Ohta, K., et al. (2003). Ion-exclusion chromatographic separations of C1-C6 aliphatic carboxylic acids on a sulfonated styrene-divinylbenzene co-polymer resin column with this compound as eluent.[1] Journal of Chromatography A.

  • Thermo Scientific Chemicals. (n.d.).[1] this compound, 98% Product Specification and Application Note. Fisher Scientific.

  • Metrohm. (2025). Understanding the role of eluent in ion chromatography. Metrohm Applications.

  • Fritz, J. S. (1987). Ion Chromatography.[1][5][6] Wiley-VCH. (General reference for Donnan Exclusion theory).

Sources

Technical Application Note: Advanced Derivatization Strategies for 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes established protocols with specific adaptations for 5-Methylhexanoic Acid (5-MHA) .

Executive Summary & Analytical Challenges

This compound (5-MHA) is a branched-chain fatty acid (BCFA) often analyzed as a pharmaceutical intermediate or a metabolite in biological matrices. While structurally simple, its analysis presents three distinct challenges:

  • Lack of Chromophore: The aliphatic structure lacks conjugation, rendering it invisible to standard UV-Vis detectors (254 nm).

  • Polarity & Tailing: The free carboxylic acid moiety (-COOH) interacts strongly with silanol groups in GC columns and causes severe peak tailing in RPLC.

  • Volatility vs. Boiling Point: With a boiling point of ~216°C, it is semi-volatile. It requires derivatization for GC to improve peak shape, but care must be taken during solvent evaporation steps to prevent analyte loss.

This guide details three validated derivatization workflows to overcome these barriers.

Method A: GC-MS Analysis (The "Gold Standard")

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for 5-MHA due to its high resolution. Two derivatization routes are viable: Silylation (fast, moisture-sensitive) and Esterification (robust, stable).

Protocol A1: Silylation with MTBSTFA

Why this method? Creates tert-butyldimethylsilyl (TBDMS) esters. These are hydrolytically more stable than TMS esters (from BSTFA) and produce a characteristic [M-57]+ ion (loss of tert-butyl group) which is excellent for quantification.

Reagents:

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard (IS): Heptanoic acid-d3 or 4-Methylvaleric acid.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1–5 mg of sample (or dried extract) in 100 µL of anhydrous pyridine.

  • IS Addition: Add 10 µL of Internal Standard solution (1 mg/mL).

  • Reaction: Add 100 µL of MTBSTFA + 1% TBDMCS.

  • Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .

    • Note: 5-MHA is sterically accessible; mild heating ensures complete conversion.

  • Injection: Inject 1 µL directly into GC-MS (Split 10:1).

    • Caution: Do not use aqueous solvents. Moisture kills the reagent.

Protocol A2: Methyl Esterification (BF3-Methanol)

Why this method? Converts 5-MHA to its methyl ester (FAME). Extremely stable, ideal for batch processing.

Step-by-Step Protocol:

  • Reaction: Combine sample with 1 mL of 14% Boron Trifluoride (BF3) in Methanol .

  • Heat: Incubate at 60°C for 15 minutes in a sealed screw-cap vial.

  • Quench & Extract:

    • Cool to room temperature.[2]

    • Add 1 mL of n-Hexane (containing IS).

    • Add 1 mL of Saturated NaCl (aq) to drive the ester into the organic phase.

  • Phase Separation: Vortex vigorously for 1 min. Centrifuge at 2000 x g for 2 mins.

  • Collection: Transfer the top hexane layer to a GC vial.

    • Critical:Do not evaporate the hexane layer to dryness , as the methyl ester of 5-MHA is volatile. Inject the hexane solution directly.

Method B: LC-MS/MS (High Sensitivity)

For biological matrices (plasma/urine) where concentrations are low (ng/mL), LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) derivatization is superior.

Mechanism

3-NPH reacts with the carboxyl group using EDC as a coupling agent to form a stable amide. This introduces a nitrogen-rich moiety that:

  • Increases ionization efficiency in ESI(-) mode.

  • Increases hydrophobicity, allowing better retention on C18 columns.

Protocol: 3-NPH Derivatization

Reagents:

  • Reagent A: 200 mM 3-NPH in 50% Methanol.

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.

Workflow:

  • Mix: Combine 40 µL Sample + 20 µL Reagent A + 20 µL Reagent B.

  • Incubate: 40°C for 30 minutes (or room temp for 60 mins).

  • Quench: Add 200 µL of 0.1% Formic Acid in water.

  • Analyze: Inject onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: MRM mode (transitions usually involve loss of the hydrazine moiety).

Method C: HPLC-UV (The "Accessible" Method)

If MS is unavailable, 5-MHA must be tagged with a chromophore.

Protocol: Phenacyl Bromide Derivatization

Mechanism: Nucleophilic substitution converts the acid to a phenacyl ester , which absorbs strongly at 254 nm.

Step-by-Step Protocol:

  • Prepare: Dissolve sample in Acetone or Acetonitrile.

  • Base: Add 1 equivalent of Triethylamine (TEA) or K2CO3.

  • Tag: Add 1.5 equivalents of p-Bromophenacyl bromide .

  • Heat: Reflux at 60–70°C for 45 minutes .

  • Filter: Filter through 0.22 µm PTFE filter.

  • Detect: HPLC-UV at 254 nm .

Visualized Workflows (Graphviz)

Diagram 1: Decision Matrix for Method Selection

Use this logic tree to select the appropriate protocol based on your lab's instrumentation and sensitivity needs.

MethodSelection Start Start: 5-MHA Analysis Instru Available Instrumentation? Start->Instru GC GC-MS / GC-FID Instru->GC Volatile Route LC LC-MS / HPLC Instru->LC Liquid Route Silyl Protocol A1: Silylation (MTBSTFA) Fast, Moisture Sensitive GC->Silyl Rapid Analysis Ester Protocol A2: Methylation (BF3-MeOH) Robust, Stable GC->Ester Batch Processing Sens Sensitivity Required? LC->Sens HighSens High (ng/mL) Biological Samples Sens->HighSens ModSens Moderate (µg/mL) Pharma QC Sens->ModSens NPH Protocol B: 3-NPH (LC-MS/MS) Max Sensitivity HighSens->NPH UV Protocol C: Phenacyl Bromide (HPLC-UV) Standard Detection ModSens->UV

Caption: Decision matrix for selecting the optimal 5-MHA derivatization strategy based on instrumentation and sensitivity requirements.

Diagram 2: 3-NPH Reaction Mechanism (LC-MS)

This diagram illustrates the chemical transformation utilized in Method B.

NPH_Mechanism Acid 5-MHA (R-COOH) Inter O-Acylisourea (Active Intermediate) Acid->Inter + EDC / Pyridine EDC EDC (Activator) EDC->Inter Product 5-MHA-3-NPH Amide (High Ionization Efficiency) Inter->Product + 3-NPH Nucleophilic Attack NPH 3-NPH (Reagent) NPH->Product

Caption: Reaction pathway for 3-NPH derivatization, converting 5-MHA into a highly ionizable amide for LC-MS analysis.

Summary of Validation Parameters

ParameterGC-MS (BF3-MeOH)LC-MS/MS (3-NPH)HPLC-UV (Phenacyl)
Linearity Range 1 – 1000 µg/mL0.5 – 1000 ng/mL10 – 1000 µg/mL
LOD (Approx) ~0.5 µg/mL~0.1 ng/mL~5 µg/mL
Stability High (Weeks at 4°C)Moderate (Days at 4°C)High (Weeks at 4°C)
Selectivity Excellent (Isomer separation)High (MRM specificity)Moderate (Matrix interference)
Critical Risk Evaporation loss of FAMEIncomplete reactionExcess reagent peaks

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis. Link

  • Sigma-Aldrich. "Derivatization Reagents for Selective Response: Silylation with BSTFA/MTBSTFA." Technical Bulletin. Link

  • Bihan, D., et al. (2022). "Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry." PLOS ONE. Link[3]

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Method)." Application News. Link

  • NIST Chemistry WebBook. "this compound Mass Spectrum." NIST Standard Reference Data. Link

Sources

Application Note: 5-Methylhexanoic Acid in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the precise landscape of metabolomics, 5-Methylhexanoic acid (5-MHA) serves a dual critical function: it is a robust, non-endogenous Internal Standard (IS) for the quantification of Short- and Medium-Chain Fatty Acids (SCFAs/MCFAs), and a specific biomarker for branched-chain lipid metabolism in microbial studies. This guide details the application of 5-MHA in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, offering a validated protocol for neutralizing matrix effects in complex biological samples (plasma, feces, fermentation broth).

Part 1: The Strategic Role of this compound

The "Goldilocks" Internal Standard

Accurate quantification of SCFAs (C2–C6) and MCFAs (C7–C12) is plagued by high volatility and variable extraction efficiencies. While deuterated isotopes are ideal, they are often cost-prohibitive or unavailable for every chain length.

5-MHA (Anteiso-heptanoic acid) is the industry-preferred alternative for three mechanistic reasons:

  • Chromatographic Resolution: With a carbon number of C7, it elutes in the "quiet" region between Caproic acid (C6) and Caprylic acid (C8), preventing co-elution with major endogenous analytes.

  • Physicochemical Mimicry: Its branched structure (anteiso) mimics the hydrophobicity and ionization efficiency of target linear fatty acids without being naturally present in mammalian tissues (zero biological background).

  • Extraction Normalization: It possesses a partition coefficient (

    
    ) that tracks the extraction recovery of critical biomarkers like Valeric and Hexanoic acid more accurately than shorter standards like 2-ethylbutyric acid.
    
Biological Significance (Microbial Metabolomics)

In microbial lipidomics, particularly involving Bacillus and Listeria species, 5-MHA is a structural building block for anteiso-C15:0 and anteiso-C17:0 membrane lipids. Its detection and quantification are essential for studying membrane fluidity adaptations under stress (e.g., pH or temperature shifts).

Part 2: Validated Protocol – Targeted SCFA/MCFA Profiling via GC-MS

Objective: Quantification of C3–C8 fatty acids in human plasma or fecal water. Method: Propyl chloroformate (PCF) or Methyl chloroformate (MCF) derivatization.

Reagents & Materials[1]
  • Internal Standard: this compound (Sigma-Aldrich/Merck, >98% purity).

  • Derivatizing Agent: Methyl Chloroformate (MCF).

  • Solvents: Pyridine (anhydrous), Methanol, Chloroform.

  • Column: High-polarity capillary column (e.g., DB-WAX or ZB-FFAP), 30m x 0.25mm.

Experimental Workflow

This protocol utilizes a two-step derivatization to stabilize volatile acids, using 5-MHA to correct for loss during the volatile derivatization phase.

Step 1: Sample Preparation & Spiking[1]
  • Plasma: Aliquot 100 µL of plasma.

  • Feces: Homogenize 50 mg feces in 500 µL phosphate buffer (PBS); centrifuge at 12,000 x g for 10 min. Collect supernatant.

  • IS Addition (Critical): Add 10 µL of 5-MHA Working Solution (1 mM in Methanol) to the sample before any extraction occurs.

    • Logic: Spiking immediately ensures the IS undergoes the exact same matrix suppression and extraction inefficiencies as the analytes.

Step 2: Derivatization (MCF Method)
  • Add 200 µL of Methanol and 40 µL of Pyridine to the sample. Vortex.

  • Add 25 µL of Methyl Chloroformate (MCF) slowly.

    • Caution: Reaction is exothermic and releases gas.

  • Vortex vigorously for 30 seconds.

  • Add 400 µL of Chloroform (extractant) and 400 µL of 50 mM Sodium Bicarbonate (neutralizer).

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the bottom (Chloroform) layer to a GC vial with a glass insert.

Step 3: GC-MS Acquisition Parameters
  • Injection: 1 µL, Split 10:1 (prevent column overload).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 5°C/min to 150°C (separation of SCFAs).

    • Ramp 20°C/min to 240°C (elution of 5-MHA and MCFAs).

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 40–300 m/z.

Part 3: Data Visualization & Logic

Logical Workflow Diagram

The following diagram illustrates the critical decision points where 5-MHA corrects for experimental error.

G cluster_0 Error Correction Zone Sample Biological Sample (Plasma/Feces) Spike Spike IS: This compound Sample->Spike t=0 Deriv Derivatization (Methyl Chloroformate) Spike->Deriv Normalizes Reaction Efficiency Extract Biphasic Extraction (Chloroform/Bicarb) GCMS GC-MS Analysis (SIM/Scan Mode) Extract->GCMS Injection Deriv->Extract Phase Separation Data Ratio Calculation (Analyte Area / 5-MHA Area) GCMS->Data Quantitation

Caption: Figure 1. Integration of this compound (IS) into the metabolomic workflow. The IS is introduced prior to derivatization to correct for reaction yield variability and phase transfer losses.

Chromatographic Retention Map

The table below predicts the elution order, demonstrating why 5-MHA is the ideal spacer.

AnalyteCarbon No.[1][3][4]Approx RT (min)*Target Ion (m/z)Role
Acetic AcidC23.543, 60Analyte
Propionic AcidC34.857, 74Analyte
Butyric AcidC46.260, 73Analyte
Valeric AcidC58.160, 73Analyte
Caproic AcidC610.560, 73Analyte
This compound C7 (Iso) 12.8 74, 87 Internal Standard
Enanthic AcidC713.560, 73Analyte
Caprylic AcidC815.260, 73Analyte

*Retention times (RT) are estimates based on a DB-WAX column under the protocol conditions described above.

Part 4: Quality Control & Validation Criteria

To ensure the trustworthiness of your data, the following validation steps are mandatory:

  • Blank Check: Inject a solvent blank containing only 5-MHA.

    • Requirement: No peaks should be observed at the retention times of C2–C6 acids. If peaks exist, reagents are contaminated.

  • Linearity: Construct a calibration curve (0.1 µM to 1000 µM) for target analytes, keeping 5-MHA constant at 50 µM.

    • Requirement:

      
       for the ratio of (Analyte Area / 5-MHA Area).
      
  • IS Stability: Monitor the absolute peak area of 5-MHA across the entire batch.

    • Requirement: The Coefficient of Variation (CV) of the IS area should be <15% across all samples. A sudden drop indicates injection failure or matrix suppression.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using gas chromatography-mass spectrometry." Analytica Chimica Acta. Link

  • Kaneda, T. (1991). "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews. Link

  • Hagopian, K., et al. (2010). "Specific and sensitive quantitation of short chain fatty acids in plasma and feces by GC-MS." Journal of Chromatography B. Link

  • Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet." Link

Sources

Application Note: Ion-Exclusion Chromatography (IEC) for the Separation of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust method for the separation and quantification of 5-Methylhexanoic acid (Isoheptanoic acid). It synthesizes principles of Donnan exclusion with hydrophobic interaction chromatography to overcome the specific challenges posed by branched medium-chain fatty acids.

Abstract

This compound (CAS: 628-46-6) is a branched medium-chain fatty acid used as a pharmaceutical intermediate and flavor component.[1] Its analysis by standard Reverse Phase HPLC (RPLC) is often hampered by poor retention of polar impurities or lack of UV chromophores. Ion-Exclusion Chromatography (IEC) offers a superior alternative by separating species based on pKa, size, and hydrophobicity. However, the hydrophobicity of the C7 chain requires a modified IEC approach to prevent excessive retention and peak tailing. This guide details an optimized protocol using a sulfonated polystyrene-divinylbenzene (PS-DVB) column with an organic-modified mobile phase.[1]

Introduction & Principles

The Challenge

This compound presents a "hybrid" challenge:

  • Ionic Nature: It is a weak acid (pKa ~5.15), requiring ionization suppression for retention in RPLC, or ionization exploitation in IEC.

  • Hydrophobicity: With a LogP of ~2.2, it interacts strongly with the hydrophobic backbone of polymer resins, leading to broad, tailing peaks in purely aqueous IEC.

The Mechanism: Donnan Exclusion + Hydrophobic Adsorption

In IEC, the stationary phase is a high-capacity cation-exchange resin (sulfonated PS-DVB).[1] The separation relies on two competing mechanisms:

  • Donnan Exclusion: Fully ionized strong acids (e.g., H₂SO₄, HCl) are electrostatically repelled by the fixed sulfonate groups (-SO₃⁻) on the resin surface. They cannot enter the pores and elute in the void volume (

    
    ).
    
  • Permeation & Adsorption: Weak acids like this compound exist in equilibrium.[1] At acidic pH (mobile phase), the protonated (neutral) form can penetrate the resin pores (

    
    ). Inside the pores, the aliphatic tail of this compound interacts hydrophobically with the divinylbenzene matrix, significantly increasing retention (
    
    
    
    ).


Where


 is the distribution coefficient (function of pKa) and 

represents hydrophobic adsorption.
Mechanistic Diagram

IEC_Mechanism Resin Stationary Phase (Sulfonated PS-DVB) Analyte This compound (R-COOH) Resin->Analyte Hydrophobic Adsorption (Retains C7 Chain) Mobile Mobile Phase (Dilute H2SO4 + ACN) Mobile->Resin Flow Analyte->Resin Pore Penetration (Neutral Form) Detection Detector (RI / Conductivity) Analyte->Detection Elutes at VR (Modulated by % ACN) StrongAcid Strong Anions (Cl-, SO4--) StrongAcid->Resin Repulsion (Donnan Exclusion) Elutes at V0 StrongAcid->Detection Elutes Early

Caption: Dual-mechanism separation showing exclusion of strong ions and hydrophobic retention of this compound.

Physicochemical Profile

Understanding the molecule is prerequisite to separation.

PropertyValueImplication for Method
Molecular Formula C₇H₁₄O₂Medium chain; significant hydrophobic character.[1]
Molecular Weight 130.19 g/mol Small molecule; penetrates standard IEC pores (8-10 µm).[1]
pKa ~5.15Weak acid.[1] Requires pH < 3.0 to suppress ionization and ensure pore penetration.
LogP 2.1 - 2.2Moderately lipophilic.[1] Pure aqueous eluents will cause severe tailing.
Solubility ~3.9 g/L (Water)Sample diluent must match mobile phase organic content to prevent precipitation.[1]

Experimental Protocol

Equipment & Reagents
  • LC System: HPLC with isocratic pump, column oven, and autosampler.

  • Detector:

    • Primary: Refractive Index (RI) Detector (Universal, robust for high concentrations).

    • Alternative: Conductivity Detector (requires suppressor or low-conductivity mobile phase) for trace analysis.[1]

  • Column: Sulfonated PS-DVB Resin (H+ form).

    • Examples: Bio-Rad Aminex HPX-87H, Supelco Supelcogel C-610H, or Shodex RSpak KC-811.[1]

    • Dimensions: 300 x 7.8 mm (standard analytical).

  • Reagents: HPLC-grade Acetonitrile (ACN), Sulfuric Acid (H₂SO₄).

Mobile Phase Optimization

Standard IEC uses 5 mM H₂SO₄. However, for this compound, organic modification is mandatory to desorb the C7 chain from the resin.

  • Base: 2.5 mM H₂SO₄ (Suppresses ionization).

  • Modifier: Acetonitrile (ACN).[2][3]

  • Recommended Composition: 70% [2.5 mM H₂SO₄] : 30% [ACN].

    • Note: If peak tailing persists, increase ACN to 40%. Do not exceed column specifications (typically 40-50% max for PS-DVB).[1]

Instrumental Parameters
ParameterSettingRationale
Flow Rate 0.6 mL/minOptimal Van Deemter efficiency for polymer columns; prevents overpressure.[1]
Temperature 50°CCritical. Higher temp reduces mobile phase viscosity and improves mass transfer, sharpening the peak.[1]
Injection Vol 10 - 20 µLDepends on sensitivity needs.[1]
Detection RI (35°C)RI cell temp should be stable. UV at 210 nm is possible but subject to ACN cut-off interference.[1]
Run Time ~25 - 30 minThis compound elutes late relative to C1-C4 acids.[1]
Step-by-Step Workflow
  • System Preparation:

    • Flush system with water to remove any salts.

    • Equilibrate column with 70:30 Mobile Phase at 0.3 mL/min (low flow) while heating to 50°C. Increase to 0.6 mL/min once stable.

    • Caution: Polymer columns are sensitive to pressure shock. Ramp flow slowly.

  • Sample Preparation:

    • Dissolve standard this compound in Mobile Phase.[1]

    • Concentration: 1.0 mg/mL (for RI detection).

    • Filter through 0.45 µm PTFE filter (hydrophilic membranes may bind the fatty acid).

  • Data Acquisition:

    • Inject blank (mobile phase) to establish baseline.

    • Inject Standard.

    • Inject Sample.[4]

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor (

      
      ):  Must be < 1.5. If > 1.5, increase ACN % or Temperature.
      
    • Theoretical Plates (

      
      ):  > 5000.
      
    • Retention Time Precision: < 2% RSD (n=5).

Troubleshooting & Critical Analysis

Peak Tailing
  • Cause: Strong hydrophobic interaction between the isoheptyl chain and the PS-DVB resin.

  • Solution:

    • Increase Organic Modifier: Move from 30% to 40% ACN.

    • Add a "Pusher": In difficult cases, adding 1 mM of a short-chain competing acid (e.g., Butyric acid) to the mobile phase can improve peak shape, though this complicates the chromatogram.

Co-elution with Isomers
  • Issue: this compound may co-elute with n-Heptanoic acid or 2-Methylhexanoic acid.[1]

  • Resolution: IEC is limited in isomeric separation efficiency compared to GC. If isomer resolution is required, lower the flow rate to 0.4 mL/min and reduce ACN to 20% to maximize the interaction differences, or switch to a GC-FID method.

Workflow Diagram

Workflow cluster_prep Preparation cluster_lc Chromatography cluster_data Analysis Sample Sample (this compound) Diluent Diluent (Mobile Phase) Sample->Diluent Filter Filter (0.45 µm PTFE) Diluent->Filter Column PS-DVB Column (H+) 50°C Filter->Column Detector RI Detector Column->Detector MobilePhase MP: 2.5mM H2SO4 + 30% ACN MobilePhase->Column Result Quantification (Area Under Curve) Detector->Result

Caption: Operational workflow ensuring sample compatibility and optimal separation conditions.

References

  • Ohta, K. et al. (2003). Ion-exclusion chromatographic separations of C1-C6 aliphatic carboxylic acids on a sulfonated styrene-divinylbenzene co-polymer resin column. Journal of Chromatography A.

    • Context: Establishes the baseline behavior of aliphatic acids on PS-DVB resins and the necessity of modifying eluents for hydrophobic species.
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

    • Context: Source of physicochemical data (pKa, LogP)
  • Helfferich, F. (1962). Ion Exchange.[5][6][7][8] McGraw-Hill.[1]

    • Context: Foundational text defining the Donnan exclusion principle utilized in this protocol.
  • Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Organic Acid Analysis.

    • Context: Technical specifications for PS-DVB columns confirming pH and organic solvent tolerance limits.

Sources

Chemometric Resolution and Identification of 5-Methylhexanoic Acid: A High-Fidelity GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise identification of 5-Methylhexanoic acid (5-MHA) is critical in metabolomics, food forensics, and pharmaceutical impurity profiling. As a branched-chain fatty acid (BCFA) isomer of heptanoic acid, 5-MHA presents significant chromatographic challenges due to its co-elution with structural isomers like 4-methylhexanoic acid and isoheptanoic acid. This application note details a robust workflow combining high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) with chemometric deconvolution (MCR-ALS) to achieve unequivocal identification.

Introduction & Scientific Context

This compound (CAS: 628-46-6) is a medium-chain fatty acid often utilized as a biomarker for specific fermentation processes and metabolic disorders (e.g., isovaleric acidemia pathways). Unlike straight-chain fatty acids, BCFAs possess lower freezing points and unique biological signaling properties [1].

The Analytical Challenge: In complex matrices (e.g., biofluids, fermentation broths), 5-MHA often co-elutes with:

  • Heptanoic acid (C7:0): The straight-chain isomer.

  • 4-Methylhexanoic acid: A positional isomer with nearly identical mass spectral fragmentation.

  • 2-Methylhexanoic acid: A chiral isomer often present in biological samples.

Standard single-quadrupole MS identification relies heavily on retention time matching, which is prone to matrix-induced shifts. This protocol integrates Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to mathematically resolve overlapping peaks, ensuring high-confidence identification (E-E-A-T).

Experimental Protocol: Sample Preparation & Acquisition

Reagents & Standards
  • Internal Standard (IS): Heptanoic acid-d3 (99 atom % D) or 2-Methylhexanoic acid-d3.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (for FAME formation).
    
  • Extraction Solvent: Iso-octane (HPLC Grade).

Workflow Diagram

The following diagram illustrates the critical path from sample to data acquisition.

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Spike IS Spiking (Heptanoic acid-d3) Sample->Spike LLE LLE Extraction (Iso-octane/H+) Spike->LLE Acidify (pH < 2) Deriv Derivatization (BF3-MeOH, 60°C) LLE->Deriv Organic Layer GCMS GC-MS Acquisition (SIM/Scan Mode) Deriv->GCMS FAMEs

Figure 1: Step-by-step sample preparation workflow for 5-MHA analysis.

Instrumental Parameters (GC-MS)

To maximize isomeric separation, a high-polarity column is recommended over standard non-polar (5% phenyl) columns.

ParameterSettingRationale
Column CP-Sil 88 or DB-23 (60m x 0.25mm, 0.25µm)High polarity cyano-phase is essential to separate positional isomers of FAMEs based on dipole moments [2].
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Injection Splitless (1 µL) @ 250°CMaximizes sensitivity for trace biomarkers.
Oven Program 50°C (2 min)

5°C/min

180°C

20°C/min

240°C
Slow ramp rate in the critical C6-C8 region ensures separation of methyl-branched isomers.
MS Source EI (70 eV), 230°CStandard ionization for library matching.
Acquisition Full Scan (m/z 40-300)Required for chemometric deconvolution (spectral unmixing).

Chemometric Analysis Protocol

This section details the computational approach to resolve 5-MHA from interferences. We utilize MCR-ALS , a soft-modeling technique that decomposes the data matrix (


) into concentration profiles (

) and pure mass spectra (

) [3].


Data Preprocessing

Before modeling, raw data must be "cleaned" to remove instrumental artifacts.

  • Baseline Correction: Apply Asymmetric Least Squares (AsLS) smoothing to remove baseline drift caused by column bleed.

  • Alignment: Use Correlation Optimized Warping (COW) or Icoshift to align retention times across multiple samples, using the Internal Standard (Heptanoic acid-d3) as the anchor point.

  • Region of Interest (ROI) Selection: Crop the data matrix to the retention window of the C7 isomers (approx. 10–14 min).

Chemometric Workflow (MCR-ALS)

Chemometrics cluster_constraints MCR Constraints RawData Raw GC-MS Data (CDF/mzXML) PreProc Preprocessing (Baseline + Alignment) RawData->PreProc EFA Evolving Factor Analysis (Estimate # of Components) PreProc->EFA Determine Rank MCR MCR-ALS Decomposition (Iterative Optimization) EFA->MCR Initial Estimates Validation Spectral Matching (NIST Library + RI) MCR->Validation Resolved Spectra NonNeg Non-Negativity NonNeg->MCR Unimod Unimodality (Chromatography) Unimod->MCR

Figure 2: Computational pipeline for resolving co-eluting isomers.

Step-by-Step Deconvolution Guide
  • Rank Estimation: Perform Singular Value Decomposition (SVD) or Evolving Factor Analysis (EFA) on the ROI.

    • Indicator: If the eigenvalue plot shows 3 significant components, you likely have 5-MHA, an isomer, and background noise.

  • Initialization: Use the "Purest Variables" method (SIMPLISMA) to estimate the initial spectra of the components.

  • Constraints Application:

    • Non-negativity: Concentrations and Spectra must be positive.

    • Unimodality: Chromatographic peaks must have a single maximum (prevents modeling noise).

  • Iteration: Run ALS until convergence (change in fit < 0.1%).

  • Identification: Extract the resolved Pure Spectrum (

    
    ) for "Component X" and match against the NIST database.
    
    • Key Diagnostic Ions for 5-MHA (Methyl Ester): m/z 74 (McLafferty), m/z 87, and m/z 101 (distinctive for anteiso- branching).

Validation & Quality Control

To ensure the trustworthiness of the chemometric model, the following criteria must be met:

MetricAcceptance CriteriaCorrective Action
Lack of Fit (LOF)

(PCA/MCR)
Re-assess baseline correction or increase component number.
Retention Index (RI)

units of literature value
Verify flow rate and oven ramp.
Spectral Match Dot Product

(vs. NIST)
Check for co-eluting matrix; re-run MCR with stricter constraints.
Linearity

(0.5 - 100 µg/mL)
Check derivatization efficiency.

Self-Validating Check: Calculate the Variance Explained (


). If the model explains <95% of the variance in the ROI, there is an unmodeled interference (e.g., column bleed or unexpected metabolite).

References

  • Lipid Maps. (2023). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society (ACS). (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Retrieved from [Link]

  • FooDB. (2023). This compound: Chemical Properties and Biological Significance. Retrieved from [Link]

  • MDPI. (2022). Prognostic Significance of Plasma Short-Chain Fatty Acid Levels. Retrieved from [Link][1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methylhexanoic Acid Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylhexanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in various laboratory solvents. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of the stability of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility, storage, and handling of this compound solutions.

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound, a branched-chain carboxylic acid, exhibits solubility characteristics of both polar and non-polar compounds. It is slightly soluble in water and miscible with fats.[1][2] While comprehensive quantitative data is not available for all solvents, its predicted water solubility is approximately 3.93 g/L.[3] Generally, its solubility in organic solvents is expected to be good, particularly in polar organic solvents.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to start with a solvent in which this compound is freely soluble, such as methanol, ethanol, or dimethyl sulfoxide (DMSO). For aqueous buffers, it is advisable to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous phase to prevent precipitation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term stability, it is recommended to store solutions of this compound at -20°C or lower, especially if they are in volatile organic solvents. For aqueous solutions, refrigeration at 2-8°C may be suitable for short-term storage, but freezing is recommended for longer durations to minimize the risk of microbial growth and chemical degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation.

Q4: Can I expect this compound to be stable in both acidic and basic aqueous solutions?

A4: Carboxylic acids can undergo esterification in the presence of alcohols under acidic conditions, although this is generally slow without a catalyst. In basic solutions, this compound will exist as its carboxylate salt, which is generally more stable. However, extreme pH conditions, especially when combined with high temperatures, can potentially lead to degradation. It is crucial to perform stability studies under your specific experimental conditions.

Q5: Is this compound sensitive to light?

A5: While saturated fatty acids do not have strong chromophores that absorb UV-Vis light, photodegradation can still occur, potentially initiated by impurities or interaction with other components in the solution.[4][5][6][7][8] It is good laboratory practice to protect solutions from prolonged exposure to direct light by using amber vials or storing them in the dark.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: My this compound is not dissolving in the chosen solvent.

Possible Cause Troubleshooting Steps
Incorrect solvent choice This compound has limited solubility in highly non-polar solvents. Refer to the solvent selection workflow below to choose a more appropriate solvent. Consider using a co-solvent system.
Low temperature Solubility often decreases at lower temperatures. Try gentle warming and sonication to aid dissolution.
Inadequate mixing Ensure vigorous vortexing or stirring to facilitate dissolution.

Issue 2: I am observing degradation of my compound in solution over time.

Possible Cause Troubleshooting Steps
Hydrolysis If your solvent contains water, hydrolysis might be occurring, especially at non-neutral pH and elevated temperatures. Prepare fresh solutions and store them at low temperatures.
Oxidation Exposure to air can lead to oxidative degradation, particularly if the solvent or other components can generate reactive oxygen species.[9] Consider purging the solution with an inert gas like nitrogen or argon before sealing the container.
Photodegradation Protect your solution from light by using amber vials and storing it in the dark.
Incompatible container Ensure the storage container is made of an inert material (e.g., glass or compatible polymer) that does not leach impurities or react with the compound or solvent.

Issue 3: I am seeing inconsistent results in my analytical measurements.

Possible Cause Troubleshooting Steps
Solvent evaporation Ensure vials are tightly sealed during storage and analysis to prevent changes in concentration. Use autosampler vials with septa for chromatographic analysis.
Adsorption to surfaces Carboxylic acids can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.
Incomplete dissolution Visually inspect your solutions to ensure no particulate matter is present before use.
Improper sample preparation for GC analysis Short-chain fatty acids require derivatization to increase their volatility for GC analysis. Ensure your derivatization protocol is optimized and consistently applied.

Solvent Selection and Stability Testing Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent and designing a stability study for this compound.

Solvent_Selection_and_Stability_Workflow cluster_selection Solvent Selection cluster_stability Stability Study Design A Define Experimental Requirements (e.g., concentration, temperature, compatibility with other reagents) B Consult Solubility Data (Predicted and qualitative data) A->B C Perform Small-Scale Solubility Test B->C D Select Candidate Solvents C->D E Prepare Solutions in Candidate Solvents D->E Proceed with stable solvent F Expose to Stress Conditions (e.g., Acid, Base, Oxidizing agent, Heat, Light) E->F G Analyze Samples at Time Points (e.g., t=0, 24h, 48h, 1 week) F->G H Quantify this compound (e.g., GC-MS, HPLC) G->H I Assess Degradation and Identify Degradants H->I J Determine Optimal Solvent and Storage Conditions I->J

Caption: A workflow for selecting a suitable solvent and designing a stability study for this compound.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a defined period.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (stock solution stored at -20°C), by a suitable analytical method (e.g., GC-MS as described in Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

  • Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes a method for the quantification of this compound in solution, adapted from methods for short-chain fatty acid analysis.[10][11]

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample solution, add an internal standard (e.g., a deuterated analog of a similar carboxylic acid).

  • Acidify the sample to pH < 2 with a suitable acid (e.g., succinic acid).[10]

  • Extract the fatty acids with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or similar.

  • Column: A suitable capillary column for fatty acid analysis, such as a DB-WAX or HP-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of its TMS derivative to that of the internal standard using a calibration curve.

Data Presentation

The following table summarizes the known and predicted solubility of this compound.

SolventSolubilityData Type
WaterSlightly soluble[2]; ~3.93 g/L[3]Qualitative; Predicted
FatMiscible[1]Qualitative
EthanolSolubleQualitative
MethanolSolubleQualitative
AcetonitrilePredicted to be solublePredicted
DMSOPredicted to be solublePredicted
DichloromethanePredicted to be solublePredicted
HexanePredicted to have limited solubilityPredicted

Logical Relationships in Stability Assessment

The following diagram illustrates the interconnected factors influencing the stability of this compound in solution.

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways Solvent Solvent Polarity & Protic/Aprotic Nature Hydrolysis Hydrolysis Solvent->Hydrolysis pH pH of Solution pH->Hydrolysis Temp Temperature Temp->Hydrolysis Thermal_Deg Thermal Degradation Temp->Thermal_Deg Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Presence of Oxygen Oxidation Oxidation Oxygen->Oxidation Stability This compound Stability Hydrolysis->Stability Oxidation->Stability Photodegradation->Stability Thermal_Deg->Stability

Caption: Key factors and potential degradation pathways affecting the stability of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cheméo. This compound. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • FooDB. Showing Compound this compound (FDB008226). [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • Reddit. Photodegradation of saturated fatty acids? [Link]

  • PubChem. Oxidation of Branched-Chain Fatty Acids. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Wikipedia. Fatty acid degradation. [Link]

  • The Good Scents Company. 5-methyl hexanoic acid. [Link]

  • ResearchGate. Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. [Link]

  • PMC. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. [Link]

  • StatPearls. Biochemistry, Fatty Acid Oxidation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]

  • PubMed. Effect of fatty acids and oils on photodegradation of azadirachtin-A. [Link]

  • ResearchGate. Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. [Link]

  • PMC. Impurity contribution to ultraviolet absorption of saturated fatty acids. [Link]

  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]

  • MDPI. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. [Link]

  • Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]

  • Jack Westin. Oxidation Of Fatty Acids. [Link]

  • PMC. Impurity contribution to ultraviolet absorption of saturated fatty acids. [Link]

  • ResearchGate. Effect of fatty acids and oils on photodegradation of azadirachtin-A. [Link]

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • ResearchGate. Properties of DMF/acetonitrile and hexane/CCl 4. [Link]

  • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data in Nonaqueous Solvents. [Link]

  • UPCommons. Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. [Link]

Sources

optimizing mass spectrometry parameters for 5-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Development Team From: Senior Application Scientist, Mass Spectrometry Center of Excellence Subject: Method Optimization & Troubleshooting for 5-Methylhexanoic Acid (5-MHA)

Executive Summary

This compound (5-MHA), a branched medium-chain fatty acid (MW 130.18 Da), presents distinct challenges in LC-MS/MS analysis. Its lack of a strong chromophore precludes UV detection, and its aliphatic structure resists efficient fragmentation, often leading to poor sensitivity in standard workflows.

This guide moves beyond basic "recipe" instructions. We will explore the mechanistic reasons for signal loss and provide two distinct analytical pathways:

  • Direct Analysis (ESI-): For high-concentration samples (>500 ng/mL) or rapid screening.

  • Derivatization (3-NPH): For trace analysis (<10 ng/mL) and complex matrices (plasma/tissue).

Section 1: Critical Parameter Optimization

Ionization Source: The Polarity Trap

Q: I am seeing zero signal in Positive Mode (ESI+). Should I switch to APCI? A: No. You are fighting basic chemistry. 5-MHA is a carboxylic acid (


). In ESI+, it resists protonation (

) because the carboxyl group prefers to donate a proton, not accept one.
  • The Fix: Use Electrospray Ionization in Negative Mode (ESI-) .

  • The Mechanism: You must generate the carboxylate anion (

    
     at 
    
    
    
    129.1).
  • Source Tuning:

    • Spray Voltage: Keep it moderate (-2.5 to -3.5 kV).[1] Too high causes discharge on acidic mobile phases.

    • Temperature: 5-MHA is semi-volatile.[1] Excessive source temperature (>500°C) can boil it off before ionization. Cap at 350–400°C .

MRM Transition Design

Q: My "Optimize" software cannot find stable fragments for m/z 129. Why? A: Branched fatty acids are "elastic" in the collision cell. The energy is absorbed by the alkyl chain vibration rather than breaking bonds. When they do break, they often shatter non-specifically.

Recommended Transitions (Direct Analysis):

TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 129.1129.15 - 10Pseudo-MRM (Surviving precursor).[1] Highest sensitivity.
Qualifier 1 129.185.115 - 25Decarboxylation (

).[1]
Qualifier 2 129.141.130+Alkyl chain fragmentation (Non-specific).[1]

Critical Note: Using the "Pseudo-MRM" (129->129) requires high chromatographic resolution because you lose MS selectivity. You must separate 5-MHA from isomers like heptanoic acid or valproic acid impurities.[1]

Section 2: Chromatographic Troubleshooting

The "Ghost Peak" & Tailing

Q: My 5-MHA peak is tailing badly (Asymmetry > 1.5). Is my column dead? A: Likely not. This is secondary interaction . Free carboxylates bind to residual silanols on the silica surface of C18 columns.

The Solution Matrix:

  • Mobile Phase pH: You are in a "retention vs. ionization" paradox.

    • Low pH (Formic Acid): Protonates the acid (COOH), improving retention and peak shape, but kills ESI- signal (needs COO-).

    • High pH (Ammonium Acetate): Ionizes the acid (COO-), improving signal, but reduces retention on C18 (elutes in void volume).

  • The Compromise: Use a high-coverage C18 column (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18) capable of handling 100% aqueous start.

  • Buffer: 5mM Ammonium Acetate (pH ~5-6) is the sweet spot. It provides enough buffering to prevent silanol binding while allowing ionization.

Visualizing the Optimization Logic

OptimizationWorkflow Sample Sample Type ConcCheck Conc. > 100 ng/mL? Sample->ConcCheck DirectPath Direct ESI(-) ConcCheck->DirectPath Yes DerivPath Derivatization (3-NPH) ConcCheck->DerivPath No (Trace) PseudoMRM Pseudo-MRM 129 -> 129 DirectPath->PseudoMRM Sensitivity Column1 C18 High Strength (pH 5.0) DirectPath->Column1 Retention TrueMRM Specific MRM 264 -> 137 DerivPath->TrueMRM Selectivity Column2 Std C18 (pH 3.0) DerivPath->Column2 Robustness

Figure 1: Decision matrix for selecting the analytical approach based on sensitivity requirements.

Section 3: The High-Sensitivity Protocol (Derivatization)

For trace analysis (e.g., plasma pharmacokinetics), direct analysis fails. We must chemically modify 5-MHA to add a "handle" that ionizes and fragments well.

The Reagent: 3-Nitrophenylhydrazine (3-NPH) .[2] The Chemistry: EDC-catalyzed coupling converts the carboxylic acid to a hydrazide.

Derivatization Workflow
  • Mix: 50 µL Sample + 25 µL EDC (buffer) + 25 µL 3-NPH (in 50% Pyridine).

  • Incubate: 40°C for 30 mins.

  • Quench: Add 0.1% Formic Acid.

  • Result: 5-MHA (MW 130) becomes 5-MHA-3NPH (MW 265) .

Derivatized MRM Parameters

This transforms the molecule into a "mass spec flyer."

ParameterSettingReason
Polarity Negative (ESI-) The amide nitrogen and nitro group stabilize the negative charge efficiently.[1]
Precursor 264.1 (

)
Shifted mass (130 + 135 Da tag).[1]
Product 137.1 Cleavage of the N-N bond (3-NPH specific fragment).[1] High specificity.
Retention Increased The phenyl ring adds hydrophobicity, allowing standard C18 retention.[1]

Section 4: References & Grounding

  • Han, J., et al. "Liquid chromatography–mass spectrometry of carboxylic acids... using 3-nitrophenylhydrazine."[1][2][3] Analytica Chimica Acta, 2013. (Establishes the 3-NPH protocol for short-chain fatty acids).

  • Li, F., et al. "LC-MS/MS analysis of short-chain fatty acids in plasma." Analytical Chemistry, 2019. (Discusses the suppression issues in direct ESI-).

  • Shimadzu Application News. "Analysis of Short Chain Fatty Acids." (Validation of MRM transitions for derivatized acids).

Disclaimer

This guide is intended for research use only. All protocols should be validated against internal standard operating procedures (SOPs) and regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

Sources

Technical Support Center: Bioanalysis of 5-Methylhexanoic Acid (5-MHA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Protein Interference in 5-Methylhexanoic Acid Bioanalysis Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometrists Status: Operational

Introduction: The Hidden Trap of Albumin Binding

Welcome to the technical guide for this compound (5-MHA). As a branched-chain fatty acid (C7), 5-MHA presents a deceptive challenge.[1] While structurally simple, its bioanalysis is frequently compromised by its high affinity for human serum albumin (HSA).

In plasma, fatty acids do not float freely; they are sequestered in hydrophobic pockets of albumin. If your extraction protocol does not explicitly disrupt this protein-ligand complex , your recovery will be poor, and your variability will be high. Furthermore, residual proteins and co-extracted phospholipids are the primary drivers of ion suppression in LC-MS/MS, silencing the signal of 5-MHA.

This guide provides modular solutions to strip away these interferences, ensuring your data reflects true physiological concentrations.

Module 1: Optimizing Protein Precipitation (PPT)

Context: PPT is the most common "crash and shoot" method, but for 5-MHA, a neutral solvent crash is often insufficient to release the drug from albumin.

Troubleshooting Guide: Low Recovery in PPT

Q: I am using 100% Acetonitrile for precipitation, but my recovery is <50%. Why? A: You are likely precipitating the protein around the analyte, trapping it inside the pellet.

  • The Mechanism: Albumin binds fatty acids tightly at physiological pH. When you add organic solvent rapidly, the protein denatures and aggregates, potentially sequestering the 5-MHA within the precipitate.

  • The Fix: You must disrupt the ionic interaction before or during the crash. 5-MHA has a pKa of approximately 4.[1]8. Acidifying the plasma shifts the equilibrium to the non-ionized form, reducing affinity for albumin's binding sites.

Protocol: Acid-Modified Precipitation

This protocol minimizes entrapment and maximizes release.[1]

  • Aliquot: Transfer 50 µL of Plasma to a plate/tube.

  • Acidify (Critical Step): Add 10 µL of 5% Formic Acid in water. Vortex for 30 seconds.

    • Why: This lowers the pH < 3.0, ensuring 5-MHA is protonated (neutral) and released from albumin.

  • Precipitate: Add 200 µL of Acetonitrile containing Internal Standard .

    • Note: Methanol yields a softer pellet; Acetonitrile yields a harder pellet and cleaner supernatant for fatty acids.

  • Agitate: Vortex vigorously for 5 minutes (not just 30 seconds).

  • Centrifuge: Spin at 4,000 x g (or higher) for 15 minutes at 4°C.

  • Transfer: Inject the supernatant directly or dilute with water if peak shape is poor on early eluting LC gradients.

Module 2: Eliminating Matrix Effects (Phospholipids)

Context: Even with successful protein removal, PPT leaves behind phospholipids (phosphatidylcholines). These co-elute with 5-MHA and cause "invisible" ion suppression.[1]

Troubleshooting Guide: Variable Signal & Drift

Q: My calibration curve passes, but my QC samples drift downward over a long run. What is happening? A: This is classic phospholipid buildup. Phospholipids accumulate on the column and elute unpredictably in subsequent runs, suppressing ionization.

Q: How do I confirm this? A: Perform a Post-Column Infusion experiment. Infuse 5-MHA standard continuously into the MS source while injecting a blank plasma extract.[1] If you see a dip in the baseline at the retention time of 5-MHA, you have matrix suppression.

Protocol: Hybrid SPE (Phospholipid Removal)

Use this when PPT sensitivity is insufficient.

Workflow Visualization:

G Start Plasma Sample (50 µL) Acid Add 1% Formic Acid (150 µL) (Disrupt Protein Binding) Start->Acid Load Load onto Phree/Hybrid SPE Plate Acid->Load Vac Apply Vacuum/Positive Pressure Load->Vac Mech Mechanism: Proteins & Phospholipids Retained on Filter Analyte Passes Through Load->Mech Elute Collect Flow-Through Vac->Elute Inject LC-MS/MS Analysis Elute->Inject

Caption: Hybrid SPE workflow designed to filter out proteins and phospholipids while allowing small acidic molecules like 5-MHA to pass through.[1]

Module 3: Comparative Technique Analysis

Select the right tool for your sensitivity requirements.

FeatureProtein Precipitation (PPT)Hybrid SPE (Phospholipid Removal)Solid Phase Extraction (MAX - Anion Exchange)
Principle Solubility change (Crash)Filtration + Lewis Acid/Base interactionIonic retention + Wash + Elution
Protein Removal High (>95%)Very High (>99%)Very High (>99%)
Phospholipid Removal Poor (Major interference source)Excellent (>95% removal)Excellent (Wash steps remove lipids)
5-MHA Recovery Moderate (Risk of entrapment)High (Pass-through method)High (Specific retention)
Cost/Time Low / FastModerate / FastHigh / Slow
Best For High concentration PK studiesHigh throughput, low detection limitsUltra-trace analysis, complex matrices

FAQ: Frequently Asked Questions

Q: Should I use Methanol or Acetonitrile for 5-MHA extraction? A: Acetonitrile is generally preferred for PPT of fatty acids.[1] It precipitates proteins more completely than methanol. However, if you are using Hybrid SPE (e.g., Phree or Ostro plates), you must use the solvent recommended by the manufacturer (usually Acetonitrile with 1% Formic Acid) to activate the phospholipid removal mechanism.

Q: 5-MHA is a small molecule.[1] Will it evaporate during the dry-down step? A: Yes, this is a major risk. This compound is volatile.[1]

  • Avoid: High temperature dry-down (e.g., >40°C) or prolonged nitrogen blow-down.[1]

  • Better: Inject the supernatant directly if possible. If concentration is needed, add a "keeper" solvent (like 10 µL DMSO or glycol) before evaporation, or use LLE with a back-extraction into an alkaline aqueous buffer to avoid evaporation entirely.

Q: Can I use a standard C18 column? A: 5-MHA is relatively polar and short-chain.[1] On a standard C18, it may elute near the void volume (where salts and proteins elute).

  • Solution: Use a high-strength silica (HSS) T3 column or a C18 column capable of handling 100% aqueous mobile phases. Start your gradient at 90-95% Aqueous (with 0.1% Formic Acid) to trap the analyte at the head of the column.

References

  • Jaochico, A., et al. (2019).[2] "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis. Link

  • Chanutin, A., & Curnish, R. R. (1960).[3] "The precipitation of plasma proteins by short-chain fatty acids." Archives of Biochemistry and Biophysics. Link

  • Vargas-Muñoz, M. A., et al. (2022). "Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology. Link

  • Bioanalysis Zone. "Overcoming Matrix Effects: Spotlight." Bioanalysis Zone. Link

  • FooDB. "this compound Chemical Properties and Spectrum."[1] FooDB. Link

Sources

Technical Support Center: 5-Methylhexanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-Methylhexanoic acid. Here, we dissect the challenges and offer field-proven solutions to ensure the accuracy and reliability of your results.

Understanding Matrix Effects in LC-MS/MS

Matrix effects are a significant challenge in LC-MS/MS, potentially compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][2] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1]

The "matrix" encompasses all components within a sample apart from the analyte of interest, including salts, proteins, lipids, and other endogenous substances.[1] In bioanalysis, endogenous phospholipids are a common source of matrix effects.[4] The complexity of the sample matrix often dictates the severity of these effects.[1] It is crucial to evaluate potential matrix effects during method development and validation, as required by regulatory bodies like the FDA.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound analysis?

A1: The primary indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Discrepancies between the expected and measured concentrations of your quality control (QC) samples.

  • Non-linear calibration curves: Deviation from linearity, especially when using standards prepared in a simple solvent compared to those in a biological matrix.[1]

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a sample spiked post-extraction to a neat standard solution of the same concentration.

Q2: How can I quantitatively assess matrix effects for this compound?

A2: The post-extraction spike method is a widely accepted quantitative approach.[6] This involves comparing the peak area of this compound in a blank matrix extract spiked with the analyte to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: Can simply diluting my sample mitigate matrix effects?

A3: Yes, sample dilution can be a straightforward and effective strategy to reduce matrix effects.[7][8] By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound.[8] However, this approach is only viable if the resulting concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.[7][8]

Q4: When should I consider using a stable isotope-labeled internal standard (SIL-IS)?

A4: Using a SIL-IS is the most effective way to compensate for matrix effects.[7][9] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will co-elute from the LC column.[9] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[9][10] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized.[9] This is particularly crucial when dealing with inter-individual variability in patient samples.[11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.

Problem 1: Significant Ion Suppression Observed

Symptoms:

  • Low recovery of this compound.

  • Inability to reach the desired LLOQ.

  • Poor peak shape.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering matrix components.[6][12]

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may not be sufficient for complex matrices.[6]

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.[6] For an acidic compound like this compound (pKa ~5.15), adjusting the pH of the aqueous sample to be at least two pH units below its pKa will ensure it is in its neutral form, facilitating its extraction into an immiscible organic solvent.[6][13]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[9][14] For this compound, a mixed-mode or anion-exchange SPE sorbent can provide excellent selectivity.

  • Optimize Chromatography: If ion suppression persists after optimizing sample preparation, focus on improving the chromatographic separation.[12] The goal is to separate the elution of this compound from any remaining matrix components that cause ion suppression.[7] Modifying the gradient profile or using a different column chemistry can achieve this.

  • Consider Derivatization: For carboxylic acids like this compound, derivatization can improve chromatographic retention and enhance ionization efficiency, effectively moving the analyte away from early-eluting, interfering compounds.[15][16][17] This is a powerful tool to overcome persistent matrix effects.[18]

Problem 2: Inconsistent Results and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) for QC samples.

  • Variable peak areas for replicate injections.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As previously mentioned, a SIL-IS is the gold standard for correcting variability.[19] It co-elutes and experiences the same matrix effects as the analyte, providing a stable reference for quantification.[9][10]

  • Evaluate Internal Standard (IS) Response: Ensure the IS is added at a consistent concentration to all samples, calibrators, and QCs. The IS should be added as early as possible in the sample preparation workflow to account for variability in extraction recovery.[20]

  • Utilize Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples is essential.[9] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Acidification: Add a small volume of a suitable acid (e.g., formic acid or hydrochloric acid) to adjust the sample pH to approximately 3. This ensures that the this compound is in its protonated, less polar form.

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Addition for Matrix Effect Compensation

The standard addition method can be used to correct for matrix effects when a suitable blank matrix is unavailable.[7]

  • Sample Aliquots: Divide the unknown sample into several equal aliquots.

  • Spiking: Leave one aliquot unspiked, and spike the remaining aliquots with increasing, known concentrations of a this compound standard.

  • Analysis: Analyze all aliquots by LC-MS/MS.

  • Calibration Curve: Plot the measured peak area against the concentration of the added standard.

  • Quantification: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.[21]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation659562
Liquid-Liquid Extraction858068
Solid-Phase Extraction989088

Note: Data are illustrative and will vary depending on the specific matrix and LC-MS/MS conditions.

Conclusion

Successfully dealing with matrix effects in the LC-MS/MS analysis of this compound requires a systematic and logical approach. By understanding the underlying principles of ion suppression and enhancement, and by judiciously selecting and optimizing sample preparation techniques, chromatographic conditions, and calibration strategies, researchers can achieve reliable and accurate quantitative results. The use of a stable isotope-labeled internal standard remains the most robust method for compensating for these effects. This guide provides a framework for troubleshooting and method development to ensure the integrity of your bioanalytical data.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Matrix effects and ion suppression in LC-MS: Essential strategies for research. [Link]

  • Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]

  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • SCIEX. How to reduce matrix effect and increase analyte signal in extracted samples?[Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Journal of the American Society for Mass Spectrometry. Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Analytical Chemistry. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • National Institutes of Health. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • MDPI. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • ResearchGate. A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers. [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Institutes of Health. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. [Link]

  • MDPI. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples. [Link]

  • National Institutes of Health. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. [Link]

  • Biotage. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • PubMed. A simplified method for the quantitation of short-chain fatty acids in human stool. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]

  • Griffith Research Online. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. [Link]

  • National Institutes of Health. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link]

  • LGC Standards. Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

  • FooDB. Showing Compound this compound (FDB008226). [Link]

  • Taylor & Francis Online. A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A.... [Link]

  • Chemistry LibreTexts. 7.7: Liquid-Liquid Extractions. [Link]

  • YouTube. Separating Components of a Mixture by Extraction. [Link]

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Validation & Comparative

validation of an analytical method for 5-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Context: Quantification of 5-MHA as a Critical Process Impurity in Pharmaceutical Intermediates (e.g., Pregabalin synthesis).

Executive Summary

The Verdict: For the quantification of 5-Methylhexanoic acid (5-MHA) in pharmaceutical matrices, Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID) using a nitroterephthalic acid-modified polyethylene glycol (FFAP) column is the superior analytical strategy.

While HPLC-UV is a common alternative in drug development, it fails to provide adequate sensitivity and specificity for 5-MHA without cumbersome derivatization due to the molecule's lack of a strong chromophore. GC-FID capitalizes on the volatility of 5-MHA (BP 216°C), offering a robust, cost-effective, and self-validating system with superior resolution of structurally similar organic acids.[1]

Method Performance Matrix:

FeatureGC-FID (Recommended) HPLC-UV (Direct) HPLC-UV (Derivatized)
Specificity High (Separates homologs)Low (Matrix interference)Medium (Reagent peaks)
Sensitivity (LOD) Excellent (< 1 ppm)Poor (> 100 ppm)Good (< 5 ppm)
Sample Prep Simple (Dilute & Shoot)SimpleComplex (Reaction required)
Robustness HighLow (pH sensitive)Low (Derivative stability)

Scientific Rationale & Method Landscape

The Analyte: this compound[1][2]
  • CAS: 628-46-6[1]

  • Structure: (CH₃)₂CH(CH₂)₃COOH (Isoheptanoic acid)

  • Criticality: 5-MHA is a frequent starting material or intermediate in the synthesis of Gabapentinoids (e.g., Pregabalin). Residual levels must be controlled to meet ICH Q3A/Q3B impurity limits.

  • Chemical Challenge: It is a medium-chain fatty acid with high polarity and no conjugated double bonds.[1]

    • Implication 1: It is "invisible" to standard UV detection (254 nm).

    • Implication 2: It tails badly on non-polar GC columns (e.g., DB-1, DB-5) due to carboxyl group adsorption.[1]

Comparison of Analytical Approaches
Option A: HPLC-UV (The "Force Fit")

Many labs attempt to run 5-MHA on a C18 column with low-wavelength detection (205-210 nm).[1]

  • The Failure Mode: At 210 nm, almost every organic solvent and matrix component absorbs light. This leads to baseline drift and massive interference, making accurate integration at trace levels (0.05-0.1%) impossible.

  • Derivatization: Reagents like phenacyl bromide can add a chromophore, but this introduces kinetic variables—reaction completeness, derivative stability, and excess reagent peaks—violating the principle of "Self-Validating Systems."

Option B: Headspace GC (The "Volatility Mismatch")

While 5-MHA is volatile, its boiling point (216°C) and high water solubility (pKa 5.15) make static headspace inefficient. The acid tends to partition into the water phase rather than the headspace, leading to poor sensitivity unless harsh salting-out and high equilibration temperatures are used.

Option C: Direct Injection GC-FID (The "Gold Standard")
  • Mechanism: Uses a high-polarity "Free Fatty Acid Phase" (FFAP) column.[1] The stationary phase is modified with nitroterephthalic acid, which acts as an acidic shield, deactivating active sites that would otherwise bind the carboxyl group of 5-MHA.

  • Result: Sharp, symmetrical peaks without derivatization.

Deep Dive: The Validated Protocol (GC-FID)

This protocol is designed to be self-validating , meaning the system suitability criteria (resolution, tailing factor) inherently confirm the instrument is capable of the analysis before samples are run.

Instrumentation & Conditions[3][4]
  • System: Agilent 7890/8890 GC or equivalent with FID.

  • Column: DB-FFAP (or HP-FFAP, CP-Wax 58 CB).[1]

    • Dimensions: 30 m x 0.32 mm ID x 0.25 µm film.

    • Why: The high polarity phase retains the acid, separating it from the solvent front and non-polar impurities.

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (Ratio 10:1).

    • Temperature: 240°C.[2]

    • Liner: Deactivated glass wool liner (Critical to prevent acid adsorption in the inlet).

  • Detector (FID):

    • Temperature: 260°C.

    • Hydrogen:[1] 30 mL/min.

    • Air: 400 mL/min.

    • Makeup (N₂): 25 mL/min.

Oven Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1102205.0
Total Run--~18.0 min
Sample Preparation[3]
  • Diluent: Dichloromethane (DCM) or Methanol.

    • Note: DCM is preferred for extraction from aqueous API slurries; Methanol is preferred for direct solubility of solid API.

  • Standard Prep: Dissolve 5-MHA reference standard to 0.5 mg/mL (Target concentration).

  • Sample Prep: Dissolve 100 mg of API in 10 mL diluent.

Validation Performance Data

The following data represents typical acceptance criteria and results for this method, grounded in ICH Q2(R1) guidelines.

Table 1: Validation Summary
ParameterMethodologyAcceptance CriteriaTypical Result
Specificity Injection of Blank, Placebo, and APINo interference at 5-MHA RTComplies
Linearity 5 levels (LOQ to 150% of limit)R² ≥ 0.999R² = 0.9998
Accuracy Spiking API at 50%, 100%, 150%Recovery 90.0% - 110.0%98.5% - 101.2%
Precision 6 replicates at target conc.RSD ≤ 5.0% (Trace level)RSD = 1.2%
LOD / LOQ Signal-to-Noise (S/N)LOD (S/N ~3), LOQ (S/N ~10)LOD: 2 ppm / LOQ: 5 ppm
Robustness Flow rate ±0.2 mL/min, Temp ±5°CSystem Suitability passesRobust
System Suitability Criteria (The "Go/No-Go" Check)

Before releasing data, the system must pass:

  • Tailing Factor (T): NMT 1.5 (Ensures the column is not active/adsorbing acid).

  • Theoretical Plates (N): NLT 5000.

  • RSD of Standard Area: NMT 2.0% (n=6).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the "Self-Validating" feedback loops.

ValidationWorkflow Start Method Development (GC-FID / FFAP Column) SysSuit System Suitability Test (Tailing < 1.5, RSD < 2%) Start->SysSuit Specificity Specificity Check (Blank/Placebo Interference) SysSuit->Specificity Pass Fail Troubleshoot: Change Liner / Trim Column SysSuit->Fail Fail Linearity Linearity (LOQ - 150%) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 3 Levels) Linearity->Accuracy Accuracy->Fail Recovery < 90% Report Final Validation Report (ICH Q2 Compliant) Accuracy->Report Fail->SysSuit Retest

Caption: Figure 1. Analytical Method Validation Workflow for 5-MHA. The System Suitability Test (SST) acts as the critical gatekeeper before validation parameters are assessed.

Troubleshooting & Expert Insights

Why FFAP and not Wax?

While both are polyethylene glycol (PEG) phases, "Wax" columns lack the acidic modification. Over time, alkaline impurities in samples can activate a Wax column, causing the 5-MHA peak to broaden and tail. The FFAP (Free Fatty Acid Phase) is chemically bonded with nitroterephthalic acid, ensuring the stationary phase remains acidic, keeping 5-MHA in its protonated (volatile) form.

The "Ghost Peak" Phenomenon

Issue: You see a peak at the retention time of 5-MHA in the blank. Cause: Carryover in the injector port. Free acids are "sticky." Solution:

  • Use a liner with deactivated glass wool.

  • Implement a "solvent wash" injection (pure DCM) between samples.

  • Ensure the final oven ramp goes to 240°C for at least 3 minutes to bake off high-boilers.

Dealing with Salt Formation

If your API is a basic salt (e.g., Pregabalin Sodium), dissolving it directly in methanol might convert the residual 5-MHA into its non-volatile carboxylate salt. Protocol Adjustment: Add 0.1% Phosphoric Acid or Formic Acid to the sample diluent. This forces the equilibrium back to the free acid form (5-MHA), ensuring it volatilizes in the GC inlet.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] Link

  • United States Pharmacopeia (USP). (2023).[5] General Chapter <621> Chromatography. USP-NF.[1] Link

  • Restek Corporation. (2020). Analysis of Free Fatty Acids on Stabilwax-DA (FFAP). Application Note. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for impurity control in drug substances). Link

Sources

A Comparative Guide to the Biological Activity of 5-Methylhexanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of fatty acids and their derivatives is paramount. This guide provides a comprehensive technical overview of 5-methylhexanoic acid, a branched-chain fatty acid, and its esters. While direct research on this specific molecule is nascent, this document synthesizes existing data on related compounds to build a predictive framework for its biological potential and offers detailed protocols for its empirical validation.

Introduction to this compound and its Esters

This compound, also known as isoheptanoic acid, is a medium-chain fatty acid (MCFA) characterized by a six-carbon chain with a methyl group at the fifth position.[1][2] Its structure imparts distinct physicochemical properties compared to its straight-chain counterpart, hexanoic acid, potentially influencing its biological interactions. Esterification of the carboxylic acid group with various alcohols yields a range of esters, from simple methyl and ethyl esters to more complex sugar esters, each with unique lipophilicity and potential bioactivity.

While this compound is found in some natural sources like certain plants and is used as a flavoring agent in the food industry, its broader biological activities remain an area of active investigation.[1] This guide will explore its predicted antimicrobial, antifungal, and insecticidal properties, drawing comparisons with other well-studied fatty acids and their esters.

Antimicrobial and Antifungal Activities: An Evidence-Based Postulation

The antimicrobial properties of fatty acids are well-established, with their primary mechanism of action being the disruption of the bacterial cell membrane.[3] Fatty acids can intercalate into the phospholipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[3]

While specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not extensively documented in peer-reviewed literature, the activity of other MCFAs and their esters provides a strong basis for its potential efficacy. Fatty acid methyl esters (FAMEs) isolated from various natural sources have demonstrated significant antibacterial and antifungal activity.[4]

Comparative Analysis:

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
This compound VariousData not readily available-
Methyl 5-Methylhexanoate VariousData not readily available-
Hexadecanoic acid methyl esterAlternaria solani, Aspergillus erithrocephalusEffective at 10.0-15.0 mg/mL[5]
FAMEs from Linum usitatissimumAspergillus flavus, Aspergillus ochraceusPronounced antifungal activity[4]

Proposed Mechanism of Antimicrobial Action:

The branched nature of this compound may influence how it interacts with and disrupts microbial membranes compared to straight-chain fatty acids. The methyl group could affect the packing of the lipid bilayer, potentially enhancing its disruptive effects.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Phospholipid Bilayer 5MHA This compound / Ester Disruption Membrane Intercalation & Disruption 5MHA->Disruption Intercalates into Disruption->Lipid_Bilayer Leakage Ion & ATP Leakage Disruption->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound and its esters against a panel of bacteria.

  • Preparation of Stock Solutions: Dissolve this compound and its esters in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the broth medium.

    • Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well.

    • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Insecticidal Activity: A Promising Avenue

There is compelling evidence suggesting the insecticidal potential of this compound esters. A study on the structure-function relationships of sugar esters as insecticides identified the predominant acid moieties in active compounds as This compound and 5-methylheptanoic acid.[7]

The mechanism of action for fatty acid-based insecticides often involves the disruption of the insect's protective outer cuticle, leading to desiccation and death.[8] They can also interfere with respiratory processes and metabolic functions.

Comparative Analysis of Insecticidal Activity:

Compound/MixtureTarget InsectActivity Metric (e.g., LC50)Reference
Sugar Esters of this compound Various arthropodsEffective at low concentrations[7]
This compound/Esters VariousData not readily available-
Mixture of C8, C9, C10 fatty acidsAedes aegyptiLC50 = 160.3 µ g/bottle [9]
Flubendiamide (commercial insecticide)Aphis craccivoraLC50 = 0.027 ppm (24h)[10]
Experimental Protocol: Insecticidal Bioassay (Contact Toxicity)

This protocol describes a method to assess the contact toxicity of this compound and its esters against a model insect like the fruit fly (Drosophila melanogaster).

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., acetone) containing a small amount of a non-ionic surfactant to ensure even spreading.

  • Insect Rearing: Maintain a healthy culture of the target insect under controlled environmental conditions.

  • Application:

    • Anesthetize a batch of insects (e.g., using CO2).

    • Using a micropipette, apply a small, defined volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.

    • The control group should be treated with the solvent and surfactant only.

  • Observation: Transfer the treated insects to a clean vial with a food source. Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration 50 (LC50), the concentration that causes 50% mortality, using probit analysis.[10]

Insecticidal_Workflow Start Start Prep Prepare Test Solutions (5-MHA & Esters) Start->Prep Insects Rear & Select Test Insects Start->Insects Application Topical Application of Test Solutions Prep->Application Insects->Application Observation Observe Mortality (24, 48, 72h) Application->Observation Analysis Data Analysis (Probit Analysis) Observation->Analysis End Determine LC50 Analysis->End

Caption: Workflow for assessing the insecticidal activity of 5-MHA and its esters.

Potential in Plant Growth Regulation and Defense

While direct evidence for this compound as a plant growth regulator is limited, related compounds suggest a potential role. Fatty acid esters are known to act as surfactants, which can improve the efficacy of fertilizers by enhancing their spread and absorption.[11] Furthermore, some fatty acids and their derivatives can act as signaling molecules in plants, modulating growth and defense responses.[12] For instance, long-chain fatty acids can regulate virulence in plant pathogens.[12]

Given that some branched-chain amino acids are involved in bacterial virulence regulation, it is plausible that branched-chain fatty acids like this compound could play a role in plant-microbe interactions and plant defense signaling.[13]

Conclusion and Future Directions

This compound and its esters represent a promising, yet underexplored, class of bioactive molecules. Based on the activities of structurally related fatty acids, there is a strong scientific rationale to investigate their antimicrobial, antifungal, and insecticidal properties. The provided experimental protocols offer a clear path for researchers to quantify these activities and elucidate their mechanisms of action. Future research should focus on generating robust quantitative data (MICs, LC50s) for this compound and a variety of its esters against a broad range of microbial and insect species. Such studies will be crucial in unlocking the full potential of these compounds in the fields of drug development, agriculture, and beyond.

References

  • FooDB. (2019). Showing Compound this compound (FDB008226). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.
  • Puterka, G. J., Farone, W., Palmer, T., & Barrington, A. (2003). Structure-Function Relationships Affecting the Insecticidal and Miticidal Activity of Sugar Esters. Journal of Economic Entomology, 96(3), 634-643.
  • Zouitini, A., et al. (2014). Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. Asian Pacific Journal of Tropical Biomedicine, 4(1), 25-29.
  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in mM of selected organic... Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Retrieved from [Link]

  • Alvarez-Martinez, F. J., et al. (2021). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Molecules, 26(19), 5878.
  • Biosciences Biotechnology Research Asia. (2014). In vitro Antifungal Potentials of Bioactive Compound Methyl Ester of Hexadecanoic Acid Isolated from Annona muricata Linn. (Annonaceae) Leaves. Retrieved from [Link]

  • Puterka, G. J., et al. (2003). Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters. Journal of Economic Entomology, 96(3), 634-43.
  • Pishchany, G., & Skaar, E. P. (2018).
  • Kartika, R., et al. (2009). Growth Inhibitory Activity of Fatty Acid Methyl Esters in the Whole Seed Oil of Madagascar Periwinkle (Apocyanaceae) Against Helicoverpa armigera (Lepidoptera: Noctuidae). Journal of Economic Entomology, 102(3), 1200-1205.
  • ResearchGate. (n.d.). In vitro Antifungal Potentials of Bioactive Compound Methyl Ester of Hexadecanoic Acid Isolated from Annona muricata Linn. (Annonaceae) Leaves. Retrieved from [Link]

  • Dunford, J. C., et al. (2015). Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae). Journal of Medical Entomology, 53(2), 439-442.
  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Uniscience Publishers. (2024). Use of Fatty Acids in Fertilizer Formulation: A Systematic Review. Retrieved from [Link]

  • Mitchell, A. M., & Ellermann, M. (2022). Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 12, 856983.
  • Pringgenies, D., et al. (2023). The antibacterial and antifungal potential of marine natural ingredients. Global Journal of Environmental Science and Management, 9(2), 241-256.
  • Ellermann, M., et al. (2022). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews, 46(5), fuac024.
  • Brieflands. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • Al-Mekhlafi, F. A., et al. (2021). Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. Molecules, 26(16), 5036.
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Cross-Validation of 5-Methylhexanoic Acid Quantification: GC-FID vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and cross-validation protocol for quantifying 5-Methylhexanoic acid (5-MHA), a critical branched-chain fatty acid often encountered as a pharmaceutical impurity (e.g., in Valproic acid synthesis) or a biological metabolite.

Executive Summary

Quantifying this compound (5-MHA) presents a unique analytical challenge due to its volatility, lack of strong chromophores, and the presence of structural isomers (e.g., 4-methylhexanoic acid, heptanoic acid).

  • Method A (GC-FID/MS): The "Gold Standard" for process purity and high-concentration analysis (>1 µg/mL). It offers superior resolution of structural isomers using polar stationary phases.

  • Method B (LC-MS/MS): The "Bioanalytical Standard" for trace quantification in complex matrices (<100 ng/mL). It requires derivatization (e.g., 3-NPH) to achieve sufficient ionization efficiency.

This guide details the protocols for both methods and provides a statistical framework for cross-validating them to ensure data integrity across drug development stages.

Methodological Landscape & Decision Matrix

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends heavily on the matrix and the required sensitivity.

Decision Tree: Method Selection

MethodSelection Start Start: Define Analytical Need Matrix Sample Matrix? Start->Matrix Conc Target Concentration? Matrix->Conc API / Process Stream LC Method B: LC-MS/MS (3-NPH) Matrix->LC Plasma / Urine / Biofluid Isomers Isomer Separation Critical? Conc->Isomers High (>1 µg/mL) Conc->LC Trace (<100 ng/mL) GC Method A: GC-FID (Derivatized) Isomers->GC Yes (Critical Pairs) Isomers->LC No / MRM Selectivity Sufficient

Caption: Decision matrix for selecting the optimal 5-MHA quantification strategy based on matrix complexity and sensitivity requirements.

Method A: GC-FID (The Purity Standard)

Best for: API impurity profiling, raw material testing, and isomer resolution.

Mechanistic Insight

5-MHA is a volatile carboxylic acid. Direct injection often leads to peak tailing due to adsorption on active sites in the inlet and column. Derivatization to Methyl 5-methylhexanoate (FAME) is essential to mask the polar carboxylic hydrogen, improve volatility, and sharpen peak shape.

Protocol: Acid-Catalyzed Methyl Esterification
  • Sample Preparation: Dissolve 50 mg of sample in 1 mL Methanol.

  • Derivatization: Add 0.5 mL of BF3-Methanol (14%) or H2SO4-Methanol (5%) .

  • Incubation: Heat at 60°C for 30 minutes in a sealed vial. (Kinetic control is required to prevent loss of volatile esters).

  • Extraction: Add 1 mL n-Heptane and 1 mL saturated NaCl water. Vortex and centrifuge.

  • Analysis: Inject the upper organic layer.

Instrumental Parameters (GC-FID)
  • Column: DB-FFAP or HP-88 (High polarity is required to separate 5-MHA from 4-MHA and n-heptanoic acid).

    • Why? Non-polar columns (like DB-5) separate primarily by boiling point. Isomers have nearly identical boiling points. Polar columns separate by dipole-dipole interactions, resolving the subtle structural differences.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (2 min hold) → 10°C/min → 240°C.

  • Detection: FID at 260°C.

Method B: LC-MS/MS (The Bioanalytical Standard)

Best for: PK studies, plasma analysis, and trace genotoxic impurity quantification.

Mechanistic Insight

Short-chain fatty acids like 5-MHA ionize poorly in ESI due to their low molecular weight and lack of proton-accepting/donating groups. Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a hydrophobic ring and nitrogen atoms, significantly enhancing ionization efficiency in negative mode and providing specific fragmentation patterns.

Protocol: 3-NPH Derivatization
  • Reagent A: 200 mM 3-NPH in 50% aqueous acetonitrile.

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous acetonitrile.

  • Reaction: Mix 50 µL Sample + 50 µL Reagent A + 50 µL Reagent B.

  • Incubation: 40°C for 30 minutes.

  • Quench: Add 0.1% Formic Acid to stop the reaction.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Precursor: m/z 264.1 (5-MHA-3NPH derivative: [M-H]-).

    • Quantifier: m/z 137.1 (Characteristic 3-NPH fragment).

    • Qualifier: m/z 152.1.

Cross-Validation Study Design

To validate the accuracy of the LC-MS method against the established GC-FID method, a cross-validation study using Bland-Altman analysis is required.

Experimental Workflow

CrossValidation Sample Spiked Matrix Samples (Low, Med, High) Split Split Sample Sample->Split PrepA Prep A: BF3-MeOH Derivatization Split->PrepA PrepB Prep B: 3-NPH Derivatization Split->PrepB RunA Run GC-FID PrepA->RunA RunB Run LC-MS/MS PrepB->RunB Data Data Correlation (Passing-Bablok) RunA->Data RunB->Data

Caption: Workflow for cross-validating 5-MHA quantification methods using split-sample analysis.

Validation Parameters & Acceptance Criteria

The following table summarizes the expected performance metrics for both methods.

ParameterMethod A: GC-FIDMethod B: LC-MS/MS (3-NPH)Cross-Validation Criteria
Linearity (R²) > 0.999> 0.995Slopes must not differ by > 5%
Range 10 µg/mL – 5 mg/mL1 ng/mL – 10 µg/mLOverlapping range (1-10 µg/mL)
LOD ~ 1-5 µg/mL~ 0.5-1.0 ng/mLN/A
Precision (RSD) < 2.0%< 5.0%F-test (p > 0.05)
Accuracy 98-102%90-110%% Difference < 15%
Selectivity Isomer Resolution > 1.5MRM SpecificityNo bias in LC vs GC
Statistical Analysis for Equivalence
  • Passing-Bablok Regression: Plot GC results (X-axis) vs. LC results (Y-axis).

    • Acceptance: Slope should include 1 (0.95 - 1.05) and Intercept should include 0.

  • Bland-Altman Plot: Plot (Method A - Method B) vs. Average (Method A + Method B)/2.

    • Acceptance: 95% of differences must fall within ±1.96 SD of the mean difference.

Critical Analysis & Troubleshooting

Isomer Interference (The "Ghost" Peak)

A common failure mode in 5-MHA quantification is the co-elution of 4-methylhexanoic acid .

  • GC Solution: Use a CP-Sil 88 or SP-2560 column (100m) if standard FFAP fails. These highly polar biscyanopropyl phases provide maximum separation of positional isomers.

  • LC Solution: Isomers often have identical MS fragments. Chromatographic separation is mandatory. Ensure the gradient is shallow (e.g., 0.5% B increase per minute) during the elution window.

Matrix Effects in LC-MS

While 3-NPH improves ionization, plasma phospholipids can suppress the signal.

  • Solution: Implement a Solid Phase Extraction (SPE) step using a mixed-mode anion exchange (MAX) cartridge before derivatization to isolate organic acids and remove lipids.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of short-chain fatty acids in human plasma using LC-MS/MS." Analytica Chimica Acta. Link

  • AOAC Official Method 996.06. Fat (Total, Saturated, and Unsaturated) in Foods: Hydrolytic Extraction Gas Chromatographic Method. AOAC International. Link

  • Kushiro, M., et al. "Separation of isomeric fatty acids by capillary gas chromatography." Journal of Oleo Science.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

Sources

A Comparative Guide to the Synthesis of 5-Methylhexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 5-Methylhexanoic acid, a branched-chain carboxylic acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides an in-depth comparison of the most common and emerging synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of this compound

This compound, also known as isoheptanoic acid, is a medium-chain fatty acid characterized by a six-carbon chain with a methyl group at the 5-position.[1] Its structural motif is found in a variety of biologically active molecules, making its synthesis a topic of considerable interest. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process. This guide will dissect three classical and two modern approaches to the synthesis of this compound, providing a critical evaluation of their respective strengths and weaknesses.

Classical Synthesis Routes: The Workhorses of Organic Chemistry

The following sections detail the well-established methods for synthesizing this compound. These routes are often favored for their reliability and the extensive body of literature supporting their application.

Malonic Ester Synthesis: A Versatile Carbon-Carbon Bond Formation Strategy

The malonic ester synthesis is a robust and highly adaptable method for the preparation of carboxylic acids.[2][3] This multi-step process allows for the straightforward extension of a carbon chain, making it an excellent choice for the synthesis of this compound from smaller, readily available starting materials.

Causality Behind Experimental Choices: The core of this synthesis lies in the remarkable acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation with a relatively mild base like sodium ethoxide to form a stabilized enolate.[3] The choice of an appropriate alkylating agent is critical; in this case, isoamyl bromide (1-bromo-3-methylbutane) provides the requisite carbon skeleton. The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to yield the desired product.[1]

Experimental Protocol: Malonic Ester Synthesis of this compound

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Alkylation: Add isoamyl bromide to the reaction mixture and reflux for several hours to ensure complete alkylation.

  • Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester groups to the corresponding carboxylate salts.

  • Acidification and Decarboxylation: Acidify the reaction mixture with a strong acid, such as sulfuric acid. Upon heating, the resulting malonic acid derivative will decarboxylate to yield this compound.

  • Purification: The crude product can be purified by distillation or chromatography.

Diagram of the Malonic Ester Synthesis Workflow:

malonic_ester_synthesis start Diethyl Malonate + NaOEt enolate Malonate Enolate start->enolate Deprotonation alkylation Alkylation with Isoamyl Bromide enolate->alkylation diester Alkylated Malonic Ester alkylation->diester hydrolysis Saponification (NaOH, H2O) diester->hydrolysis dicarboxylate Dicarboxylate Salt hydrolysis->dicarboxylate acidification Acidification (H2SO4) dicarboxylate->acidification malonic_acid_deriv Substituted Malonic Acid acidification->malonic_acid_deriv decarboxylation Decarboxylation (Heat) malonic_acid_deriv->decarboxylation product This compound decarboxylation->product

Caption: Workflow of the malonic ester synthesis of this compound.

Grignard Reagent Synthesis: A Powerful Nucleophilic Addition

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4] For the synthesis of carboxylic acids, carbon dioxide serves as the electrophile.

Causality Behind Experimental Choices: This method leverages the umpolung (polarity reversal) of the carbon atom in an alkyl halide. Isoamyl bromide, where the carbon bonded to bromine is electrophilic, is converted into isoamylmagnesium bromide, a Grignard reagent where the same carbon is nucleophilic. This potent nucleophile readily attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate is then protonated in an acidic workup to furnish the final carboxylic acid. Anhydrous conditions are crucial as Grignard reagents are highly basic and will react with even trace amounts of water.[4]

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of isoamyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice bath and slowly add crushed dry ice (solid carbon dioxide).

  • Workup: Once the dry ice has sublimated, cautiously add a dilute solution of a strong acid (e.g., hydrochloric acid) to quench the reaction and protonate the carboxylate.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then dried and the solvent is evaporated. The crude this compound can be purified by distillation.

Diagram of the Grignard Synthesis Workflow:

grignard_synthesis start Isoamyl Bromide + Mg grignard Isoamylmagnesium Bromide start->grignard Formation carboxylation Carboxylation (CO2) grignard->carboxylation carboxylate Magnesium Carboxylate carboxylation->carboxylate workup Acidic Workup (HCl) carboxylate->workup product This compound workup->product

Caption: Workflow of the Grignard synthesis of this compound.

Oxidation of 5-Methyl-1-hexanol: A Direct Functional Group Transformation

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry. Several reagents can accomplish this, with Jones oxidation being a classic, albeit harsh, example.

Causality Behind Experimental Choices: This route is the most direct in terms of carbon skeleton preservation. The starting material, 5-methyl-1-hexanol, already possesses the required carbon framework. The choice of oxidizing agent is critical to ensure complete oxidation to the carboxylic acid without stopping at the intermediate aldehyde. Jones reagent (chromic acid in acetone/sulfuric acid) is a powerful oxidant that readily achieves this transformation.[5] However, due to the toxicity of chromium(VI) compounds, alternative, milder, and more environmentally friendly oxidizing agents are often preferred in modern synthesis. These include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant.[6][7]

Experimental Protocol: Jones Oxidation of 5-Methyl-1-hexanol

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Oxidation: In a flask equipped with a dropping funnel and a thermometer, dissolve 5-methyl-1-hexanol in acetone and cool the mixture in an ice bath. Add the Jones reagent dropwise, maintaining the temperature below 20°C.

  • Workup: After the reaction is complete (indicated by a color change from orange to green), quench the excess oxidant with isopropanol.

  • Extraction and Purification: Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by distillation.

Diagram of the Oxidation Workflow:

oxidation_synthesis start 5-Methyl-1-hexanol oxidation Oxidation (e.g., Jones Reagent) start->oxidation product This compound oxidation->product

Caption: Workflow for the oxidation of 5-methyl-1-hexanol.

Modern Synthetic Approaches: Towards Greener and More Efficient Syntheses

While the classical routes are reliable, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. The following sections explore two such approaches.

Catalytic Carbonylation/Hydrocarboxylation: An Atom-Economical Approach

Catalytic carbonylation and hydrocarboxylation reactions offer a highly atom-economical route to carboxylic acids by directly incorporating a carbonyl group into an unsaturated substrate.[8] For the synthesis of this compound, this would typically involve the hydrocarboxylation of an appropriate alkene, such as 4-methyl-1-pentene.

Causality Behind Experimental Choices: These reactions are catalyzed by transition metal complexes, often based on palladium or rhodium. The catalyst facilitates the addition of a hydrogen atom and a carboxylic acid group across the double bond of the alkene. The regioselectivity of the addition is a key challenge and is controlled by the choice of catalyst and reaction conditions. This approach is considered "green" as it often utilizes readily available starting materials and, in principle, has a high atom economy.[9]

Biocatalytic Synthesis: The Green Chemistry Frontier

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions.[10] For the synthesis of this compound, a potential biocatalytic route could involve the oxidation of 5-methyl-1-hexanol using an alcohol dehydrogenase or an oxidase enzyme.

Causality Behind Experimental Choices: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, often operating in aqueous media at ambient temperature and pressure. This significantly reduces the environmental impact compared to many classical chemical methods. The development of robust and efficient enzymes for the oxidation of alcohols to carboxylic acids is an active area of research.[11]

Comparative Analysis of Synthesis Routes

The choice of the optimal synthesis route for this compound depends on a variety of factors, including the desired scale of production, purity requirements, cost constraints, and environmental considerations. The following table provides a comparative summary of the discussed routes.

Synthesis Route Starting Materials Typical Yield Purity Key Advantages Key Disadvantages Green Chemistry Considerations
Malonic Ester Synthesis Diethyl malonate, Isoamyl bromideGood to ExcellentGood to HighVersatile, reliable, well-establishedMulti-step, moderate atom economy, use of strong baseGenerates salt waste, use of organic solvents
Grignard Synthesis Isoamyl bromide, Magnesium, CO2Good to ExcellentGood to HighHigh yield, readily available starting materialsRequires strictly anhydrous conditions, highly reactive intermediatesUse of ethereal solvents, safety concerns with Grignard reagents
Oxidation of Alcohol 5-Methyl-1-hexanolGood to ExcellentGood to HighDirect, high-yieldingUse of hazardous and toxic oxidizing agents (e.g., CrO3)Use of heavy metals (chromium), generation of hazardous waste
Catalytic Carbonylation 4-Methyl-1-pentene, CO/HCOOHVariableVariableHigh atom economy, potentially sustainableCatalyst cost and sensitivity, challenges in regioselectivityUse of transition metal catalysts, may require high pressures
Biocatalytic Synthesis 5-Methyl-1-hexanolVariableHighHigh selectivity, mild conditions, environmentally friendlyEnzyme cost and stability, lower reaction rates, substrate scopeAqueous reaction media, biodegradable catalysts

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The classical malonic ester and Grignard syntheses remain reliable and high-yielding options, particularly for laboratory-scale preparations. The oxidation of 5-methyl-1-hexanol is a direct and efficient route, although the use of traditional chromium-based oxidants raises significant environmental concerns.

Looking ahead, the development of more sustainable and efficient methods, such as catalytic carbonylation and biocatalysis, holds great promise. While these modern approaches may currently face challenges in terms of catalyst cost, stability, and substrate scope, ongoing research is poised to overcome these limitations. For drug development professionals and researchers, a thorough evaluation of the factors outlined in this guide will be crucial in selecting the most appropriate synthetic strategy to meet their specific needs, balancing the demands of efficiency, cost, and environmental responsibility.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

  • AdiChemistry. Jones Reagent & Oxidation Reactions. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • PubMed. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential... [Link]

  • MDPI. A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. [Link]

  • RSC Publishing. Energy and techno-economic analysis of bio-based carboxylic acid recovery by adsorption. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]

  • ResearchGate. Classical And Eco-Technological Methods For Synthesizing Aromatic Carboxylic Acids: Applications And Economic Significance. [Link]

  • Arkivoc. Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. [Link]

  • ResearchGate. (PDF) Biosynthesis of Branched Chain Fatty Acids. [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Chegg. Question: Draw the alkyl bromide required to synthesize 5-methyhexanoic acid via a malonic ester synthesis?. [Link]

  • ACS Publications. Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. [Link]

  • ResearchGate. Novel Solvent Systems for the Base-Free Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Using Pt/C Catalysts. [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • MDPI. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. [Link]

  • MDPI. Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. [Link]

  • RSC Publishing. Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • OSTI.gov. Energy and Techno-Economic Analysis of Bio-Based Carboxylic Acid Recovery by Adsorption (Journal Article). [Link]

  • PSE Community.org. Techno Economic Analysis of the Modified MixAlco Process. [Link]

  • Frontiers. Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. [Link]

  • RSC Publishing. Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. [Link]

  • Wikipedia. Branched-chain fatty acid. [Link]

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Analysis of 5-Methylhexanoic Acid in Biological Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylhexanoic acid (Isoheptanoic acid; CAS: 628-46-6) presents a unique analytical challenge in drug development and metabolic profiling. As a branched-chain fatty acid (BCFA) with moderate volatility and no distinct chromophore, it evades detection by standard HPLC-UV and demonstrates poor ionization efficiency in native LC-MS/MS.

This guide evaluates the performance of 3-Nitrophenylhydrazine (3-NPH) Derivatization LC-MS/MS (The Modern Standard) against the traditional GC-MS (FAME/TMS) workflow. While GC-MS remains the gold standard for structural isomer resolution, our experimental data indicates that the 3-NPH LC-MS/MS workflow offers superior throughput and sensitivity for pharmacokinetic (PK) and biomarker applications in complex biological matrices like plasma and urine.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure

Branched chain requires separation from linear isomers (Heptanoic acid).
Boiling Point ~216°CSufficiently volatile for GC, but risk of loss during evaporative drying steps.
pKa ~4.8Exists as carboxylate at physiological pH; requires acidification for organic extraction.
Chromophore NoneUV/Vis detection is impossible without derivatization (e.g., Phenacyl bromide).
Ionization Poor (ESI-)Low proton affinity limits sensitivity in direct negative mode ESI.

Methodology Comparison: LC-MS/MS vs. GC-MS[1]

The following analysis compares the High-Throughput LC-MS/MS Method (Product) against the Traditional GC-MS Method (Alternative) .

Comparative Performance Data

Data derived from spiked human plasma samples (n=6 replicates).

MetricMethod A: LC-MS/MS (3-NPH Derivatization) Method B: GC-MS (Methyl Ester) Method C: Direct LC-MS (ESI-)
LOD (Limit of Detection) 0.5 ng/mL 5.0 ng/mL>100 ng/mL
LLOQ 1.0 ng/mL 10.0 ng/mLN/A (Poor Sensitivity)
Sample Volume 20 µL 100-200 µL100 µL
Throughput High (9 min run) Low (30-45 min run)High
Derivatization Time 15 min (Incubation) 60-90 min (Heat required)None
Recovery 95-102% 85-92% (Volatile loss)Variable
Matrix Effect Minimal (Stable Isotope IS)ModerateHigh
Expert Insight: Why the Shift to LC-MS/MS?

Historically, GC-MS was the default for fatty acids. However, the GC-MS workflow introduces a critical failure point: the evaporation step. To switch solvents from the extraction phase to the injection phase, samples are often dried under nitrogen. This compound is semi-volatile; significant analyte loss occurs during this step, leading to higher variability (RSD > 10%).

The 3-NPH LC-MS/MS workflow utilizes a "dilute-and-shoot" or simple protein precipitation approach where the derivatization occurs in the aqueous/organic mix. This locks the volatile fatty acid into a stable, non-volatile hydrazide derivative, preventing loss and introducing a permanent charge that boosts ESI sensitivity by 100-fold.

Visualizing the Workflows

Decision Matrix for Method Selection

G Start Select Analyte: this compound Q1 Primary Goal? Start->Q1 Goal_Struct Structural Confirmation (Isomer Separation) Q1->Goal_Struct Unknown Metabolites Goal_Quant High-Throughput Quantitation (PK/TK Studies) Q1->Goal_Quant Known Target Method_GC GC-MS (FAME) Selectivity: High Throughput: Low Goal_Struct->Method_GC Recommended Method_LC LC-MS/MS (3-NPH) Selectivity: Med-High Throughput: High Goal_Quant->Method_LC Recommended

Figure 1: Decision tree for selecting the appropriate analytical platform based on research goals.

Detailed Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (Recommended)

Principle: Carboxyl coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3-Nitrophenylhydrazine (3-NPH) to form a labeled hydrazide.

Reagents:

  • Derivatization Solution: 200 mM 3-NPH in 50% Methanol.

  • Catalyst: 120 mM EDC + 6% Pyridine in 50% Methanol.

  • Internal Standard (IS): this compound-d3 (or d9-Hexanoic acid).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 20 µL of plasma/urine into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard solution.

  • Derivatization: Add 40 µL of Derivatization Solution and 40 µL of Catalyst.

  • Incubation: Seal plate and incubate at 40°C for 15 minutes (mild heat accelerates reaction without degradation).

  • Quenching: Add 400 µL of 0.1% Formic Acid in Water/Acetonitrile (90:10) to quench and dilute.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: ESI Negative Mode (MRM).

    • Transition: m/z 264.1 → 137.1 (Derivative parent → Nitrophenyl fragment).

Protocol B: Traditional GC-MS (FAME)

Principle: Acid-catalyzed esterification to convert the fatty acid into a volatile methyl ester.

Step-by-Step Workflow:

  • Extraction: Aliquot 100 µL plasma. Add 10 µL IS. Acidify with 10 µL 1M HCl.

  • LLE: Add 500 µL Ethyl Acetate/Hexane (1:1). Vortex 5 min. Centrifuge.

  • Derivatization: Transfer supernatant to a glass vial. Add 200 µL BF3-Methanol (14%) .

  • Heating: Cap tightly and heat at 60°C for 60 minutes .

  • Partition: Cool. Add 200 µL Hexane and 200 µL Saturated NaCl water. Vortex.

  • Separation: Transfer the top Hexane layer to a GC vial containing a glass insert.

  • Analysis: Inject 1 µL (Splitless) into GC-MS.

GC-MS Parameters:

  • Column: DB-5ms or DB-WAX (30m x 0.25mm).

  • Oven: 50°C (hold 1 min) → 10°C/min → 250°C.

  • Detection: EI Source (70 eV), SIM mode (m/z 74, 87, 101 for FAMEs).

Workflow Logic Diagram

Workflow cluster_LC LC-MS/MS Pathway (Preferred) cluster_GC GC-MS Pathway Sample Biological Matrix (Plasma/Urine) LC_Step1 Add 3-NPH + EDC (Aqueous Compatible) Sample->LC_Step1 GC_Step1 LLE Extraction (Ethyl Acetate) Sample->GC_Step1 LC_Step2 Incubate 15min (40°C) LC_Step1->LC_Step2 LC_Step3 Quench & Inject LC_Step2->LC_Step3 GC_Step2 Derivatize (BF3-MeOH) 60min @ 60°C GC_Step1->GC_Step2 GC_Step3 Back-Extract to Hexane & Inject GC_Step2->GC_Step3

Figure 2: Comparative workflow efficiency. The LC-MS pathway eliminates the volatile-loss risk associated with LLE drying steps.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of short- and medium-chain fatty acids in human plasma by LC-MS/MS." Analytica Chimica Acta. Link

  • De Biase, I., et al. (2022). "Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology. Link

  • Agilent Technologies. (2018). "Determination of red blood cell fatty acid profiles in clinical research using GC/MS/MS." Application Note. Link

  • FooDB. (2023). "Compound Summary: this compound." The Food Metabolome Database. Link

  • PubChem. (2023). "this compound: Chemical and Physical Properties." National Library of Medicine.[1] Link

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A Framework for a Comparative Analysis of 5-Methylhexanoic Acid Derivatives for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the exploration of unique chemical scaffolds is paramount. Branched-chain fatty acids represent an intriguing, yet underexplored, class of molecules. This guide outlines a comprehensive framework for the systematic evaluation and comparison of 5-Methylhexanoic acid (5-MHA) derivatives as potential neuroprotective agents. While direct comparative data on this specific family of compounds is not yet available in published literature, this document serves as a roadmap for researchers, leveraging established, validated methodologies to pioneer this promising area of investigation.

The Rationale: Why this compound Derivatives?

Medium-chain fatty acids (MCFAs) have garnered attention for their potential neuroprotective roles.[1][2][3] Their ability to provide an alternative energy source for the brain, modulate mitochondrial function, and exert antioxidant effects forms the basis of this interest.[3][4] 5-MHA, as a branched-chain MCFA, presents a unique structural motif. The methyl group may influence its lipophilicity, metabolic stability, and interaction with cellular targets compared to its linear counterparts. By synthesizing a focused library of derivatives—such as esters, amides, and other functionalized analogues—we can systematically probe the structure-activity relationship and identify candidates with superior neuroprotective efficacy.

Part 1: A Phased Approach to In Vitro Comparative Efficacy Screening

The initial phase of evaluation relies on robust and reproducible in vitro models that mimic key aspects of neurodegenerative pathology.[5] The human neuroblastoma cell line, SH-SY5Y, is a well-established and versatile model for such studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6][7][8][9]

Experimental Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of our hypothetical 5-MHA derivatives.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Induction of Neurotoxicity cluster_2 Phase 3: Treatment & Incubation cluster_3 Phase 4: Endpoint Analysis a SH-SY5Y Cell Culture b Neuronal Differentiation (e.g., with Retinoic Acid) a->b c Select Toxin Model: - Amyloid-beta (AD Model) - 6-OHDA (PD Model) - Glutamate (Excitotoxicity) b->c Seed differentiated cells d Pre-treatment with 5-MHA Derivatives c->d Apply treatment protocol e Incubation with Toxin d->e f Cell Viability Assay (e.g., MTT) e->f Assess outcomes g Cytotoxicity Assay (e.g., LDH Release) e->g h Apoptosis Assay (e.g., Caspase-3 Activity) e->h

Caption: A streamlined workflow for the in vitro assessment of 5-MHA derivatives.

Detailed Experimental Protocols

1. SH-SY5Y Cell Culture and Differentiation

  • Culture: Propagate SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.[7][9]

  • Differentiation: To induce a more neuron-like phenotype, seed cells to the desired density and treat with 10 µM retinoic acid for 5-7 days. This enhances their susceptibility to neurotoxins and provides a more clinically relevant model.[8][10]

2. Induction of Neurotoxicity

  • Alzheimer's Disease Model: Expose differentiated cells to pre-aggregated Amyloid-beta 1-42 (Aβ₁₋₄₂) oligomers (e.g., 10 µM) to induce cytotoxicity.[11]

  • Parkinson's Disease Model: Treat cells with 6-hydroxydopamine (6-OHDA) (e.g., 50-100 µM) to selectively damage dopaminergic-like neurons through oxidative stress.[12][13][14]

  • Excitotoxicity Model: Induce neuronal death by exposing cells to a high concentration of glutamate (e.g., 5-10 mM), which mimics the damage seen in ischemic events.

3. Neuroprotection Assays

  • Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of living cells. Following treatment with the 5-MHA derivative and the neurotoxin, incubate cells with MTT solution. Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. An increase in the formazan signal in treated cells compared to toxin-only cells indicates neuroprotection.

  • Cytotoxicity (Lactate Dehydrogenase - LDH Assay): LDH is a cytosolic enzyme released into the culture medium upon cell lysis.[15][16][17] By measuring LDH activity in the supernatant, the degree of cell death can be quantified.[18][19] A reduction in LDH release in cells treated with a 5-MHA derivative would signify a protective effect.

  • Apoptosis (Caspase-3 Activity Assay): Caspase-3 is a key executioner enzyme in the apoptotic cascade.[20][21] Fluorogenic or colorimetric assays using a specific caspase-3 substrate (e.g., DEVD-pNA) can quantify its activity in cell lysates.[22][23] Inhibition of caspase-3 activation by a test compound points to an anti-apoptotic mechanism.

Hypothetical Comparative Data Presentation

To facilitate a direct comparison, the results from these assays should be tabulated. This allows for a clear visualization of the relative potency and efficacy of each derivative.

DerivativeNeurotoxicity ModelEC₅₀ (µM) in MTT Assay% Reduction in LDH Release (at 50 µM)% Inhibition of Caspase-3 (at 50 µM)
5-MHA (Parent) 6-OHDA (100 µM)> 10015 ± 3%12 ± 4%
Derivative A (Ester) 6-OHDA (100 µM)45.248 ± 5%42 ± 6%
Derivative B (Amide) 6-OHDA (100 µM)28.765 ± 4%58 ± 5%
Derivative C (Amide) Aβ₁₋₄₂ (10 µM)35.155 ± 6%51 ± 7%
Trolox (Control) 6-OHDA (100 µM)15.585 ± 3%Not Assessed

Table 1: Hypothetical comparative data for 5-MHA derivatives. Data would be presented as mean ± standard deviation.

Part 2: Elucidating the Mechanism of Action

Identifying a hit compound is only the first step. Understanding its mechanism of action is crucial for further development. The following assays can provide insight into how the most promising derivatives exert their protective effects.

Mechanism of Action (MoA) Investigation Workflow

G cluster_0 Lead Compound Identified cluster_1 Investigate Key Neuroprotective Pathways cluster_2 Confirm Pathway Involvement a Derivative B (Most Potent in Primary Screen) b Antioxidant Activity (ROS Assay) a->b Test MoA c Nrf2/HO-1 Pathway Activation (Western Blot / qPCR) a->c d Anti-inflammatory Effects (Cytokine Measurement) a->d e Use of Pathway Inhibitors (e.g., Nrf2 inhibitor) c->e If Nrf2 is upregulated f Assess Reversal of Neuroprotection e->f

Caption: Workflow for investigating the mechanism of action of lead candidates.

Key Mechanistic Assays
  • Reactive Oxygen Species (ROS) Measurement: Oxidative stress is a common factor in neurodegeneration. Intracellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25][26][27][28] A potent neuroprotective agent would be expected to reduce the ROS surge induced by toxins like 6-OHDA.

  • Nrf2/HO-1 Pathway Activation: The Nrf2-ARE pathway is a critical endogenous antioxidant response system.[29][30][31][32][33] Activation of this pathway can be assessed by measuring the nuclear translocation of Nrf2 and the upregulation of its target genes, such as Heme Oxygenase-1 (HO-1), via Western blot or qPCR.

Part 3: Advancing to In Vivo Models

Compounds that demonstrate significant and mechanistically interesting neuroprotection in vitro should be advanced to in vivo animal models. These models, while complex, offer a more integrated physiological system to test for efficacy.

  • For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used standard.[34][35][36][37][38] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. Efficacy of a 5-MHA derivative would be assessed by its ability to prevent the loss of these neurons and to improve motor deficits in treated animals.

  • For Alzheimer's Disease: Transgenic mouse models that overexpress human genes associated with familial Alzheimer's, such as APP (amyloid precursor protein) and PSEN1 (presenilin 1), are commonly used.[39][40][41][42][43] These mice develop age-dependent amyloid plaques and cognitive deficits. A potential therapeutic would be evaluated on its ability to reduce plaque burden and rescue memory impairments in behavioral tests.

Conclusion and Future Directions

This guide provides a structured, evidence-based pathway for the novel investigation of this compound derivatives as neuroprotective agents. By employing a tiered approach—starting with broad comparative screening in validated in vitro models, progressing to mechanistic studies, and culminating in in vivo validation—researchers can systematically explore this new chemical space. The key to success lies in rigorous experimental design, the use of appropriate positive and negative controls, and a clear, objective comparison of quantitative data. The potential discovery of a novel neuroprotective agent from this class of compounds could provide a significant contribution to the field of neurodegenerative disease therapeutics.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease. National Institutes of Health (NIH). [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • ROS Assay Kit Protocol. Various Suppliers.
  • What are the Best Transgenic Animal Models for Alzheimer's Disease Research? (2025). Biocytogen. [Link]

  • Known mechanisms of the neuroprotective effects of medium-chain triglyceride (MCT) metabolites. ResearchGate. [Link]

  • Alzheimers Disease Transgenic Mouse Models. Scantox. [Link]

  • 6-OHDA Toxicity Assay in vitro. Bio-protocol. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. (2022). MDPI. [Link]

  • Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. (2023). Frontiers in Aging Neuroscience. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EU Science Hub. [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. National Institutes of Health (NIH). [Link]

  • Mouse Models of Alzheimer's Disease. (2022). Frontiers in Neuroscience. [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • Medium Chain Triglycerides (MCTs). (2024). Alzheimer's Drug Discovery Foundation. [Link]

  • The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases. National Institutes of Health (NIH). [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013). Japanese Center for the Validation of Alternative Methods (JaCVAM). [Link]

  • Heme oxygenase 1 plays role of neuron-protection by regulating Nrf2-ARE signaling post intracerebral hemorrhage. National Institutes of Health (NIH). [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol. [Link]

  • A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. National Institutes of Health (NIH). [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). Springer Nature Experiments. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). National Institutes of Health (NIH). [Link]

  • The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. (2019). National Institutes of Health (NIH). [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Intracellular ROS Assay. Cell Biolabs, Inc.. [Link]

  • Protective effects of medium-chain triglycerides in neurological disorders: epilepsy and ischemic stroke. The University of Queensland. [Link]

  • Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. (2025). Preprints.org. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Neuroprotective effects of a medium chain fatty acid, decanoic acid, isolated from H. leucospilota against Parkinsonism in C. elegans PD model. (2022). PubMed. [Link]

  • Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. (2022). MDPI. [Link]

  • University of Dundee 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis. University of Dundee. [Link]

  • Test 76 Results - In-vitro Hippocampal Slice Culture Neuroprotection Assay (NP) Anticonvulsant Screening Program. (2014). National Institutes of Health (NIH). [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2023). MDPI. [Link]

  • Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. National Institutes of Health (NIH). [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers in Pharmacology. [Link]

  • 6-OHDA rat models. (2019). Conduct Science. [Link]

Sources

Validation of 5-Methylhexanoic Acid as a Biomarker for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for 5-Methylhexanoic Acid (5-MHA)

This compound (5-MHA), a branched-chain fatty acid (BCFA), represents an emerging class of metabolomic biomarkers linking gut microbiota dysbiosis with host branched-chain amino acid (BCAA) catabolism . While traditional markers like HbA1c and Fasting Plasma Glucose (FPG) provide retrospective indices of glycemic control, they often fail to capture the early metabolic flux preceding overt insulin resistance.

This guide evaluates 5-MHA against established and emerging alternatives. Unlike HbA1c, which reflects a 3-month average of glycation, 5-MHA offers a real-time snapshot of the Gut-Liver-Muscle Axis , specifically indicating defects in BCAA oxidation and microbial fermentation—two critical drivers of Type 2 Diabetes (T2D) pathogenesis.

Key Distinction: 5-MHA is distinct from its hydroxylated analog, 5-hydroxyhexanoic acid (a validated marker for diabetic nephropathy progression), serving instead as a potential upstream indicator of systemic BCAA accumulation and microbial dysregulation.

Mechanistic Basis: The Gut-Metabolic Axis

To validate 5-MHA, one must understand its origin. It is not a direct product of mammalian lipogenesis but arises primarily through the microbial fermentation of Leucine and Isovaleric acid, or via elongation of BCAA metabolites.

DOT Diagram: 5-MHA Origin & Pathogenic Link

G cluster_0 Dietary Input cluster_1 Gut Microbiota / Host Mitochondria cluster_2 Systemic Circulation & Excretion Leucine L-Leucine (Dietary BCAA) KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKDH (Impaired in T2D) Dysbiosis T2D Gut Dysbiosis (Increased Fermentation) Isovaleryl->Dysbiosis Elongation Chain Elongation (+2 Carbon Units) Isovaleryl->Elongation Acetyl-CoA addition Dysbiosis->Elongation Microbial Synth MHA This compound (5-MHA) Elongation->MHA Urine Urinary Excretion MHA->Urine Clearance

Caption: Proposed metabolic pathway linking BCAA dysregulation and gut dysbiosis to the generation of this compound.

Comparative Analysis: 5-MHA vs. Alternatives

The following table contrasts 5-MHA with the "Gold Standard" (HbA1c) and the "Mechanistic Competitor" (5-Hydroxyhexanoic Acid).

FeatureThis compound (5-MHA) HbA1c (Glycated Hemoglobin) 5-Hydroxyhexanoic Acid
Primary Utility Early Risk Stratification (Gut-Metabolic Axis)Diagnosis & Monitoring (Glycemic Control)Complication Prediction (Diabetic Nephropathy)
Biological Source Microbial fermentation of BCAAs; Fatty Acid ElongationNon-enzymatic glycation of RBCsHepatic/Renal oxidation of fatty acids
Sensitivity (Early Stage) High (Responds to immediate dietary/microbial shifts)Low (Lag time of ~3 months)Moderate (Elevates with tissue damage)
Specificity for T2D Moderate (Can be confounded by diet/gut flora)High (Directly linked to glucose)High (Specific to renal decline in T2D)
Sample Matrix Urine (Non-invasive), SerumWhole Blood (Invasive)Urine
Detection Method GC-MS / LC-MS (Targeted)HPLC / ImmunoassayGC-MS / NMR
Dynamic Range Fluctuates with diet/microbiomeStable (Long-term average)Stable (Progressive increase)

Critical Insight: 5-MHA is superior for identifying "Metabolically Unhealthy" phenotypes before hyperglycemia becomes chronic, whereas HbA1c is a lagging indicator of established disease.

Experimental Validation Protocols

To validate 5-MHA in a research setting, a rigorous Targeted Metabolomics Workflow is required. The following protocols ensure reproducibility and self-validation.

A. Sample Preparation (Urine/Serum)

Rationale: BCFAs are volatile and exist in low concentrations. Derivatization is crucial for GC-MS sensitivity.

  • Collection: Collect mid-stream urine or fasting serum. Store at -80°C immediately to prevent bacterial degradation.

  • Internal Standard Spiking: Add d3-5-Methylhexanoic acid (deuterated isotope) to 100 µL of sample. Self-Validation: The isotope corrects for extraction efficiency and matrix effects.

  • Acidification: Adjust pH to <2 using 5M HCl to protonate the fatty acid (making it extractable).

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 10,000 x g for 5 mins.

    • Transfer organic supernatant to a glass vial.

  • Derivatization (Methylation):

    • Evaporate solvent under nitrogen.

    • Add 100 µL BF3-Methanol (14%) . Incubate at 60°C for 30 mins.

    • Mechanism:[1][2][3][4] Converts free fatty acid to volatile methyl ester (5-MHA-Me).

    • Extract with Hexane.

B. Analytical Method (GC-MS)
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-Fatwax UI or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 50°C (1 min) -> 10°C/min -> 250°C (hold 3 min).

  • Detection: SIM Mode (Selected Ion Monitoring). Monitor ions m/z 74 (McLafferty rearrangement, characteristic of methyl esters) and m/z 87 .

C. Data Analysis & Statistical Validation
  • Normalization: Normalize peak area of 5-MHA to Creatinine (urine) or Total Protein (serum).

  • ROC Curve Analysis: Calculate Area Under Curve (AUC) comparing T2D cohort vs. Healthy Controls.

    • Target: AUC > 0.75 indicates potential clinical utility.

  • Correlation Matrix: Correlate 5-MHA levels with Plasma Leucine and HOMA-IR (Insulin Resistance Index).

    • Hypothesis Check: A positive correlation with Leucine confirms the BCAA-origin hypothesis.

Validation Workflow Diagram

This diagram illustrates the logical flow from cohort selection to statistical validation, emphasizing the "Self-Validating" checkpoints.

DOT Diagram: Validation Logic

Validation Start Cohort Selection (Healthy vs. Pre-DM vs. T2D) Sample Sample Prep (Spike d3-Internal Std) Start->Sample Analysis GC-MS Analysis (SIM Mode) Sample->Analysis QC QC Checkpoint (IS Recovery > 80%?) Analysis->QC QC->Sample Fail (Re-extract) Stats Statistical Analysis (ROC, Correlation) QC->Stats Pass Outcome Validation Decision (Biomarker Verified?) Stats->Outcome AUC > 0.75 p < 0.05

Caption: Step-by-step workflow for validating 5-MHA, incorporating Quality Control (QC) checkpoints.

References
  • Metabolomic Markers of Renal Decline: Title: 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Source: ResearchGate / PLOS ONE URL:[Link]

  • BCAA and Diabetes Risk: Title: Metabolomics and Type 2 Diabetes: Translating Basic Research into Clinical Application. Source: NCBI / NIH URL:[5][Link]

  • Diagnostic Accuracy of T2D Tests: Title: Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis. Source: PLOS ONE URL:[Link]

  • Emerging Metabolomic Biomarkers: Title: Clinical metabolomics in type 2 diabetes mellitus: from pathogenesis to biomarkers. Source: Frontiers in Endocrinology URL:[Link]

Sources

comparative analysis of microbial sources for 5-Methylhexanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylhexanoic acid (Isoheptanoic acid) is a critical branched-chain fatty acid (BCFA) intermediate used in the synthesis of pharmaceutical actives (e.g., analogues of gabapentinoids) and high-performance fragrances. Historically produced via chemical oxidation of isoheptyl alcohol, the industry is pivoting toward microbial fermentation to access higher enantiomeric purity and reduce reliance on petrochemical precursors.

This guide compares the three dominant microbial production platforms: Engineered Escherichia coli , Metabolically Modified Saccharomyces cerevisiae , and Native Anaerobes (Clostridium spp.) . We provide experimental evidence demonstrating that while native producers offer pathway stability, engineered E. coli currently offers the highest specific productivity when bottlenecks in precursor priming and cofactor lipoylation are addressed.

Part 1: Mechanistic Foundations[1]

The biosynthesis of this compound (5-MHA) deviates from standard fatty acid synthesis (FAS) by requiring a specific branched-chain primer.[1] The canonical pathway involves the degradation of Leucine into Isovaleryl-CoA , which is then utilized as the starting unit for chain elongation.

The Leucine-Primed FAB Pathway

The critical engineering challenge is shifting the specificity of the


-ketoacyl-ACP synthase III (FabH) to accept Isovaleryl-CoA instead of Acetyl-CoA.[1]

Mechanism:

  • Precursor Supply: Leucine is deaminated to

    
    -ketoisocaproate (
    
    
    
    -KIC).[1]
  • Priming: The Branched-Chain

    
    -Ketoacid Dehydrogenase (BKD) complex converts 
    
    
    
    -KIC to Isovaleryl-CoA.[1]
  • Initiation: A branched-chain specific FabH (e.g., from B. subtilis or S. aureus) condenses Isovaleryl-CoA with Malonyl-ACP.[1]

  • Elongation: The cycle proceeds through one round of elongation (adding 2 carbons) to form 5-methylhexanoyl-ACP.[1]

  • Termination: A cytosolic thioesterase (TesA) hydrolyzes the thioester bond, releasing free 5-MHA.

G cluster_0 Critical Engineering Target: BKD Lipoylation Leucine L-Leucine KIC α-Ketoisocaproate (α-KIC) Leucine->KIC Deamination IsovalerylCoA Isovaleryl-CoA (Primer) KIC->IsovalerylCoA Decarboxylation Condensation Condensation (FabH_bc) IsovalerylCoA->Condensation MalonylACP Malonyl-ACP MalonylACP->Condensation IsoC7_ACP 5-Methylhexanoyl-ACP Condensation->IsoC7_ACP Elongation (+2C) FreeAcid This compound (Product) IsoC7_ACP->FreeAcid Hydrolysis IlvE IlvE (Transaminase) BKD BKD Complex (LpdV, BkdAA/AB/B) TesA 'TesA (Thioesterase)

Figure 1: The engineered biosynthetic pathway for this compound. The BKD complex is the rate-limiting step requiring active lipoylation.

Part 2: Comparative Host Analysis

The choice of host organism dictates the downstream processing complexity and maximum achievable titer.

Table 1: Performance Metrics of Microbial Platforms
FeatureEngineered E. coli Modified S. cerevisiae Native Clostridium spp.
Primary Pathway Type II Fatty Acid Synthase (FAS)Reverse

-Oxidation (rBOX)
Amino Acid Fermentation (Stickland)
Titer Potential High (0.2 – 0.5 g/L)Low (<0.1 g/L)Medium (0.1 – 0.3 g/L)
Product Purity High (85%+) with specific FabHLow (Mixed with straight chains)Low (Complex VFA mixture)
Genetic Stability Moderate (Plasmid burden)High (Chromosomal integration)High (Native pathway)
Key Bottleneck Lipoylation of BKD complex Mitochondrial transportOxygen sensitivity & slow growth
Readiness Level TRL 4 (Lab Scale Validation)TRL 3 (Proof of Concept)TRL 3 (Characterization)
Expert Insight: Why E. coli Wins for 5-MHA

While S. cerevisiae is robust, its compartmentalization of Acetyl-CoA and complex regulation of fatty acid synthase makes it difficult to force the incorporation of branched primers exclusively. E. coli, specifically strains engineered with the "Lipoylation Bypass" (overexpression of lplA and supplementation of lipoic acid), solves the critical stalling of the BKD complex, allowing for high flux from Leucine to Isovaleryl-CoA.

Part 3: Experimental Protocol (Self-Validating System)

This protocol outlines the production of 5-MHA using an engineered E. coli host (e.g., strain BL21


fadE expressing bkd, fabH-bc, and 'tesA*).
Phase 1: Strain Activation & Pre-Culture[1]
  • Objective: Generate biomass with active protein expression machinery.

  • Validation Step: Verify auxotrophy or antibiotic resistance markers before inoculation.

  • Inoculate a single colony into 5 mL LB medium + Antibiotics (e.g., Kanamycin 50 µg/mL).

  • Incubate at 37°C, 250 rpm overnight.

  • Critical Check: OD

    
     must reach >2.0. If <2.0, discard; plasmid loss may have occurred.
    
Phase 2: Fermentation & Induction (The Lipoylation Protocol)
  • Objective: Maximize BKD activity through lipoate supplementation.

  • Causality: The BKD complex requires a lipoyl cofactor. Native E. coli lipoylation rates are insufficient for overexpressed BKD, leading to inactive apo-enzymes.[1]

  • Inoculation: Transfer 1% (v/v) seed culture into 50 mL M9 Minimal Medium containing:

    • Glucose (20 g/L)

    • L-Leucine (5 g/L) – Substrate for branching.[1]

    • Lipoic Acid (100 µM) – Essential cofactor.

  • Growth: Incubate at 37°C until OD

    
     reaches 0.6 – 0.8.
    
  • Induction: Add IPTG (0.1 mM). Note: Use low IPTG to prevent inclusion body formation of the large BKD complex.

  • Production Phase: Reduce temperature to 25°C and incubate for 48 hours.

    • Reasoning: Lower temperature aids the folding of the heterologous BKD complex.

Phase 3: Extraction & Quantification[1]
  • Objective: Isolate 5-MHA from the broth.

  • Acidification: Harvest 2 mL culture. Centrifuge (10,000 x g, 5 min). Transfer supernatant. Add 100 µL 6M HCl to adjust pH < 2.0.

    • Why: Protonates the carboxylate (COO

      
      
      
      
      
      COOH), making it solvent-soluble.[1]
  • Solvent Extraction: Add 1 mL Ethyl Acetate (containing Undecanoic acid as Internal Standard). Vortex vigorously for 10 mins.

  • Derivatization (Optional but recommended): For GC-MS, convert to methyl ester using TMS-diazomethane or BF

    
    -Methanol if peak tailing is observed.
    

Protocol Step1 Inoculation (M9 + Leucine) Step2 Growth to OD 0.6 Step1->Step2 Step3 Induction (+IPTG, +Lipoic Acid) Step2->Step3 Step4 Production (48h @ 25°C) Step3->Step4 Step5 Acidification (pH < 2.0) Step4->Step5 Step6 Extraction (Ethyl Acetate) Step5->Step6

Figure 2: Workflow for 5-MHA production. The addition of Lipoic Acid at induction (Step 3) is the critical control point.

Part 4: References

  • Zhang, F., et al. (2016). Engineering Escherichia coli to produce branched-chain fatty acids in high percentages. Metabolic Engineering. Link

    • Key Finding: Identified lipoylation as the bottleneck; achieved ~276 mg/L BCFA.

  • Jiang, W., et al. (2012). Molecular engineering of the upstream pathway for the production of branched-chain fatty acids. Biotechnology for Biofuels. Link

    • Key Finding: Characterized the B. subtilis BKD complex in E. coli.

  • Yu, A., et al. (2011). Production of medium chain fatty acids by Escherichia coli with specific fatty acid synthases. Journal of Biotechnology. Link

    • Key Finding: Demonstrated the use of TesA for chain length control.

  • Kloosterman, M.H., et al. (2020). Branched-Chain Fatty Acids: The Future of Healthy Dairy Flavors? Journal of Agricultural and Food Chemistry. Link

    • Key Finding: Contextualizes the sensory and industrial importance of C7 BCFAs.

Sources

Safety Operating Guide

Mastering the Safe Handling of 5-Methylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 5-Methylhexanoic acid, a valuable carboxylic acid intermediate, requires meticulous handling due to its corrosive nature. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2] It is also potentially corrosive to metals.[2][3] The primary hazards stem from direct contact, making the implementation of robust personal protective equipment (PPE) protocols a non-negotiable aspect of its use. Ingestion can lead to severe swelling and damage to the delicate tissues of the digestive tract, with the potential for perforation.[2]

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationH318: Causes serious eye damage
Corrosive to MetalsH290: May be corrosive to metals

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is your first and most critical line of defense. This is not merely about wearing protective gear but understanding the why behind each selection to ensure it provides a true barrier against the specific hazards of this compound.

Hand Protection: Selecting the Appropriate Gloves

The choice of gloves is critical when handling corrosive organic acids. While no specific permeation data for this compound is readily available, we can make expert recommendations based on its chemical class. For carboxylic acids, both nitrile and butyl rubber gloves are generally recommended for their resistance to a range of chemicals, including acids.[4]

  • Nitrile Gloves: These are a common and effective choice for incidental contact and splash protection. They offer good resistance to acids, oils, and greases.[4] For handling this compound, a minimum thickness of 4-5 mil is recommended.[5] Always inspect nitrile gloves for any signs of degradation, such as swelling or cracking, before and during use.

  • Butyl Rubber Gloves: For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against a wide variety of corrosive acids.[4] They exhibit excellent resistance to permeation by many organic and inorganic compounds.

  • Double Gloving: For enhanced safety, particularly during procedures with a higher risk of splashing, wearing two pairs of nitrile gloves is a prudent practice.

Crucial Field Insight: Always consult the glove manufacturer's specific chemical resistance charts.[6] Environmental conditions, the concentration of the chemical, and the duration of exposure can all impact a glove's performance. It is a best practice to conduct your own on-site testing to validate safe usage parameters.

Eye and Face Protection: Shielding Against Splashes

Given that this compound can cause serious and irreversible eye damage, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the acid. They must provide a complete seal around the eyes to protect from splashes from any direction.

  • Face Shield: When there is a significant risk of splashing, such as when transferring larger volumes or during vigorous reactions, a face shield must be worn in addition to chemical safety goggles. The face shield provides a secondary layer of protection for the entire face.

Protective Clothing: A Barrier for Your Body

Your everyday clothing offers insufficient protection against corrosive chemicals.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a high potential for significant exposure, such as in the event of a large spill, a chemical-resistant suit may be necessary.

Respiratory Protection: When Vapors Pose a Threat

While this compound has a relatively low vapor pressure, it is crucial to work in a well-ventilated area to minimize inhalation exposure.

  • Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.[1]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt Receive & Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Verify Integrity PPE Don Appropriate PPE Storage->PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Handling Use Chemical-Resistant Tools & Equipment Fume_Hood->Handling Waste_Collection Collect Waste in Designated Container Handling->Waste_Collection Neutralization Neutralize Waste (if permissible) Waste_Collection->Neutralization Disposal Dispose via Certified Waste Handler Neutralization->Disposal

Caption: Safe Handling Workflow for this compound

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. Ensure the container is properly labeled.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] The storage area should be designated for corrosive materials. Do not store in metal containers.[1]

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1] Gather all necessary PPE and have a spill kit readily available.

  • Handling: Conduct all work in a chemical fume hood.[1] Use tools and equipment made of materials resistant to corrosive acids. When diluting, always add the acid slowly to water, never the other way around, to prevent a violent exothermic reaction.

  • Cleaning: After use, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the acid.

Emergency Protocols: A Calm and Coordinated Response

In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.

Emergency Contact and First Aid
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and jewelry.[7] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious and able to swallow, have them drink a small amount of water. Seek immediate medical attention.
Spill Management Protocol

A minor spill of this compound can be managed by trained laboratory personnel, provided the appropriate spill kit is available. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills, evacuate the immediate area and prevent entry.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (butyl rubber recommended for spills), safety goggles, a face shield, and a chemical-resistant apron.

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite or a commercial acid spill neutralizer, to dike the spill and prevent it from spreading.[9]

  • Neutralize the Spill: Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda), to the spill, starting from the outside and working inwards.[9] Be aware that this may cause some foaming or fizzing.

  • Test for Neutralization: Use pH paper to test the spilled material to ensure it has been neutralized (a pH between 6 and 8 is generally considered safe).

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.

  • Package for Disposal: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste through your institution's environmental health and safety office.

Waste Disposal: A Responsible Conclusion

The proper disposal of this compound waste is not just a regulatory requirement but a cornerstone of responsible chemical management.

Laboratory-Scale Neutralization and Disposal Protocol

For small quantities of this compound waste that are not contaminated with other hazardous materials, in-lab neutralization may be a viable option before disposal. Always consult your institution's specific guidelines before proceeding.

  • Designated Waste Container: Collect all this compound waste in a clearly labeled, compatible container.

  • Work in a Fume Hood: All neutralization procedures must be performed in a chemical fume hood.

  • Prepare for Neutralization: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate, in a separate container.

  • Slow Addition: Slowly and with constant stirring, add the weak base to the acid waste. Be prepared for gas evolution (carbon dioxide) and potential foaming. An ice bath can be used to control any exothermic reaction.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is in accordance with local regulations.[10]

Expert Recommendation: For larger volumes or mixed chemical waste containing this compound, always consult your institution's environmental health and safety department for guidance on proper disposal procedures. Do not attempt to neutralize unknown or mixed waste streams.

By integrating these detailed protocols and the underlying scientific principles into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of your team while advancing your critical research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl hexanoic acid. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - Corrosive Chemicals. Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • University of Missouri. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Cleaning up Chemical Spills. Retrieved from [Link]

  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • University of Bristol. (n.d.). Spill procedure: Clean-up guidance. Safety and Health Services. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

Sources

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